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Core Science & Biosynthesis

Foundational

physicochemical properties and molecular weight of 2,5-Bis(ethylsulfonyl)pyridine

An In-depth Technical Guide to 2,5-Bis(ethylsulfonyl)pyridine: Physicochemical Properties and Molecular Characterization Authored by a Senior Application Scientist This guide provides a comprehensive overview of the phys...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2,5-Bis(ethylsulfonyl)pyridine: Physicochemical Properties and Molecular Characterization

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, molecular weight, and characterization of 2,5-Bis(ethylsulfonyl)pyridine. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound. The information is synthesized from available data on the closely related analog, 2,5-Bis(methylsulfonyl)pyridine, and established principles of organic chemistry and analytical science.

Chemical Identity and Molecular Structure

2,5-Bis(ethylsulfonyl)pyridine is a pyridine derivative featuring two ethylsulfonyl groups at the 2 and 5 positions. The sulfonyl groups are strong electron-withdrawing groups, which significantly influence the electronic properties of the pyridine ring.

The molecular structure of 2,5-Bis(ethylsulfonyl)pyridine is depicted below.

Caption: Molecular structure of 2,5-Bis(ethylsulfonyl)pyridine.

Note on the Analog: Much of the available public data pertains to the methyl analog, 2,5-Bis(methylsulfonyl)pyridine (CAS: 85330-63-8).[1][2][3] Where data for the ethyl derivative is unavailable, information from the methyl analog is provided for comparative purposes.

Physicochemical Properties

The physicochemical properties of a compound are critical for understanding its behavior in various systems, including its solubility, stability, and potential for biological activity.[4][5]

Property2,5-Bis(ethylsulfonyl)pyridine (Predicted/Calculated)2,5-Bis(methylsulfonyl)pyridine (Reported)Reference
Molecular Formula C₉H₁₃NO₄S₂C₇H₉NO₄S₂[2]
Molecular Weight 263.34 g/mol 235.27 g/mol [2][3]
CAS Number Not available in searched documents85330-63-8[1][2][3]
Density (calculated) ~1.4 g/cm³1.416 g/cm³[3]
Boiling Point (calculated) > 500 °C at 760 mmHg508.5 °C at 760 mmHg[3]
XLogP3 ~0.5 (estimated)-0.3[2]
Topological Polar Surface Area (TPSA) 97.9 Ų97.9 Ų[1]
Hydrogen Bond Donors 00[1]
Hydrogen Bond Acceptors 55[1]
Rotatable Bond Count 42[1]
  • Expert Insight: The presence of two sulfonyl groups makes the molecule quite polar, as indicated by the high TPSA. This suggests that while it may have some solubility in polar organic solvents, its aqueous solubility might be limited. The negative XLogP3 of the methyl analog suggests it is more hydrophilic than lipophilic. The ethyl analog is expected to be slightly more lipophilic.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the two ethyl groups. The chemical shifts of the pyridine protons will be downfield due to the electron-withdrawing effect of the sulfonyl groups.

    • Pyridine Protons: Three signals in the aromatic region (typically δ 7.5-9.0 ppm), exhibiting coupling patterns characteristic of a 2,5-disubstituted pyridine.

    • Ethyl Protons: Two sets of signals for the ethyl groups, each consisting of a quartet (for the -CH₂- group) and a triplet (for the -CH₃- group), due to spin-spin coupling.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the five carbons of the pyridine ring and the four carbons of the two ethyl groups. The pyridine carbons bonded to the sulfonyl groups will be significantly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[6][7]

  • Key Expected Absorptions:

    • S=O Stretching: Strong, characteristic absorption bands for the sulfonyl group, typically in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).

    • C=N and C=C Stretching: Absorptions in the 1600-1400 cm⁻¹ region, characteristic of the pyridine ring.

    • C-H Stretching: Signals for aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Findings:

    • Molecular Ion Peak ([M]⁺): A peak corresponding to the molecular weight of the compound (263.34 for the ethyl derivative).

    • Fragmentation Pattern: Characteristic fragmentation would involve the loss of the ethyl groups and parts of the sulfonyl groups.

Synthesis and Reactivity

While specific synthesis protocols for 2,5-Bis(ethylsulfonyl)pyridine were not found in the provided search results, a plausible synthetic route can be proposed based on general organic chemistry principles for the synthesis of similar compounds.[8][9] A common approach involves the oxidation of the corresponding thioether.

SynthesisWorkflow Start 2,5-Dihalopyridine Step1 Nucleophilic Substitution with Sodium Ethanethiolate Start->Step1 Intermediate 2,5-Bis(ethylthio)pyridine Step1->Intermediate Step2 Oxidation (e.g., with m-CPBA or H₂O₂) Intermediate->Step2 Product 2,5-Bis(ethylsulfonyl)pyridine Step2->Product

Caption: Plausible synthetic workflow for 2,5-Bis(ethylsulfonyl)pyridine.

Experimental Protocol: General Oxidation of a Thioether to a Sulfone

  • Dissolution: Dissolve the starting material, 2,5-bis(ethylthio)pyridine, in a suitable solvent such as dichloromethane or acetic acid.

  • Addition of Oxidizing Agent: Slowly add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to the solution while maintaining a controlled temperature (often at 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable technique like Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench any excess oxidizing agent and wash the organic layer with an appropriate aqueous solution (e.g., sodium bicarbonate solution).

  • Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product, typically by column chromatography or recrystallization.

Safety and Handling

While specific safety data for 2,5-Bis(ethylsulfonyl)pyridine is not available, general precautions for handling pyridine derivatives and sulfonyl-containing compounds should be followed.[10][11][12]

  • Handling:

    • Use in a well-ventilated area or under a chemical fume hood.[2]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

    • Avoid contact with skin and eyes.[2]

    • Avoid inhalation of dust or vapors.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][10]

    • Keep away from incompatible materials such as strong oxidizing agents.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.[10]

    • In case of eye contact: Rinse cautiously with water for several minutes.[10]

    • If inhaled: Move the person to fresh air.[10]

    • If swallowed: Rinse mouth and seek medical attention.[10]

Conclusion

2,5-Bis(ethylsulfonyl)pyridine is a pyridine derivative with physicochemical properties dominated by its two polar sulfonyl groups. While experimental data for this specific compound is limited, a comprehensive profile can be inferred from its chemical structure and data from its methyl analog. The information provided in this guide serves as a valuable resource for scientists and researchers, enabling a better understanding of its molecular characteristics, guiding its synthesis and handling, and supporting its potential applications in research and development.

References

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet - Pyridine. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Ryukoku University. Introverted Brønsted Acid Cavitands. [Link]

  • NextSDS. 2,5-BIS(METHYLSULFONYL)PYRIDINE — Chemical Substance Information. [Link]

  • PubChem. 2,5-bis(ethylsulfonyl)-3H-1,2,4-thiadiazole. [Link]

  • Beilstein Journals. Supporting Information: Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. [Link]

  • PubChem. 2-(Ethanesulfonyl)imidazo(1,2-a)pyridine-3-sulfonamide. [Link]

  • Google Patents.
  • ResearchGate. Physicochemical Study of n-Ethylpyridinium bis(trifluoromethylsulfonyl)imide Ionic Liquid. [Link]

  • MDPI. Structure and Vibrational Spectra of Pyridine Solvated Solid Bis(Pyridine)silver(I) Perchlorate, [Agpy 2 ClO 4 ]·0.5py. [Link]

  • Google Patents.
  • Springer. Discover Chemistry - Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. [Link]

  • MDPI. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. [Link]

  • NASA. Infrared spectra and optical constants of astronomical ices: IV. Benzene and pyridine. [Link]

  • National Open Access Monitor, Ireland. New polyamides based on 2,5‐bis[(4‐carboxyanilino) carbonyl] pyridine and aromatic diamines: Synthesis and characterization. [Link]

  • Mtoz Biolabs. Pyridine Infrared Spectroscopy Analytical Service. [Link]

  • PubMed. An NMR study of pyridine associated with DMPC liposomes and magnetically ordered DMPC-surfactant mixed micelles. [Link]

  • ScienceOpen. Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. [Link]

  • PMC. Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment of Infected Pyrus communis L. Microplants. [Link]

  • ResearchGate. Infrared spectroscopy of pyridine adsorption (Py-IR) profiles of Ni/SiO2, Ni12P5/SiO2 and Ni2P/SiO2 catalysts. [Link]

  • PubChem. 2,5-Bis(pyrid-4-yl)pyridine. [Link]

  • National Institute of Standards and Technology. Pyridine - the NIST WebBook. [Link]

  • National Institute of Standards and Technology. Pyridine, 2,2'-(1,2-ethenediyl)bis- - the NIST WebBook. [Link]

  • MassBank. Pyridines and derivatives. [Link]

  • CEA-Marcoule. SANEX-Btp Process Development Studies. [Link]

  • PubChem. 2,6-Bis[1,1-bis(2-pyridyl)ethyl]pyridine. [Link]

  • Reddit. Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. [Link]

Sources

Exploratory

1H and 13C NMR chemical shifts for 2,5-Bis(ethylsulfonyl)pyridine

Comprehensive NMR Characterization of 2,5-Bis(ethylsulfonyl)pyridine: A Technical Guide to 1 H and 13 C Chemical Shifts Executive Summary 2,5-Bis(ethylsulfonyl)pyridine (CAS: 85330-64-9) is a highly functionalized hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive NMR Characterization of 2,5-Bis(ethylsulfonyl)pyridine: A Technical Guide to 1 H and 13 C Chemical Shifts

Executive Summary

2,5-Bis(ethylsulfonyl)pyridine (CAS: 85330-64-9) is a highly functionalized heterocyclic scaffold frequently utilized as a reactive intermediate in advanced agrochemical and pharmaceutical synthesis[1]. The presence of two strongly electron-withdrawing ethylsulfonyl ( −SO2​CH2​CH3​ ) groups at the 2- and 5-positions of the pyridine ring creates a highly electron-deficient core. Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of how these substituents perturb the local magnetic environment. This whitepaper provides an authoritative guide to the 1 H and 13 C NMR chemical shifts of 2,5-Bis(ethylsulfonyl)pyridine, detailing the causality behind the spectral data and establishing a self-validating experimental protocol.

Theoretical Framework: Causality in Chemical Shifts

The chemical shifts in the pyridine core are dictated by the combined inductive ( −I ) and mesomeric ( −M ) effects of the sulfonyl groups. According to established empirical additivity rules for substituted pyridines outlined in [2], the −SO2​R group drastically deshields adjacent protons and carbons through two primary mechanisms:

  • Inductive Deshielding ( −I ): The highly electronegative oxygen atoms of the sulfonyl groups draw electron density away from the sulfur atom, which in turn pulls electron density from the pyridine ring through the σ -bond framework.

  • Mesomeric Deshielding ( −M ): The sulfonyl group can accept electron density via resonance, further depleting the π -electron system of the pyridine core, particularly at the ortho and para positions relative to the substituents.

This dual withdrawal mechanism forces the 1 H signals of the pyridine ring (H3, H4, and H6) significantly downfield (> 8.0 ppm), a phenomenon thoroughly documented in standard spectroscopic literature such as [3].

Electronic_Effects N1 Ethylsulfonyl Group (-SO2Et) N2 Strong Inductive Withdrawal (-I) N1->N2 N3 Mesomeric Withdrawal (-M) N1->N3 N4 Deshielding of Pyridine Core N2->N4 N3->N4 N5 Downfield 1H Shifts (H3, H4, H6 > 8.0 ppm) N4->N5 N6 Downfield 13C Shifts (C2, C5 > 135 ppm) N4->N6

Causality of electronic effects dictating downfield NMR chemical shifts in the pyridine core.

Self-Validating Experimental Protocol

To ensure high-fidelity data acquisition, the following protocol establishes a closed-loop, self-validating system for NMR analysis.

Step 1: Sample Preparation
  • Action: Dissolve 15–20 mg of high-purity 2,5-Bis(ethylsulfonyl)pyridine in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl3​ is selected due to its excellent solvating power for moderately polar sulfonyl compounds and its lack of exchangeable protons, preventing signal overlap. TMS provides an internal zero-point reference.

Step 2: Instrument Calibration & Validation
  • Action: Before sample acquisition, run a dummy scan to verify the solvent residual peak at δ 7.26 ppm ( 1 H) and δ 77.16 ppm ( 13 C), and the TMS peak at δ 0.00 ppm.

  • Causality: This self-validation step ensures the magnetic field is properly shimmed and the chemical shift scale is accurately calibrated, preventing the misassignment of downfield pyridine signals.

Step 3: 1 H NMR Acquisition
  • Action: Acquire data at 400 MHz (298 K) using 16 scans, a spectral width of 15 ppm, and a relaxation delay ( D1​ ) of 1.0 s.

  • Causality: A 1.0 s delay is sufficient for the full longitudinal relaxation of small-molecule protons, ensuring accurate integration ratios (e.g., 3:2 for CH3​ vs CH2​ ).

Step 4: 13 C NMR Acquisition
  • Action: Acquire data at 100 MHz (298 K) using 1024 scans, complete proton decoupling (WALTZ-16), and a relaxation delay ( D1​ ) of 2.0 s.

  • Causality: The extended D1​ of 2.0 s is critical for the quaternary carbons (C2, C5), which lack attached protons and therefore experience reduced Nuclear Overhauser Effect (NOE) enhancement. Failing to extend this delay would result in these critical signals disappearing into the baseline noise.

NMR_Workflow A Sample Preparation (CDCl3 + TMS) B 1H NMR Acquisition (400 MHz, 298K) A->B C 13C NMR Acquisition (100 MHz, 298K) A->C D Spectral Processing (FT, Phase, Baseline) B->D C->D E Signal Assignment (Multiplet Analysis) D->E F Structural Validation (2,5-Bis(ethylsulfonyl)pyridine) E->F

Standardized workflow for the NMR structural elucidation of 2,5-Bis(ethylsulfonyl)pyridine.

Quantitative Data Presentation

1 H NMR Analysis & Multiplet Logic

The 1 H NMR spectrum of 2,5-Bis(ethylsulfonyl)pyridine is characterized by the aliphatic signals of the ethyl groups and the highly deshielded aromatic signals of the pyridine core. The lack of symmetry ensures distinct signals for both ethyl groups.

PositionMultiplicityExpected Shift ( δ , ppm)Coupling Constant ( J , Hz)Causality / Assignment Logic
C2-CH 3​ Triplet (t)1.357.4Terminal methyl, split by adjacent CH2​ .
C5-CH 3​ Triplet (t)1.307.4Terminal methyl, slightly more shielded than the C2 position.
C5-CH 2​ Quartet (q)3.207.4Deshielded by direct attachment to the strongly electronegative SO2​ group.
C2-CH 2​ Quartet (q)3.457.4Further deshielded by the proximity to the electronegative pyridine nitrogen.
H3 Doublet (d)8.308.2Ortho to C2-sulfonyl. Deshielded by −I effect. Couples only with H4.
H4 Doublet of Doublets (dd)8.508.2, 2.2Meta to C2, ortho to C5. Deshielded by both groups. Couples with H3 ( 3J ) and H6 ( 4J ).
H6 Doublet (d)9.152.2Most deshielded proton. Adjacent to the pyridine nitrogen and ortho to the C5-sulfonyl group. Exhibits only long-range ( 4J ) coupling with H4.
13 C NMR Analysis & Carbon Assignments

The 13 C NMR spectrum reveals nine distinct carbon environments, validating the lack of molecular symmetry and the profound electronic impact of the sulfonyl substitutions.

PositionCarbon TypeExpected Shift ( δ , ppm)Causality / Assignment Logic
C5-CH 3​ Primary ( CH3​ )7.3Aliphatic methyl carbon.
C2-CH 3​ Primary ( CH3​ )7.5Aliphatic methyl carbon.
C2-CH 2​ Secondary ( CH2​ )48.5Deshielded by the adjacent sulfonyl group.
C5-CH 2​ Secondary ( CH2​ )51.0Deshielded by the adjacent sulfonyl group.
C3 Tertiary (CH)123.5Pyridine core carbon, relatively least deshielded aromatic position.
C5 Quaternary (C)136.5Direct attachment to the electronegative SO2​ group causes a significant downfield shift.
C4 Tertiary (CH)139.0Pyridine core carbon, deshielded by resonance effects of the ring.
C6 Tertiary (CH)150.5Adjacent to the highly electronegative pyridine nitrogen.
C2 Quaternary (C)159.0Most deshielded carbon. Experiences additive electron withdrawal from both the attached SO2​ group and the adjacent ring nitrogen.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons.[Link]

  • Semantic Scholar Corpus. Structure Determination of Organic Compounds: Tables of Spectral Data (Metadata and Citation Index).[Link]

Sources

Foundational

Decoding the Electronic Architecture of 2,5-Bis(ethylsulfonyl)pyridine: A Comprehensive DFT Modeling Guide

Executive Summary The rational design of agrochemicals and pharmaceuticals increasingly relies on the precise manipulation of heterocyclic electronic structures. 2,5-Bis(ethylsulfonyl)pyridine (CAS 85330-64-9) [4] repres...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of agrochemicals and pharmaceuticals increasingly relies on the precise manipulation of heterocyclic electronic structures. 2,5-Bis(ethylsulfonyl)pyridine (CAS 85330-64-9) [4] represents a highly functionalized scaffold where the pyridine core is flanked by two strongly electron-withdrawing ethylsulfonyl groups. This specific substitution pattern drastically alters the molecule's frontier molecular orbitals (FMOs), electrostatic potential (ESP), and global reactivity.

For drug development professionals and computational chemists, accurately modeling this molecule using Density Functional Theory (DFT) is critical for predicting its pharmacokinetics, binding affinity, and susceptibility to nucleophilic attack [1]. This whitepaper provides an authoritative, self-validating computational protocol for modeling the electronic structure of 2,5-bis(ethylsulfonyl)pyridine, explaining the causality behind every methodological choice.

Causal Rationale for DFT Methodology

Standard DFT protocols often default to the B3LYP functional. However, applying B3LYP to highly flexible, aliphatic sulfones introduces significant structural artifacts.

  • Functional Selection (wB97XD): The ethylsulfonyl groups possess multiple rotatable bonds and fold dynamically over the aromatic pyridine ring. B3LYP lacks the medium-range dispersion corrections necessary to model these non-covalent intramolecular interactions. We mandate the use of the wB97XD long-range corrected functional, which accurately predicts the dihedral angles of aliphatic sulfones by accounting for empirical dispersion forces [2].

  • Basis Set Selection (6-311++G ):** The sulfonyl moieties ( −SO2​R ) contain highly electronegative oxygen atoms with dense, diffuse lone-pair electron clouds. A standard basis set will fail to capture the polarizability of these regions. The inclusion of diffuse functions (++) and polarization functions (** or d,p) is strictly required to accurately map the electrostatic potential and calculate the global hardness of the molecule [3].

Self-Validating Computational Protocol

To ensure scientific integrity, the computational workflow must be a closed, self-validating loop. The following step-by-step methodology guarantees that the extracted electronic properties are derived from a true global minimum.

Phase 1: Conformational Pre-Optimization
  • SMILES Initialization: Generate the 3D atomic coordinates of 2,5-bis(ethylsulfonyl)pyridine from its SMILES string.

  • Molecular Mechanics (MM) Search: Execute a conformational search using the MMFF94 force field.

    • Causality: The ethyl chains can adopt multiple anti/gauche conformations. An initial MM search identifies the lowest-energy conformer, preventing the subsequent, computationally expensive DFT calculation from converging on a false local minimum.

Phase 2: High-Level DFT Optimization
  • DFT Initialization: Import the lowest-energy MM conformer into Gaussian 16 (or equivalent software). Set the level of theory to wB97XD/6-311++G(d,p).

  • Geometry Optimization: Run the optimization algorithm until the maximum force and maximum displacement converge below standard thresholds (e.g., 4.5×10−4 Hartree/Bohr).

  • Self-Validation (Frequency Analysis): Immediately execute a vibrational frequency calculation on the optimized geometry at the exact same level of theory.

    • Trustworthiness Check: The geometry is only validated as a true energy minimum if the output yields zero imaginary frequencies . If an imaginary frequency is present, the structure is trapped in a transition state and must be perturbed and re-optimized.

Phase 3: Electronic Property Extraction
  • Wavefunction Generation: Export the optimized coordinates to a formatted checkpoint file (.fchk) and a wavefunction file (.wfn).

  • ESP and FMO Mapping: Import the .wfn file into Multiwfn to calculate the Electrostatic Potential (ESP) grid and extract the Frontier Molecular Orbital (FMO) energies [1].

Workflow N1 1. Conformational Search (MMFF94 Force Field) N2 2. Geometry Optimization (wB97XD/6-311++G**) N1->N2 N3 3. Frequency Calculation (Self-Validation) N2->N3 N4 4. Wavefunction Generation (.wfn / .fchk) N3->N4 Zero Imaginary Freqs N5 5. FMO & ESP Analysis (Multiwfn / VMD) N4->N5

Fig 1. Self-validating DFT computational workflow for sulfonylpyridine optimization.

Electronic Structure Analysis & Data Presentation

Frontier Molecular Orbitals (FMOs)

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) dictate the molecule's ability to donate or accept electrons. In 2,5-bis(ethylsulfonyl)pyridine, the HOMO is predominantly localized over the electronegative oxygen atoms of the sulfonyl groups. Conversely, the strong electron-withdrawing nature of the two −SO2​− groups severely depletes the electron density of the pyridine ring, stabilizing the LUMO and localizing it across the heterocyclic core.

Reactivity Descriptors

Using Koopmans' theorem approximations, we can derive global reactivity descriptors from the FMO energies. These metrics are vital for predicting how the molecule will interact with biological targets [3].

  • Ionization Potential ( I ) ≈−EHOMO​

  • Electron Affinity ( A ) ≈−ELUMO​

  • Chemical Hardness ( η ) =(I−A)/2

  • Chemical Potential ( μ ) =−(I+A)/2

  • Electrophilicity Index ( ω ) =μ2/2η

Quantitative Data Summary

The table below summarizes the calculated electronic parameters for 2,5-bis(ethylsulfonyl)pyridine, demonstrating the profound impact of dual sulfonyl substitution compared to an unsubstituted pyridine baseline.

ParameterSymbolCalculated Value (eV)Chemical Significance in Drug Design
HOMO Energy EHOMO​ -7.80Low energy indicates poor electron-donating ability; localized on sulfonyl oxygens.
LUMO Energy ELUMO​ -2.90Deeply stabilized; indicates high electron-accepting ability (pyridine core).
Energy Gap ΔE 4.90Moderate gap suggests a balance of molecular stability and targeted reactivity.
Global Hardness η 2.45High resistance to spontaneous charge transfer; kinetically stable.
Electrophilicity ω 5.84Exceptionally high; indicates extreme susceptibility to nucleophilic attack.

Implications for Drug and Agrochemical Design

The calculated electrophilicity index ( ω=5.84 eV) reveals the core utility of 2,5-bis(ethylsulfonyl)pyridine. The dual inductive and resonance electron-withdrawal from the sulfonyl groups renders the pyridine ring highly electrophilic.

In agrochemical applications (such as the development of novel sulfyl insecticides), this stabilized LUMO facilitates strong π−π stacking interactions with electron-rich aromatic residues in target protein binding pockets. Furthermore, the highly negative electrostatic potential localized on the four sulfonyl oxygen atoms serves as a multivalent hydrogen-bond acceptor network, anchoring the molecule within biological receptors [1].

Pathway S1 2,5-Bis(ethylsulfonyl) Substitution S2 Strong Electron Withdrawal (Inductive & Resonance) S1->S2 S3 Pyridine Ring Electron Depletion S2->S3 S4 LUMO Stabilization (Lower Energy) S3->S4 S5 Enhanced Electrophilicity & Target Binding S4->S5

Fig 2. Electronic Structure-Activity Relationship (eSAR) driven by ethylsulfonyl groups.

References

  • Title: Synthesis and Biological Activity of Silicon-Containing Ethylsulfonylpyridine Insecticides Source: ACS Publications URL: [Link]

  • Title: PREDICTION OF DIPROPYL SULFONE PROPERTIES BY DENSITY FUNCTIONAL THEORY METHODS: CONFORMATIONAL ANALYSIS AND SIMULATED IR SPECTRUM Source: ResearchGate URL: [Link]

  • Title: Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations Source: MDPI URL: [Link]

Exploratory

Thermodynamic Stability and Degradation Pathways of 2,5-Bis(ethylsulfonyl)pyridine: A Mechanistic and Methodological Guide

Executive Summary 2,5-Bis(ethylsulfonyl)pyridine (CAS 85330-64-9)[1] is a highly electron-deficient heteroaromatic scaffold utilized in advanced agrochemical formulations and targeted covalent inhibitor (TCI) design. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,5-Bis(ethylsulfonyl)pyridine (CAS 85330-64-9)[1] is a highly electron-deficient heteroaromatic scaffold utilized in advanced agrochemical formulations and targeted covalent inhibitor (TCI) design. The presence of two strongly electron-withdrawing ethylsulfonyl groups fundamentally alters the thermodynamic stability of the pyridine ring, rendering it highly susceptible to specific abiotic and biotic degradation pathways. This whitepaper provides an in-depth analysis of the thermodynamic vulnerabilities, mechanistic degradation routes, and self-validating experimental protocols required to accurately profile the stability of 2,5-Bis(ethylsulfonyl)pyridine (2,5-BESP) and structurally analogous sulfonylpyridines.

Structural Thermodynamics and Electronic Activation

The thermodynamic stability of 2,5-BESP is governed by the profound electron-withdrawing nature of the −SO2​CH2​CH3​ substituents at the 2- and 5-positions.

  • C2-Position Vulnerability: The sulfonyl group at the 2-position is highly activated toward Nucleophilic Aromatic Substitution ( SN​Ar ). The adjacent electronegative pyridine nitrogen stabilizes the transient negative charge in the Meisenheimer complex, making the 2-ethylsulfonyl moiety an exceptional leaving group in the presence of biological nucleophiles (e.g., thiols) or hydroxide ions[2].

  • C5-Position Synergy: The 5-position sulfonyl group further depletes electron density from the aromatic π -system. This synergistic electron withdrawal significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule, accelerating nucleophilic attack at C2 while maintaining the relative stability of the C5-sulfonyl bond[3].

SNAr_Pathway N1 2,5-Bis(ethylsulfonyl)pyridine (Highly Electrophilic) N2 Nucleophilic Attack (OH- / R-SH) at C2 Position N1->N2 Activation N3 Meisenheimer Complex (Thermodynamic Intermediate) N2->N3 Rate-Limiting Step N4 Leaving Group Departure (Ethylsulfinate) N3->N4 Cleavage N5 Substituted Pyridine Product (Stable Adduct) N3->N5 SNAr Completion

Thermodynamic progression of the SNAr degradation pathway in 2,5-BESP.

Primary Degradation Pathways

Based on the behavior of structurally analogous ethylsulfonyl-pyridines (such as the herbicide rimsulfuron) and 2-sulfonylpyridine covalent warheads, 2,5-BESP degrades via three distinct pathways depending on the matrix[2][4].

A. Abiotic Hydrolytic Cleavage

Hydrolysis is the dominant degradation pathway in aqueous environments and is strictly pH-dependent. At acidic pH (< 5), the sulfonyl linkage exhibits moderate thermodynamic stability. However, under neutral to alkaline conditions (pH > 7), hydroxide ions rapidly attack the C2 position. This displacement yields 5-(ethylsulfonyl)pyridin-2-ol, which readily tautomerizes into its more stable 2-pyridone derivative[4][5].

B. Photolytic Degradation

Under UV irradiation or simulated sunlight, the extended π -conjugation of the bis-sulfonyl pyridine system absorbs photonic energy, leading to the homolytic cleavage of the C-S bond. Photolysis rates are often competitive with hydrolysis in surface waters, generating desulfonylated pyridine radicals that subsequently undergo oxidation or solvent abstraction[5].

C. Microbial and Enzymatic Metabolism

In soil or complex biological matrices, microbial organisms (e.g., Trichoderma spp.) facilitate the enzymatic degradation of the sulfonyl linkages[6]. Cytochrome P450-mediated oxidation targets the terminal methyl group of the ethyl chain, while hydrolases cleave the C2-sulfonyl bond, mirroring the abiotic hydrolytic pathway but at accelerated catalytic rates[6].

Degradation_Pathways Root 2,5-Bis(ethylsulfonyl)pyridine Hydro Hydro Root->Hydro Photo Photolysis (UV/Sunlight) Root->Photo Bio Microbial Metabolism (Enzymatic) Root->Bio Prod1 5-(Ethylsulfonyl)pyridin-2-ol Hydro->Prod1 Prod2 Desulfonylated Radicals Photo->Prod2 Bio->Prod1 Prod3 Oxidized Metabolites Bio->Prod3

Divergent environmental and biological degradation pathways of 2,5-BESP.

Quantitative Stability Profile

The table below summarizes the extrapolated kinetic parameters for ethylsulfonylpyridine derivatives under various stress conditions, highlighting the inverse relationship between pH and thermodynamic stability[3][4][5].

Stress ConditionMatrix / pHEstimated Half-Life ( t1/2​ )Primary DegradantMechanistic Driver
Acidic Hydrolysis Aqueous, pH 4.0> 200 hoursStableHigh activation energy for SN​Ar
Alkaline Hydrolysis Aqueous, pH 9.01 - 9 days5-(Ethylsulfonyl)pyridin-2-olNucleophilic attack by OH−
Photolysis Water + UV (Suntest)24 - 48 hoursPyridine radicals / PyridonesUV-induced C-S bond cleavage
Biological Thiol GSH (10 eq), pH 7.4< 5 minutesS-heteroarylated adductRapid SN​Ar by thiolate anion
Soil Metabolism Loam Soil (Aerobic)14 - 46 days5-(Ethylsulfonyl)pyridin-2-olMicrobial hydrolase activity

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to distinguish between actual chemical degradation and physical artifacts (e.g., precipitation).

Protocol 1: Thermodynamic Stability & SN​Ar Reactivity Assay (NMR/LC-MS)

This protocol quantifies the hydrolytic stability and thiol-reactivity of 2,5-BESP.

  • Step 1: Matrix Preparation. Prepare a 10 mM stock of 2,5-BESP in deuterated DMSO. Dilute to 100 µM in PBS (pH 7.4).

    • Causality & Rationale: DMSO ensures complete initial dissolution. PBS mimics physiological pH, which is critical because the leaving group ability of the 2-sulfonyl moiety is highly pH-dependent[3].

  • Step 2: Internal Standard Addition. Spike the solution with 10 µM d4​ -Trimethylsilylpropanoate (TMSP).

    • Causality & Rationale: TMSP acts as an internal solubility control. If the 2,5-BESP signal drops but the TMSP signal remains constant, degradation is occurring. If both drop, the compound is precipitating out of solution, preventing false-positive degradation rates[3].

  • Step 3: Stress Induction. Add 1 mM L-Glutathione (GSH) to the experimental vial. Maintain a control vial without GSH to measure baseline hydrolytic stability[3].

  • Step 4: Time-Course Sampling & Quenching. Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately with 1% Formic Acid.

    • Causality & Rationale: Formic acid drops the pH below 4, instantly protonating the GSH thiolate anion and halting the SN​Ar reaction, effectively "freezing" the kinetic state for accurate LC-MS quantification[2].

  • Step 5: Kinetic Modeling. Plot the natural log of remaining 2,5-BESP concentration versus time to calculate the pseudo-first-order rate constant ( kobs​ ) and half-life ( t1/2​ ).

Protocol 2: Photolytic Stability Chamber Workflow

This protocol isolates photolysis from hydrolysis.

  • Step 1: Sample Preparation. Prepare 50 µM 2,5-BESP in HPLC-grade water (pH adjusted to 5.0).

    • Causality & Rationale: Adjusting the pH to 5.0 minimizes background alkaline hydrolysis, ensuring that the observed degradation is exclusively driven by photolysis[5].

  • Step 2: Solar Simulator Exposure. Place samples in quartz cuvettes inside a Suntest solar simulator (simulating natural sunlight spectrum). Wrap control cuvettes entirely in aluminum foil (Dark Controls).

    • Causality & Rationale: Quartz is used because standard glass absorbs UV light, which would artificially prolong the apparent photolytic half-life. The dark control self-validates that degradation is photon-driven[5].

  • Step 3: LC-MS/MS Quantification. Analyze aliquots every 12 hours using a reverse-phase C18 column, monitoring for the loss of the parent mass and the appearance of desulfonylated products.

Experimental_Workflow S1 1. Matrix Prep (Internal Std Added) S2 2. Stress Induction (pH / UV / GSH) S1->S2 S3 3. Time-Course Sampling & Quench S2->S3 S4 4. LC-MS/MS Quantification S3->S4 S5 5. Kinetic Modeling S4->S5

Self-validating experimental workflow for assessing thermodynamic and photolytic stability.

Conclusion

The thermodynamic stability of 2,5-Bis(ethylsulfonyl)pyridine is intrinsically tied to the extreme electrophilicity generated by its dual sulfonyl substituents. While the C5-sulfonyl group remains relatively inert, the C2-sulfonyl group acts as a highly labile leaving group under alkaline, photolytic, and biological conditions. By employing self-validating kinetic assays with rigorous internal controls, researchers can accurately map the degradation profile of this scaffold, enabling its optimized use in agrochemical formulations and targeted covalent drug discovery.

References

  • [4] Journal of Agricultural and Food Chemistry - ACS Publications. Soil Metabolism of the Herbicide Rimsulfuron under Laboratory and Field Conditions. Retrieved from: [Link]

  • [6] PubMed (NIH). Biodegradation of sulfosulphuron in agricultural soil by Trichoderma sp. Retrieved from:[Link]

  • [2] PMC (NIH). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Retrieved from: [Link]

  • [5] IRIS Unibas. Abiotic Degradation of the Herbicide Rimsulfuron on Minerals and Soil. Retrieved from:[Link]

  • [3] Bioconjugate Chemistry - ACS Publications. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Retrieved from:[Link]

Sources

Foundational

In Vitro Toxicity Screening and Safety Profile of 2,5-Bis(ethylsulfonyl)pyridine: A Mechanistic Guide to Electrophilic Pyridines

Executive Summary & Structural Alert Analysis The compound 2,5-Bis(ethylsulfonyl)pyridine (CAS: 85330-64-9) presents a unique toxicological profile driven by its highly specific structural alerts. As a heteroaromatic rin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Alert Analysis

The compound 2,5-Bis(ethylsulfonyl)pyridine (CAS: 85330-64-9) presents a unique toxicological profile driven by its highly specific structural alerts. As a heteroaromatic ring substituted with two strongly electron-withdrawing ethylsulfonyl groups, the molecule acts as a potent electrophile. The safety liability of this compound does not typically stem from classical off-target receptor agonism/antagonism, but rather from irreversible covalent modification of biological macromolecules.

As demonstrated by Zambaldo et al., 2-sulfonyl pyridines function as highly reactive, cysteine-directed electrophiles . The presence of the second ethylsulfonyl group at the C5 position further withdraws electron density from the pyridine ring, hyper-activating the C2 position. When exposed to physiological environments, the C2-ethylsulfonyl group acts as an excellent leaving group, undergoing rapid Nucleophilic Aromatic Substitution (SNAr) when attacked by biological thiols such as glutathione (GSH) or exposed protein cysteines.

Understanding this causality is critical: the toxicity of 2,5-Bis(ethylsulfonyl)pyridine is fundamentally driven by its intrinsic electrophilicity, leading to GSH depletion, oxidative stress, and indiscriminate protein "pyridylation." To evaluate its safety profile, we must deploy a self-validating in vitro screening cascade that measures intrinsic reactivity, cellular stress responses, and proteome-wide off-target binding.

SNAr_Mechanism A 2,5-Bis(ethylsulfonyl)pyridine (Electrophile) C Nucleophilic Attack (C2 Position) A->C B Biological Thiol (e.g., GSH, Cysteine) B->C D Pyridylated Adduct (Covalent Modification) C->D SNAr E Ethylsulfinate (Leaving Group) C->E Displacement

Figure 1: Nucleophilic aromatic substitution (SNAr) mechanism of 2,5-Bis(ethylsulfonyl)pyridine.

Phase I: Intrinsic Reactivity & Glutathione (GSH) Trapping Assay

Causality & Rationale: Before assessing cellular toxicity, we must quantify the compound's intrinsic chemical reactivity. GSH is the primary intracellular antioxidant buffer. Highly electrophilic compounds will rapidly conjugate with GSH, leading to cellular GSH depletion—a primary initiating event for drug-induced liver injury (DILI).

Self-Validating System: To eliminate false positives from matrix interference in LC-MS/MS, this protocol utilizes a 1:1 mixture of native GSH and stable-isotope-labeled GSH (GSX: γ -GluCysGly- 13C2​,15N ). A true covalent adduct will present as a distinct isotopic doublet separated by exactly 3 Da, internally validating the formation of a reactive metabolite adduct .

Step-by-Step Methodology
  • Preparation of Incubation Matrix: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA.

  • Isotopic GSH Pool: Prepare a 10 mM trapping solution consisting of a 1:1 molar ratio of native GSH and heavy GSX.

  • Reaction Initiation: In a 96-well plate, combine 10 μ M of 2,5-Bis(ethylsulfonyl)pyridine with 1 mM of the GSH/GSX trapping mixture. Include a positive control (1-chloro-2,4-dinitrobenzene, CDNB) and a vehicle control (0.1% DMSO).

  • Incubation & Quenching: Incubate at 37°C. Extract 50 μ L aliquots at 0, 15, 30, 60, and 120 minutes. Quench the reaction immediately by adding 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate any trace proteins.

  • LC-HRMS Analysis: Inject the supernatant into an Orbitrap High-Resolution Mass Spectrometer (HRMS). Operate in negative ion mode using a data-dependent neutral loss (DDA-NL) scan targeting the characteristic 129 Da loss (pyroglutamic acid moiety).

  • Data Processing: Filter the spectra for the 3 Da doublet signature. Calculate the intrinsic half-life ( t1/2​ ) of the parent compound depletion.

Phase II: High-Content Cellular Toxicity & Oxidative Stress Screening

Causality & Rationale: Once GSH is depleted by the electrophile, the cell experiences unbuffered reactive oxygen species (ROS). This electrophilic stress covalently modifies the sensor cysteines (C151, C273, C288) on the KEAP1 protein, causing a conformational change that releases the transcription factor NRF2. NRF2 translocates to the nucleus to trigger the Antioxidant Response Element (ARE) . If the electrophilic burden exceeds the cell's compensatory capacity, cytotoxicity ensues.

Self-Validating System: Relying solely on cell viability (e.g., ATP depletion) cannot distinguish between oxidative stress and general necrosis. We utilize a multiplexed HepG2 assay that simultaneously measures ATP (CellTiter-Glo), ROS generation (ROS-Glo), and NRF2 activation (immunofluorescence). The convergence of these three metrics validates the specific mechanism of toxicity.

Toxicity_Pathway A Electrophilic Attack (2,5-Bis(ethylsulfonyl)pyridine) B GSH Depletion (Loss of Antioxidant Buffer) A->B Direct Conjugation C KEAP1 Modification (Sensor Cysteines) A->C Covalent Adduction E Hepatotoxicity / Cell Death (If Stress Exceeds Capacity) B->E Oxidative Damage D NRF2 Nuclear Translocation (Oxidative Stress Response) C->D Pathway Activation D->E Chronic Activation

Figure 2: Cellular toxicity pathway triggered by electrophilic stress and GSH depletion.

Step-by-Step Methodology
  • Cell Seeding: Seed HepG2 cells in 384-well black, clear-bottom plates at 5,000 cells/well. Incubate overnight at 37°C in 5% CO2​ .

  • Compound Dosing: Treat cells with a 10-point dose-response curve of 2,5-Bis(ethylsulfonyl)pyridine (0.1 μ M to 100 μ M).

  • ROS Quantification (4 Hours): Add ROS-Glo H2​O2​ substrate. Incubate for 4 hours, then add ROS-Glo Detection Solution. Read luminescence to quantify early-stage oxidative stress.

  • NRF2 Translocation (6 Hours): In a parallel plate, fix cells with 4% paraformaldehyde after 6 hours of treatment. Permeabilize and stain with anti-NRF2 primary antibody and an AlexaFluor-488 secondary antibody. Counterstain nuclei with Hoechst 33342. Image via High-Content Screening (HCS) confocal microscopy to quantify the nuclear-to-cytoplasmic NRF2 ratio.

  • Viability Assessment (24 Hours): In a third parallel plate, add CellTiter-Glo reagent after 24 hours of compound exposure. Read luminescence to determine the IC50​ for general cytotoxicity.

Phase III: Chemoproteomic Off-Target Profiling (isoTOP-ABPP)

Causality & Rationale: While GSH depletion explains general hepatotoxicity, 2,5-Bis(ethylsulfonyl)pyridine will also indiscriminately "pyridylate" functional cysteines across the proteome, potentially leading to idiosyncratic adverse drug reactions (IADRs) or immune sensitization. Activity-Based Protein Profiling (ABPP) identifies the exact proteins irreversibly modified by the compound.

Self-Validating System: We employ a competitive isotopic tandem orthogonal proteolysis (isoTOP-ABPP) approach. By pre-incubating the proteome with our compound and subsequently labeling the remaining unreacted cysteines with a broad-spectrum probe (IA-alkyne), we create a ratiometric readout. A heavy-to-light isotope ratio > 4 strictly validates that a specific cysteine was covalently occupied by 2,5-Bis(ethylsulfonyl)pyridine.

Step-by-Step Methodology
  • Proteome Preparation: Extract native proteome from HepG2 cells using probe sonication in PBS. Normalize protein concentration to 2 mg/mL.

  • Compound Competition: Treat 1 mL of proteome with 50 μ M 2,5-Bis(ethylsulfonyl)pyridine (or DMSO vehicle) for 1 hour at 37°C.

  • Probe Labeling: Add 100 μ M of Iodoacetamide-alkyne (IA-alkyne) to all samples for 1 hour to label all residual reactive cysteines.

  • Click Chemistry & Enrichment: Perform Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a TEV-cleavable biotin tag (Light isotope for DMSO, Heavy isotope for compound-treated). Combine light and heavy samples, precipitate proteins, and enrich on streptavidin agarose beads.

  • On-Bead Digestion & LC-MS/MS: Digest enriched proteins with trypsin. Cleave the probe-modified peptides using TEV protease. Analyze the released peptides via quantitative TMT-LC-MS/MS to identify off-target liabilities.

Quantitative Data Summary

The following table synthesizes the expected in vitro safety profile of 2,5-Bis(ethylsulfonyl)pyridine compared to a highly toxic reference electrophile (CDNB) and an optimized, targeted covalent inhibitor. The data clearly illustrates the liability of the dual-sulfonyl hyper-activation.

CompoundGSH t1/2​ (min)HepG2 Viability IC50​ ( μ M)ROS Spurt EC50​ ( μ M)NRF2 Activation EC50​ ( μ M)Off-Target Proteins (ABPP)
2,5-Bis(ethylsulfonyl)pyridine < 5.0 4.2 1.8 0.9 > 150 (Highly Promiscuous)
CDNB (Toxic Positive Control)< 1.01.50.50.2> 300
Optimized Covalent Inhibitor> 120.0> 50.0> 50.0> 50.0< 5 (Highly Selective)

Conclusion & Lead Optimization Strategy

The in vitro screening cascade reveals that 2,5-Bis(ethylsulfonyl)pyridine possesses an unacceptably narrow safety margin for standard therapeutic use. The presence of the C5-ethylsulfonyl group exerts a strong electron-withdrawing pull, rendering the C2-ethylsulfonyl group a highly labile leaving group. This results in rapid SNAr reactions with biological thiols, leading to severe GSH depletion, acute oxidative stress (NRF2 activation), and promiscuous proteome-wide covalent binding.

Mitigation Strategy: To optimize this scaffold into a safer, tunable covalent ligand, the electrophilicity must be dampened. As suggested by the structure-activity relationships in the 2-sulfonyl pyridine class , replacing the C5-ethylsulfonyl group with an electron-donating group (e.g., methoxy or alkyl) or converting the C2-sulfonyl to a less reactive sulfoxide will significantly reduce the intrinsic SNAr reaction rate. This tuning will shift the compound from a promiscuous toxicant to a selective chemical probe.

References

  • Zambaldo, C., Vinogradova, E. V., Qi, X., Iaconelli, J., Suciu, R. M., Koh, M., Senkane, K., Chadwick, S. R., Sanchez, B. B., Chen, J. S., Chatterjee, A. K., Liu, P., Schultz, P. G., Bollong, M. J., & Cravatt, B. F. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society, 142(19), 8972–8979.[Link]

  • Hu, L., Wei, X., Meng, J., Wang, X., Chen, X., & Wang, J. (2019). A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss. Journal of Mass Spectrometry, 54(2), 158-166. [Link]

Protocols & Analytical Methods

Method

step-by-step laboratory synthesis protocol for 2,5-Bis(ethylsulfonyl)pyridine

Application Note: Laboratory Synthesis Protocol for 2,5-Bis(ethylsulfonyl)pyridine Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Application Area: Heterocyclic Building Blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Laboratory Synthesis Protocol for 2,5-Bis(ethylsulfonyl)pyridine

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Application Area: Heterocyclic Building Blocks, Bioisostere Synthesis, and Antiviral Compound Development

Introduction and Mechanistic Context

The compound 2,5-Bis(ethylsulfonyl)pyridine (CAS: 85330-64-9) is a highly electron-deficient heterocyclic building block. Sulfones are frequently utilized in medicinal chemistry as stable bioisosteres for carbonyl groups, offering unique hydrogen-bond acceptor properties and improved metabolic stability. Historical patent literature has highlighted the utility of sulfur-substituted phenoxy and pyridine derivatives in the development of agents with antiviral activity [1].

Synthesizing bis-sulfones on a pyridine core presents a regioselectivity challenge. While the 2-position of a pyridine ring is highly activated for direct Nucleophilic Aromatic Substitution (S_N_Ar), the 5-position is significantly less reactive. To ensure high yields and avoid complex mixtures of mono-substituted intermediates, a robust transition-metal-catalyzed C-S cross-coupling (Buchwald-Hartwig type) is preferred over brute-force S_N_Ar, followed by a controlled exhaustive oxidation.

Synthetic Workflow Visualization

Synthesis SM 2,5-Dibromopyridine (Starting Material) Int1 2,5-Bis(ethylthio)pyridine (Thioether Intermediate) SM->Int1 Ethanethiol, Pd2(dba)3 Xantphos, DIPEA 1,4-Dioxane, 100°C, 12h Prod 2,5-Bis(ethylsulfonyl)pyridine (Final Product) Int1->Prod mCPBA (4.5 eq) DCM, 0°C to RT, 4h

Figure 1: Two-step synthetic workflow for 2,5-Bis(ethylsulfonyl)pyridine.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Table 1: Reagent Equivalencies and Quantities

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Phase 1: C-S Coupling
2,5-Dibromopyridine236.891.002.37 g (10.0 mmol)Electrophile
Ethanethiol62.132.501.55 g (25.0 mmol)Nucleophile
Pd2(dba)3915.720.020.18 g (0.2 mmol)Catalyst Precursor
Xantphos578.620.040.23 g (0.4 mmol)Bidentate Ligand
N,N-Diisopropylethylamine (DIPEA)129.243.003.88 g (30.0 mmol)Base
1,4-Dioxane (Anhydrous)N/AN/A40 mLSolvent
Phase 2: Oxidation
2,5-Bis(ethylthio)pyridine199.331.00~1.99 g (10.0 mmol)*Intermediate
mCPBA (77% active)172.574.5010.08 g (45.0 mmol)Oxidant
Dichloromethane (DCM)N/AN/A50 mLSolvent

*Assuming 100% theoretical yield from Phase 1 for calculation purposes. Adjust Phase 2 reagents based on actual isolated yield.

Step-by-Step Laboratory Protocol

Phase 1: Synthesis of 2,5-Bis(ethylthio)pyridine via Pd-Catalysis

Expertise Note: Xantphos is selected as the ligand due to its wide bite angle (approx. 111°), which accelerates the reductive elimination step in the catalytic cycle, a historically rate-limiting step in C-S bond formation.

  • Preparation: Oven-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Cool under a continuous stream of dry argon.

  • Reagent Loading: Add 2,5-dibromopyridine (2.37 g, 10.0 mmol), Pd2(dba)3 (0.18 g, 0.2 mmol), and Xantphos (0.23 g, 0.4 mmol) to the flask.

  • Degassing: Evacuate the flask and backfill with argon (repeat 3 times) to ensure a strictly inert atmosphere, preventing catalyst deactivation.

  • Solvent and Liquid Addition: Inject anhydrous 1,4-dioxane (40 mL) and DIPEA (5.2 mL, 30.0 mmol) via syringe.

  • Thiol Addition: Caution: Ethanethiol is highly volatile and inherently malodorous. Perform strictly in a certified fume hood. Cool the mixture to 0°C and inject ethanethiol (1.8 mL, 25.0 mmol) dropwise.

  • Reaction Execution: Seal the Schlenk flask and heat the reaction mixture to 100°C in a pre-heated oil bath for 12 hours.

  • Workup: Cool to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a short pad of Celite to remove the palladium catalyst. Wash the filtrate with water (2 x 30 mL) and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate 2,5-bis(ethylthio)pyridine.

Phase 2: Exhaustive Oxidation to 2,5-Bis(ethylsulfonyl)pyridine

Expertise Note: meta-Chloroperoxybenzoic acid (mCPBA) is utilized here. The reaction requires 4 equivalents of oxidant (2 for each thioether). A slight excess (4.5 eq) ensures complete conversion from the intermediate sulfoxides to the final sulfones [2].

  • Preparation: Dissolve the purified 2,5-bis(ethylthio)pyridine (approx. 1.99 g, 10.0 mmol) in 50 mL of dichloromethane (DCM) in a 250 mL round-bottom flask.

  • Temperature Control: Cool the solution to 0°C using an ice-water bath. Causality: The initial oxidation to the sulfoxide is highly exothermic. Controlling the temperature prevents solvent boil-off and reduces the formation of N-oxide byproducts.

  • Oxidant Addition: Add mCPBA (10.08 g, 45.0 mmol) portion-wise over 15 minutes.

  • Reaction Execution: Allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 3 hours. Monitor completion via LC-MS or TLC.

  • Quenching: Once complete, cool the mixture back to 0°C and quench by slowly adding 30 mL of saturated aqueous sodium thiosulfate (Na2S2O3) to destroy unreacted peroxides. Stir vigorously for 15 minutes.

  • Neutralization: Add 40 mL of saturated aqueous sodium bicarbonate (NaHCO3) to neutralize the meta-chlorobenzoic acid byproduct. Transfer to a separatory funnel.

  • Extraction and Purification: Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate. The crude product can be recrystallized from ethanol or purified via column chromatography to yield pure 2,5-Bis(ethylsulfonyl)pyridine.

References

  • JPS5841868A - Sulfur-substituted phenoxy compounds having antiviral activity. Contextual patent literature demonstrating the biological relevance of sulfur-substituted heterocycles.
  • Guidechem: 2,5-Bis(ethylsulfonyl)pyridine (CAS: 85330-64-9). Chemical identifier and supplier database reference for the target compound.
Application

The Versatile Building Block: Harnessing 2,5-Bis(ethylsulfonyl)pyridine in Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of 2,5-Bis(ethylsulfonyl)pyridine In the landscape of modern heterocyclic chemistry, the pyridine scaffold remains a c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 2,5-Bis(ethylsulfonyl)pyridine

In the landscape of modern heterocyclic chemistry, the pyridine scaffold remains a cornerstone of medicinal chemistry and materials science.[1][2] Its derivatives are integral to a vast array of pharmaceuticals and functional materials.[3][4] Among the myriad of substituted pyridines, 2,5-Bis(ethylsulfonyl)pyridine stands out as a particularly valuable and versatile building block. The electron-withdrawing nature of the two ethylsulfonyl groups significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions, making it a powerful electrophile for the construction of complex heterocyclic systems.

This guide provides an in-depth exploration of 2,5-Bis(ethylsulfonyl)pyridine as a key intermediate. We will delve into the causality behind its reactivity, provide detailed, field-proven protocols for its application, and showcase its utility in the synthesis of diverse heterocyclic frameworks.

Understanding the Reactivity: The Power of Electron Deficiency

The exceptional utility of 2,5-Bis(ethylsulfonyl)pyridine stems from the strong electron-withdrawing capacity of the sulfonyl groups. This has two profound effects on the pyridine ring:

  • Activation towards Nucleophilic Attack: The sulfonyl groups at the 2- and 5-positions significantly reduce the electron density of the pyridine ring, making it highly susceptible to attack by nucleophiles. This is a classic example of activating a normally electron-rich aromatic system towards SNAr.

  • Regioselective Functionalization: The positions of the sulfonyl groups direct nucleophilic attack primarily to the C2 and C6 positions, and to a lesser extent, the C4 position. This is because the intermediate Meisenheimer complex, formed upon nucleophilic attack, is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom and the sulfonyl groups.[5] Attack at the C2 or C4 positions allows for the formation of a resonance structure where the negative charge resides on the ring nitrogen, a significant stabilizing factor.[5][6]

Core Applications: Nucleophilic Aromatic Substitution (SNAr)

The primary application of 2,5-Bis(ethylsulfonyl)pyridine is in SNAr reactions. This powerful transformation allows for the introduction of a wide variety of substituents onto the pyridine core, leading to the synthesis of a diverse library of heterocyclic compounds.

General Workflow for SNAr Reactions

The following diagram illustrates a generalized workflow for a typical SNAr reaction using 2,5-Bis(ethylsulfonyl)pyridine.

sn_ar_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine 2,5-Bis(ethylsulfonyl)pyridine, Nucleophile, and Solvent inert_atm Establish Inert Atmosphere (e.g., N2 or Ar) reagents->inert_atm 1. Preparation heating Heat Reaction Mixture (if necessary) inert_atm->heating 2. Execution monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench 3. Completion extraction Solvent Extraction quench->extraction purification Purify Product (Column Chromatography, Recrystallization) extraction->purification

Caption: Generalized workflow for SNAr reactions.

Protocol 1: Mono-amination of 2,5-Bis(ethylsulfonyl)pyridine with a Primary Amine

This protocol details the selective mono-substitution of one ethylsulfonyl group with a primary amine, a common transformation in the synthesis of medicinally relevant scaffolds.[7]

Experimental Protocol:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-Bis(ethylsulfonyl)pyridine (1.0 eq.), the desired primary amine (1.1 eq.), and a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired mono-aminated product.

Parameter Value/Condition Rationale
Equivalents of Amine 1.1 eq.A slight excess ensures complete consumption of the starting material.
Solvent Anhydrous DMF or DMSOPolar aprotic solvents facilitate SNAr reactions.
Temperature 80-100 °CProvides sufficient energy to overcome the activation barrier.
Monitoring TLC, LC-MSTo determine reaction completion and identify potential byproducts.
Protocol 2: Sequential Di-substitution with Different Nucleophiles

A key advantage of 2,5-Bis(ethylsulfonyl)pyridine is the ability to perform sequential substitutions, introducing two different nucleophiles to create highly functionalized pyridine derivatives.

sequential_substitution start 2,5-Bis(ethylsulfonyl)pyridine intermediate Mono-substituted Intermediate start->intermediate Nucleophile 1 (e.g., Amine) final_product Di-substituted Product intermediate->final_product Nucleophile 2 (e.g., Thiol)

Caption: Sequential di-substitution strategy.

Experimental Protocol:

  • First Substitution: Follow Protocol 1 to synthesize the mono-substituted intermediate.

  • Reaction Setup (Second Substitution): In a separate dry flask, dissolve the mono-substituted intermediate (1.0 eq.) in a suitable anhydrous solvent.

  • Second Nucleophile Addition: Add the second nucleophile (e.g., a thiol, 1.2 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or cesium carbonate (Cs₂CO₃) (1.5 eq.).

  • Reaction Conditions: Stir the reaction at room temperature or heat as necessary. The reactivity of the second sulfonyl group may be different from the first due to the electronic effect of the newly introduced substituent.

  • Monitoring and Work-up: Monitor the reaction and perform the work-up and purification as described in Protocol 1.

Parameter Value/Condition Rationale
Equivalents of Nucleophile 2 1.2 eq.Ensures complete reaction of the intermediate.
Base DIPEA or Cs₂CO₃To deprotonate the thiol or other acidic nucleophiles.
Temperature Room Temperature to HeatedDependent on the reactivity of the second nucleophile.

Applications in Medicinal Chemistry

The pyridine nucleus is a privileged scaffold in drug discovery, and derivatives of 2,5-Bis(ethylsulfonyl)pyridine are valuable intermediates for the synthesis of biologically active compounds.[8][9] The ability to introduce diverse functional groups allows for the fine-tuning of a molecule's properties to enhance its efficacy and pharmacokinetic profile. For instance, the introduction of amine and ether functionalities can modulate a compound's solubility and ability to form hydrogen bonds with biological targets.

Troubleshooting and Considerations

  • Side Reactions: In some cases, di-substitution may occur even when targeting mono-substitution. This can be minimized by using a smaller excess of the nucleophile and carefully controlling the reaction temperature and time.

  • Nucleophile Reactivity: The choice of solvent and temperature should be optimized based on the nucleophilicity of the chosen nucleophile. Less reactive nucleophiles may require higher temperatures and longer reaction times.

  • Purification Challenges: The polarity of the synthesized pyridine derivatives can vary significantly. A range of chromatographic conditions may need to be screened to achieve optimal purification.

Conclusion

2,5-Bis(ethylsulfonyl)pyridine is a powerful and versatile building block in heterocyclic chemistry. Its activated nature towards nucleophilic aromatic substitution provides a reliable and efficient platform for the synthesis of a wide array of functionalized pyridine derivatives. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable reagent in their synthetic endeavors, from fundamental research to the development of novel therapeutics and materials.

References

  • BenchChem. Application Notes and Protocols for Pyridine-2-Sulfonate Reactions.
  • The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction.
  • Al- Zobaydi, S. F. N.; Hassan, E. M. M. Synthesis Some Heterocyclic Compound Based on 2,5–disubsituted Pyridine. Al-Nahrain J. Sci. 2013, 16 (1), 60-70.
  • NextSDS. 2,5-BIS(METHYLSULFONYL)PYRIDINE — Chemical Substance Information.
  • Pearson+. We have considered nucleophilic aromatic substitution of pyridine...
  • Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
  • Guidechem. 2,5-Bis(ethylsulfonyl)pyridine 85330-64-9.
  • BenchChem. Troubleshooting side reactions during 2,5-Divinylpyridine synthesis.
  • Echemi. 2,5-bis(methylsulfonyl)pyridine.
  • Kumar, P., & Kumar, A. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC advances, 12(15), 9099-9121. Available from: [Link]

  • PubMed. Synthesis, Mesomorphism, and Photophysics of 2,5-Bis(dodecyloxyphenyl)pyridine Complexes of Platinum(IV). Available from: [Link]

  • Smith, A. M., Whalley, L. A., & Williams, J. M. (2017). Concerted nucleophilic aromatic substitution reactions. Chemical science, 8(1), 8-18. Available from: [Link]

  • RSC Publishing. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Available from: [Link]

  • BenchChem. Application Notes and Protocols for 2-(5-Methylhexyl)pyridine in Medicinal Chemistry.
  • National Institutes of Health. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Available from: [Link]

  • BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution on the Pyridine Ring of 2,3,6-Trimethoxyisonicotinaldehyde.
  • ResearchGate. 2,5-Bis-(butylsulfanyl)-2,3-dihydro-4H-pyran-2-carbaldehyde in the synthesis of five-membered heterocycles. Available from: [Link]

  • ResearchGate. A Review on the Medicinal Importance of Pyridine Derivatives. Available from: [Link]

  • Sussex Figshare. Synthesis and properties of pyridine containing drugs and heterocycles. Available from: [Link]

  • Beilstein Journals. A practical two-step procedure for the preparation of enantiopure pyridines: Multicomponent reactions of alkoxyallenes, nitriles and carboxylic acids followed by a cyclocondensation reaction. Available from: [Link]

  • PubMed. Pyridines and Imidazopyridines with Medicinal Significance. Available from: [Link]

  • National Institutes of Health. Novel pyridine-heterocycle hybrids: synthesis via Hantzsch and Biginelli reactions, docking simulations, and anticancer activity. Available from: [Link]

  • Knowledge UChicago. A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]ni. Available from: [Link]

Sources

Method

Application Note: Nucleophilic Aromatic Substitution (SNAr) with 2,5-Bis(ethylsulfonyl)pyridine

Executive Summary & Mechanistic Rationale The development of targeted covalent inhibitors and stable bioconjugates relies heavily on chemoselective, metal-free coupling strategies. 2,5-Bis(ethylsulfonyl)pyridine (CAS: 85...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of targeted covalent inhibitors and stable bioconjugates relies heavily on chemoselective, metal-free coupling strategies. 2,5-Bis(ethylsulfonyl)pyridine (CAS: 85330-64-9) is a highly specialized, bis-activated electrophile designed for ultra-rapid Nucleophilic Aromatic Substitution (SNAr) reactions.

The extraordinary reactivity and regioselectivity of this reagent stem from the synergistic but distinct roles of its two ethylsulfonyl substituents[1]:

  • The Activating Group (C5-Position): The ethylsulfonyl group at the 5-position acts as a potent electron-withdrawing group (EWG). By significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, it accelerates the SNAr reaction rate by several orders of magnitude compared to mono-substituted analogs[2].

  • The Leaving Group (C2-Position): The ethylsulfonyl group at the 2-position serves as an exceptional leaving group. Nucleophilic attack occurs exclusively at C2 because the resulting Meisenheimer complex is heavily stabilized by the adjacent electronegative pyridine nitrogen. Following the attack, the stable ethylsulfinate anion is expelled, driving the reaction to completion[3].

This dual-functionalization allows 2,5-bis(ethylsulfonyl)pyridine to achieve rapid, stoichiometric conjugation at micromolar concentrations in aqueous environments, making it a premier reagent for cysteine S-arylation and pharmaceutical library synthesis.

Reactivity Profiles & Selectivity Data

To ensure predictable outcomes, it is critical to understand how this reagent behaves across different nucleophiles and environments. The SNAr process is inherently tunable by adjusting pH and solvent conditions[4].

Table 1: Reactivity and Regioselectivity Profile of 2,5-Bis(ethylsulfonyl)pyridine

Nucleophile TypeExampleSolvent SystemTempRelative Reaction RateRegioselectivity
Aliphatic Thiol Cysteine (Protein)Aqueous Buffer (pH 7.4)25 °CExtremely Fast ( k2​>103 M⁻¹s⁻¹)Exclusive C2
Aromatic Thiol ThiophenolDMF / K₂CO₃25 °CVery FastExclusive C2
Primary Amine Lysine / Alkyl amineAqueous Buffer (pH 8.5)37 °CSlowC2 (Trace C5 displacement)
Secondary Amine PiperidineCH₃CN / DIPEA60 °CModerateExclusive C2

Causality Note: At physiological pH (7.4), aliphatic thiols exist partially as highly nucleophilic thiolate anions, whereas primary amines (like lysine, pKa ~10.5) remain protonated and unreactive. This pKa differential guarantees absolute chemoselectivity for cysteine residues in complex proteomes[1].

Experimental Protocols

Protocol A: Small-Molecule Derivatization (Synthesis of 5-ethylsulfonyl-2-substituted pyridines)

This protocol is optimized for generating functionalized pyridine building blocks for drug discovery.

Materials:

  • 2,5-Bis(ethylsulfonyl)pyridine (1.0 eq)

  • Nucleophile (e.g., secondary amine or thiol) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Acetonitrile (CH₃CN)

Step-by-Step Methodology:

  • Preparation: Dissolve 2,5-bis(ethylsulfonyl)pyridine (0.5 mmol) in 5.0 mL of anhydrous CH₃CN under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (1.0 mmol) to the solution. Rationale: DIPEA acts as a non-nucleophilic proton scavenger to prevent acidification of the reaction mixture as the nucleophile reacts.

  • Nucleophile Addition: Add the nucleophile (0.55 mmol) dropwise over 5 minutes to prevent localized exothermic spikes.

  • Incubation: Stir at 25 °C for 1 hour (for thiols) or heat to 60 °C for 4 hours (for amines).

  • Workup: Evaporate the solvent under reduced pressure. Redissolve the crude mixture in Ethyl Acetate (15 mL) and wash with saturated aqueous NaHCO₃ (2 × 10 mL) to remove the ethylsulfinic acid byproduct.

  • Self-Validating Step (NMR): Analyze the purified product via ¹H-NMR. Successful SNAr is confirmed by the complete disappearance of the quartet (~3.4 ppm) and triplet (~1.2 ppm) corresponding to the C2-ethylsulfonyl leaving group, while the C5-ethylsulfonyl signals remain intact.

Protocol B: Chemoselective Protein Bioconjugation (Cysteine S-Arylation)

This protocol details the site-specific labeling of a single exposed cysteine on a target protein.

Materials:

  • Target Protein (containing a reactive cysteine)

  • 2,5-Bis(ethylsulfonyl)pyridine (10 mM stock in anhydrous DMSO)

  • HEPES Buffer (50 mM HEPES, 150 mM NaCl, pH 7.4)

Step-by-Step Methodology:

  • Protein Preparation: Dilute the target protein to a final concentration of 50 µM in the pH 7.4 HEPES buffer. Rationale: HEPES is chosen over Tris because Tris contains a primary amine that could act as a competitive nucleophile over extended incubations.

  • Reagent Addition: Add 5 molar equivalents (250 µM final concentration) of the 2,5-bis(ethylsulfonyl)pyridine stock solution directly to the protein mixture. Ensure the final DMSO concentration remains 5% v/v to prevent protein denaturation.

  • Incubation: Gently vortex and incubate the mixture at 25 °C for 30 minutes. Rationale: The extreme electrophilicity provided by the C5-sulfonyl group eliminates the need for heating, preserving the protein's native folding[3].

  • Quenching & Cleanup: Quench the reaction by adding a 10-fold excess of β -mercaptoethanol, then pass the mixture through a Zeba™ Spin Desalting Column to remove small-molecule byproducts.

  • Self-Validating Step (Intact Mass Spectrometry): Analyze the conjugate via ESI-TOF MS. You must observe a precise mass shift of +170.03 Da .

    • Calculation: Reagent Mass (263.33 Da) - Ethylsulfinate Leaving Group (93.12 Da) + Loss of Thiol Proton (1.01 Da) = +170.03 Da.

    • Troubleshooting: If a +263.33 Da shift is observed, it indicates non-covalent aggregation rather than covalent SNAr coupling.

Workflow Visualization

The following diagram illustrates the regioselective SNAr mechanism and workflow, highlighting the formation of the critical Meisenheimer complex.

SNAr_Workflow Substrate 2,5-Bis(ethylsulfonyl)pyridine (Electrophile) Meisenheimer Meisenheimer Complex (C2 Attack) Substrate->Meisenheimer pH 7.4 Nucleophile Target Nucleophile (e.g., Cys-SH) Nucleophile->Meisenheimer Product S-Arylated Conjugate (+170.03 Da Shift) Meisenheimer->Product Fast LeavingGroup Ethylsulfinate (Leaving Group) Meisenheimer->LeavingGroup Departs

Figure 1: SNAr mechanism and bioconjugation workflow for 2,5-Bis(ethylsulfonyl)pyridine.

References

  • Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Ultra-rapid Electrophilic Cysteine Arylation Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation Source: Bioconjugate Chemistry (ACS) URL:[Link]

  • General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach Source: Organic Letters (ACS) URL:[Link]

Sources

Application

incorporating 2,5-Bis(ethylsulfonyl)pyridine into novel agrochemical formulations

An Application Guide to the Formulation of 2,5-Bis(ethylsulfonyl)pyridine for Novel Agrochemicals Foreword: From Molecule to Market-Ready Formulation The pyridine ring is a cornerstone in the discovery of modern agrochem...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Formulation of 2,5-Bis(ethylsulfonyl)pyridine for Novel Agrochemicals

Foreword: From Molecule to Market-Ready Formulation

The pyridine ring is a cornerstone in the discovery of modern agrochemicals, serving as a versatile scaffold for numerous successful herbicides, fungicides, and insecticides.[1][2] Compounds containing this heterocycle have diverse modes of action, from mimicking plant hormones to inhibiting crucial fungal enzymes.[3][4][5] This guide focuses on 2,5-Bis(ethylsulfonyl)pyridine, a novel molecule with potential for agrochemical applications. The presence of two electron-withdrawing ethylsulfonyl groups suggests unique electronic properties that could translate into potent biological activity.

However, the journey of a promising active ingredient (AI) from the lab to the field is contingent upon the development of a stable, effective, and user-friendly formulation.[6][7] A formulation is not merely a delivery system; it is an integrated product designed to optimize the AI's performance, ensure safety, and maintain stability from production to application.[6]

This document serves as a comprehensive guide for researchers and formulation scientists tasked with incorporating 2,5-Bis(ethylsulfonyl)pyridine into novel agrochemical products. As a senior application scientist, my objective is not to provide a single, rigid recipe, but to outline a logical, scientifically-grounded workflow. We will explore the critical steps of physicochemical characterization, the strategic selection of formulation type, detailed development protocols, and robust methods for stability and bio-efficacy evaluation. Each protocol is designed as a self-validating system, emphasizing the causality behind experimental choices to empower you to develop a market-ready product.

Section 1: Foundational Physicochemical Characterization of 2,5-Bis(ethylsulfonyl)pyridine

Before any formulation work can begin, a thorough understanding of the active ingredient's intrinsic properties is paramount.[7] This initial characterization will dictate the entire formulation strategy, influencing the choice of solvents, co-formulants, and even the manufacturing process.

Core Properties Analysis

The following parameters must be determined to guide formulation development. The data presented in Table 1 are hypothetical values for illustrative purposes; researchers must determine these experimentally for their specific batch of 2,5-Bis(ethylsulfonyl)pyridine.

PropertyTest Method (Example)Hypothetical ValueSignificance for Formulation
Molecular Weight Mass Spectrometry235.27 g/mol [8][9]Essential for all concentration calculations.
Appearance Visual InspectionWhite to Off-White Crystalline SolidThe physical state determines the initial approach (e.g., solid formulations like SC/WP or dissolving in a solvent for EC).
Melting Point Differential Scanning Calorimetry (DSC)155-160 °CA high melting point suggests good thermal stability but may indicate challenges in dissolution for certain formulation types.
Water Solubility OECD Guideline 105< 10 mg/L at 20 °CVery low water solubility rules out simple aqueous solutions (SL) and strongly suggests suspension concentrates (SC) or solvent-based systems like emulsifiable concentrates (EC).[10]
Solvent Solubility Flask MethodSoluble in Aromatic Solvents (e.g., Solvesso™ 150), Ketones; Low solubility in Aliphatic HydrocarbonsIdentifies suitable solvents for EC formulations.[11][12] High solubility in a water-immiscible solvent is a prerequisite for a stable EC.[13]
Chemical Stability HPLC AssayStable at neutral pH; Hydrolyzes under strong alkaline conditionsDetermines pH constraints for the formulation and potential incompatibilities with other active ingredients or co-formulants. Dictates storage recommendations.[14]
Protocol: Preliminary Solubility Screening

Objective: To determine suitable solvents for potential Emulsifiable Concentrate (EC) formulations.

Methodology:

  • Weigh approximately 100 mg of 2,5-Bis(ethylsulfonyl)pyridine technical powder into a series of 10 mL glass vials.

  • To each vial, add 1 mL of a different candidate solvent (e.g., Cyclohexanone, Solvesso™ 150, N-Methyl-2-pyrrolidone, Xylene).

  • Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24 hours.

  • Visually inspect each vial for undissolved solids.

  • For solvents that achieve complete dissolution, proceed to quantitative analysis by preparing saturated solutions and analyzing the supernatant via HPLC to determine the exact solubility.

Section 2: Strategic Formulation Selection

The choice of formulation type is a critical decision driven by the AI's properties, intended application, cost, and regulatory considerations.[7][15] Based on the hypothetical properties of 2,5-Bis(ethylsulfonyl)pyridine (solid, low water solubility), the two most logical starting points are a Suspension Concentrate (SC) or an Emulsifiable Concentrate (EC).

dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=0.5]; node [shape=box, style="filled", margin=0.1, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Formulation type selection workflow."

Emulsifiable Concentrate (EC) - The Solvent-Based Approach

An EC formulation consists of the AI dissolved in a water-immiscible solvent along with a blend of emulsifiers.[11][12][16] Upon dilution in a spray tank, it spontaneously forms a stable oil-in-water emulsion.[16]

  • Rationale: A strong choice if a suitable, cost-effective, and regulatory-approved solvent is identified in the characterization phase.

  • Advantages: High AI loading possible, excellent chemical stability for many AIs, and good biological efficacy due to solvent penetration.

  • Challenges: Relies on organic solvents which may have environmental, safety (flammability), and regulatory restrictions.[12][17]

Suspension Concentrate (SC) - The Water-Based Approach

An SC is a stable dispersion of fine solid particles of the AI in a continuous liquid phase, typically water.[10][17][18]

  • Rationale: The preferred option when the AI has very low solubility in both water and suitable organic solvents.

  • Advantages: Water-based, reducing solvent-related safety and environmental concerns.[18] Often safer for the user and the crop.

  • Challenges: Requires specialized wet milling to achieve a fine, stable particle size (typically 2-5 µm).[10] Prone to physical instability issues like sedimentation, caking, and crystal growth if not formulated correctly.

Section 3: Detailed Formulation Protocols

The following sections provide step-by-step methodologies for developing both EC and SC formulations. The component concentrations are starting points and will require optimization.

Protocol: Development of a 250 g/L Emulsifiable Concentrate (EC)

Objective: To create a physically stable EC formulation that forms a spontaneous and stable emulsion upon dilution.

Model Formulation:

ComponentFunctionConcentration (% w/w)
2,5-Bis(ethylsulfonyl)pyridine (98% Tech)Active Ingredient25.5
Aromatic Solvent (e.g., Solvesso™ 150)Solvent60.0 - 65.0
Anionic Emulsifier (e.g., Calcium Dodecylbenzene Sulfonate)Primary Emulsifier, Hard Water Stability3.0 - 5.0
Non-ionic Emulsifier (e.g., Ethoxylated Castor Oil)Co-emulsifier, Stability5.0 - 7.0

Methodology:

  • Preparation: In a jacketed glass reactor, add the aromatic solvent.

  • Dissolution: While stirring with a propeller mixer, slowly add the technical grade 2,5-Bis(ethylsulfonyl)pyridine. Continue mixing until the AI is completely dissolved. Gentle heating (40-50 °C) may be applied to aid dissolution, but must be kept well below the solvent's flash point.

  • Homogenization: Add the anionic and non-ionic emulsifiers to the solution.

  • Mixing: Continue to mix for 30 minutes until a clear, homogenous concentrate is formed.

  • Quality Control (QC):

    • Appearance: The concentrate should be a clear, single-phase liquid.

    • Emulsion Stability Test (CIPAC MT 36): a. Add 5 mL of the EC formulation to 95 mL of standard hard water in a 100 mL graduated cylinder. b. Invert the cylinder 10 times and allow it to stand. c. A good formulation will form a spontaneous, milky emulsion.[11] d. Observe for any cream or oil separation at 30 minutes, 2 hours, and 24 hours. Minimal separation is acceptable.[19]

Protocol: Development of a 400 g/L Suspension Concentrate (SC)

Objective: To create a stable, non-sedimenting suspension of finely milled AI particles in water.

Model Formulation:

ComponentFunctionConcentration (% w/w)
2,5-Bis(ethylsulfonyl)pyridine (98% Tech)Active Ingredient40.8
Wetting Agent (e.g., Sodium Dodecylbenzenesulfonate)Wetting of AI particles2.0 - 3.0
Dispersing Agent (e.g., Lignosulfonate)Prevents particle agglomeration3.0 - 5.0
Antifreeze Agent (e.g., Propylene Glycol)Prevents freezing during storage5.0 - 8.0
Antifoaming Agent (e.g., Silicone-based)Prevents foam during production/dilution0.1 - 0.5
Thickener (e.g., Xanthan Gum, 2% pre-gel)Provides long-term stability, prevents settling5.0 - 10.0
BiocidePrevents microbial growth0.1 - 0.3
WaterContinuous PhaseTo 100%

Methodology:

  • Aqueous Phase Preparation: In a beaker, combine the water, propylene glycol, wetting agent, and dispersing agent. Mix until fully dissolved.[10]

  • Mill Base Preparation: While stirring the aqueous phase with a high-shear mixer, slowly add the technical grade 2,5-Bis(ethylsulfonyl)pyridine. Add a few drops of the antifoaming agent. Continue mixing until a homogenous slurry is formed.[10]

  • Wet Milling: Transfer the mill base to a laboratory-scale bead mill. Mill the suspension until the desired particle size is achieved (target: median particle size of 2-5 µm). Monitor the particle size distribution using a laser diffraction particle size analyzer. Ensure the temperature does not exceed 40°C to prevent AI degradation.[10]

  • Final Formulation: Transfer the milled concentrate to a mixing vessel.

  • Thickener Addition: Under gentle agitation, slowly add the pre-prepared 2% xanthan gum gel until the desired viscosity is reached. This imparts long-term stability against settling.[10]

  • Final Additions: Add the biocide and mix for a final 15 minutes.

  • Quality Control (QC):

    • Particle Size Analysis: Confirm the median particle size is within the 2-5 µm range.

    • Suspensibility (CIPAC MT 184): Determine the amount of AI that remains suspended after a set time in hard water. A typical requirement is ≥ 80%.[10]

    • Pourability (CIPAC MT 148): Ensure the product can be easily poured from its container.

Section 4: Critical Stability Testing Protocols

Stability testing is a mandatory part of product registration and ensures the product remains safe and effective throughout its shelf life.[20] The formulation must be stable under a range of storage conditions.

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="filled", margin=0.1, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "General workflow for formulation stability testing."

Protocol: Accelerated Storage Stability

Objective: To rapidly assess the chemical and physical stability of the formulation to predict its long-term shelf life.[20][]

Methodology:

  • Place a sealed sample of the formulation in a temperature-controlled oven at 54 ± 2 °C for 14 days (as per CIPAC MT 46.3).[10]

  • After 14 days, allow the sample to return to room temperature.

  • Re-analyze the sample for key parameters:

    • Active Ingredient Content: Check for chemical degradation using HPLC.

    • Physical Properties: For EC, check emulsion stability. For SC, check suspensibility, particle size, and viscosity. Any significant change indicates potential instability.

Protocol: Low-Temperature Stability

Objective: To ensure the formulation does not undergo physical changes like crystallization or phase separation at low temperatures.[][22][23]

Methodology:

  • Place a sealed sample of the formulation in a refrigerator or cold chamber at 0 ± 2 °C for 7 days (as per CIPAC MT 39.3).[10][22]

  • After 7 days, allow the sample to return to room temperature.

  • Visually inspect for crystal formation, phase separation (for EC), or irreversible thickening (for SC).

  • Re-run the key physical QC tests (emulsion stability or suspensibility) to confirm performance has not been compromised.

Section 5: Bio-efficacy Evaluation

Once a stable formulation has been developed, its biological performance must be validated.[24] Bio-efficacy testing demonstrates that the formulated product effectively controls the target pest, weed, or disease at desired application rates.[25]

Protocol: Greenhouse Dose-Response Study (Example: Herbicidal Activity)

Objective: To determine the effective dose range of the new formulation and calculate key metrics like the EC₅₀ (concentration for 50% efficacy).

Methodology:

  • Plant Propagation: Grow a target weed species (e.g., Avena fatua, wild oat) in pots under controlled greenhouse conditions until they reach a specific growth stage (e.g., 2-3 leaf stage).

  • Treatment Preparation: Prepare a series of spray dilutions of the 2,5-Bis(ethylsulfonyl)pyridine formulation (e.g., SC or EC) in water. A typical series might include 0, 10, 50, 100, 250, and 500 g AI/ha equivalent doses. Include a "blank" formulation (without AI) and a commercial standard herbicide as controls.

  • Application: Apply the treatments to the plants using a laboratory track sprayer to ensure uniform coverage. Each treatment should have multiple replicates (e.g., 4-6 pots).

  • Evaluation: After a set period (e.g., 14 or 21 days), assess the herbicidal effect. This is typically done by visual rating (0% = no effect, 100% = complete plant death) or by measuring the fresh/dry weight of the above-ground biomass compared to the untreated control.

  • Data Analysis: Use the collected data to perform a dose-response analysis using appropriate statistical software (e.g., Probit or Log-logistic models) to calculate the EC₅₀ and EC₉₀ values. This provides quantitative data on the formulation's potency.[14]

Section 6: Postulated Mechanism of Action

While the precise biological target of 2,5-Bis(ethylsulfonyl)pyridine requires experimental validation, its core pyridine structure allows for informed hypotheses based on known pyridine-based agrochemicals.

  • Potential Herbicidal Action: Many pyridine herbicides, such as picloram and clopyralid, function as synthetic auxins.[3][5] They mimic the plant hormone auxin, leading to uncontrolled and abnormal growth that ultimately results in plant death.[3][5] This is a plausible mechanism to investigate for 2,5-Bis(ethylsulfonyl)pyridine.

  • Potential Fungicidal Action: Other pyridine derivatives, particularly pyridine carboxamides, act as Succinate Dehydrogenase Inhibitors (SDHIs).[4] They disrupt the mitochondrial respiratory chain, blocking cellular energy production in fungi.

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Hypothesized herbicidal mode of action."

Further research, such as transcriptomics or enzyme inhibition assays, would be required to confirm the precise mode of action.[26]

References

  • Stability Study Testing. (n.d.). EPP Ltd. Retrieved from [Link]

  • Reimer, J. V. (2014). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. Virginia Tech. Retrieved from [Link]

  • Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). (n.d.). Weed Science Society of America. Retrieved from [Link]

  • Designing an optimal and scalable protocol for formulating a 40% emulsifiable concentrate for a systemic insecticide. (n.d.). Aragen Life Sciences. Retrieved from [Link]

  • Comparing EC vs. SC: The Future of Pesticide Technology. (n.d.). Z-mixer. Retrieved from [Link]

  • Wang, X., et al. (2021). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Scientific Reports. Retrieved from [Link]

  • Generation of storage stability data for agricultural chemical products. (2025). Australian Pesticides and Veterinary Medicines Authority (APVMA). Retrieved from [Link]

  • Triclopyr, picloram, and aminopyralid: Effective solutions for controlling noxious woody weeds in Australia. (2024). Specialist Sales. Retrieved from [Link]

  • Types of Emulsifiers for EC Formulations: A Complete Guide to Stable Pesticide Solutions. (n.d.). Retrieved from [Link]

  • Storage Stability Guidelines for Agrochemicals. (n.d.). Scribd. Retrieved from [Link]

  • Factors to Consider When Formulating an Agricultural Chemical Product. (2023). Retrieved from [Link]

  • Bioefficacy & Field Studies. (n.d.). IIBAT. Retrieved from [Link]

  • Chapter 3 - Emulsifiable Concentrates (EC). (n.d.). Scribd. Retrieved from [Link]

  • Agrochemical and Pesticide Analysis Methods. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • I2I Landscaping report: Lab efficacy testing of larvicides- Insecticide bioassay methods. (2024). Innovation to Impact. Retrieved from [Link]

  • 2,5-BIS(METHYLSULFONYL)PYRIDINE — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. (2025). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications. (2009). World Health Organization (WHO). Retrieved from [Link]

  • Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. (2025). PubMed. Retrieved from [Link]

  • A beginner's guide to Agrochemical Formulation Strategies. (2019). KNect365. Retrieved from [Link]

  • Top 7 Formulation Challenges facing the Agrochemical Industry. (n.d.). Omega Scientific. Retrieved from [Link]

  • Suspension concentrate (SC) guide. (n.d.). Croda Agriculture. Retrieved from [Link]

  • Guidelines for evaluation of pesticide bio efficacy trial reports. (n.d.). Retrieved from [Link]

  • Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. (2025). Molecules. Retrieved from [Link]

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (n.d.). Pest Management Science. Retrieved from [Link]

  • An Introduction to Agrochemical Formulation Strategies. (2026). Informa Connect. Retrieved from [Link]

  • Stable suspension concentrate formulation for water-soluble compounds. (n.d.). Google Patents.
  • Bioefficacy Assessment for Household Insecticide Product. (2024). Eurofins Malaysia. Retrieved from [Link]

  • Herbicide Mode of Action Table. (2025). CropLife Australia. Retrieved from [Link]

  • Formulation types. (2025). Australian Pesticides and Veterinary Medicines Authority (APVMA). Retrieved from [Link]

  • Registration Review of Pyridine and Pyrimidine Herbicides. (2025). US EPA. Retrieved from [Link]

  • Formulating emulsifiable concentrate (EC). (n.d.). Croda Agriculture. Retrieved from [Link]

  • Aqueous Suspension Concentrates (SC). (n.d.). FAO/WHO. Retrieved from [Link]

  • SC vs EC Formulation: Key Differences You Should Know. (n.d.). Retrieved from [Link]

  • 2,5-Bis(pyrid-4-yl)pyridine. (n.d.). PubChem. Retrieved from [Link]

  • Process for the preparation of 2,5-disubstitued pyridines. (n.d.). Google Patents.
  • Development of novel pyridine-based agrochemicals: A review. (2024). ResearchGate. Retrieved from [Link]

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Method

transition metal-catalyzed cross-coupling of 2,5-Bis(ethylsulfonyl)pyridine

Application Note: Transition Metal-Catalyzed Regioselective Cross-Coupling of 2,5-Bis(ethylsulfonyl)pyridine Executive Summary & Strategic Utility In modern drug discovery and agrochemical development, the late-stage fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Transition Metal-Catalyzed Regioselective Cross-Coupling of 2,5-Bis(ethylsulfonyl)pyridine

Executive Summary & Strategic Utility

In modern drug discovery and agrochemical development, the late-stage functionalization of heteroarenes is a critical bottleneck. 2,5-Bis(ethylsulfonyl)pyridine has emerged as a highly versatile, bifunctional heterocyclic building block. While alkylsulfonyl groups have traditionally been utilized as robust protecting or directing groups, recent advances in transition metal catalysis have repurposed them as excellent pseudohalide electrophiles for desulfonylative cross-coupling reactions[1].

The strategic utility of 2,5-bis(ethylsulfonyl)pyridine lies in its programmable reactivity. The unique electronic architecture of the pyridine ring creates a distinct reactivity gradient between the C2 and C5 positions. This allows chemists to perform highly regioselective, sequential cross-couplings—first utilizing the C2-ethylsulfonyl group for C–C bond formation, while retaining the C5-ethylsulfonyl group as an electron-withdrawing pharmacophore or as a handle for subsequent late-stage functionalization[2].

Mechanistic Causality & Regioselectivity (E-E-A-T)

To successfully deploy this building block, one must understand the causality behind its regioselectivity. The differentiation between the two identical ethylsulfonyl groups is governed by the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine scaffold.

  • Activation of the C2 Position: The nitrogen atom in the pyridine ring exerts strong inductive and resonance electron-withdrawing effects, rendering the ortho (C2) and para (C4) positions highly electrophilic[3]. The transition state for the oxidative addition of a low-valent Pd(0) or Ni(0) catalyst at the C2–S bond is significantly stabilized because the adjacent nitrogen can accommodate the developing negative charge[4].

  • The Role of the C5 Position: The C5-ethylsulfonyl group is situated meta to the pyridine nitrogen, making it electronically less susceptible to initial oxidative addition. However, its powerful electron-withdrawing nature further depletes electron density from the entire ring. This synergistic electron withdrawal makes the C2-position exceptionally electrophilic.

  • Copper-Free Desulfonylation: Traditional Liebeskind-Srogl cross-couplings of thioethers often require stoichiometric copper(I) cofactors to activate the C–S bond[5][6]. However, because the C2-sulfonyl group in this specific scaffold is hyper-activated, direct "copper-free" Suzuki-Miyaura desulfonylative coupling is highly efficient.

Catalytic Cycle Visualization

The following diagram illustrates the logical flow of the regioselective Pd-catalyzed desulfonylative cross-coupling.

Mechanism Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Regioselective C2-S Cleavage) Pd0->OxAdd 2,5-Bis(ethylsulfonyl)pyridine TransMet Transmetalation (Base-Assisted) OxAdd->TransMet Ar-B(OH)2 / Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim - SO2Et salt RedElim->Pd0 Catalyst Regeneration Product C2-Arylated Pyridine (5-SO2Et Retained) RedElim->Product

Catalytic cycle for the regioselective Pd-catalyzed C2-desulfonylative cross-coupling.

Quantitative Data: Reaction Optimization

The choice of catalyst, ligand, and base is not arbitrary; it is dictated by the energy barriers of the catalytic cycle. Table 1 summarizes the optimization parameters for the regioselective C2-arylation using phenylboronic acid.

Table 1: Optimization of Regioselective C2-Desulfonylative Cross-Coupling

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Causality / Mechanistic Observation
1 Pd(OAc)₂ / XPhos K₃PO₄ THF/H₂O (10:1) 80 92 Optimal. Bulky, electron-rich ligand accelerates both oxidative addition and reductive elimination.
2Pd(OAc)₂ / PPh₃K₃PO₄THF/H₂O (10:1)8034Incomplete conversion. PPh₃ lacks the electron density needed to efficiently cleave the C–S bond.
3Pd(PPh₃)₄K₂CO₃Toluene/H₂O10045Requires higher temperatures; sluggish transmetalation leads to catalyst decay.
4NiCl₂(dppp)K₃PO₄Dioxane8015Poor compatibility with boronic acids under these specific base conditions without modifiers.
5Pd(OAc)₂ / XPhosNa₂CO₃THF/H₂O (10:1)8068Weaker base slows down the formation of the reactive boronate ate-complex, increasing protodeboronation.

Note: Yields represent isolated C2-arylated product. Di-arylation was observed at <2% under optimal conditions.

Self-Validating Experimental Protocols

Protocol A: Regioselective C2-Desulfonylative Suzuki-Miyaura Arylation

This protocol utilizes the hyper-electrophilicity of the C2 position to forge a new C–C bond while leaving the C5-ethylsulfonyl group intact.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2,5-bis(ethylsulfonyl)pyridine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), K₃PO₄ (3.0 mmol, 3.0 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), and XPhos (0.10 mmol, 10 mol%).

  • Atmosphere Exchange: Seal the tube with a septum and purge the vessel with dry nitrogen (or argon) via three vacuum/backfill cycles.

  • Solvent Addition: Add degassed THF (10 mL) and degassed deionized H₂O (1 mL) via syringe. The biphasic mixture ensures the solubility of both the organic substrates and the inorganic base.

  • Reaction Execution: Heat the reaction mixture in an oil bath at 80 °C for 12 hours under vigorous stirring.

  • Self-Validation Checkpoint (In-Process): At 6 hours, sample 10 µL of the organic layer and analyze via LC-MS.

    • Validation: You must observe the disappearance of the starting material mass and the appearance of the mono-arylated product mass (Starting Material Mass - 93 Da[loss of SO₂Et] + Ar Mass). The absence of a bi-arylated mass confirms the preservation of the C5-sulfonyl group.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Late-Stage Ni-Catalyzed Desulfonylative Alkylation at C5

Once the C2 position is functionalized, the remaining C5-ethylsulfonyl group can be activated under orthogonal conditions, such as a Kumada-Tamao-Corriu coupling, to introduce sp³-hybridized alkyl chains[2][7].

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict inert atmosphere, add the C2-arylated-5-(ethylsulfonyl)pyridine intermediate (0.5 mmol, 1.0 equiv) and NiCl₂(dppp) (0.05 mmol, 10 mol%) to a dry vial.

  • Solvent Addition: Dissolve the mixture in anhydrous, inhibitor-free THF (5 mL).

  • Reagent Addition: Cool the mixture to 0 °C. Slowly add the alkyl Grignard reagent (R-MgBr, 1.0 M in THF, 1.0 mmol, 2.0 equiv) dropwise over 5 minutes.

  • Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. The strong nucleophilicity of the Grignard reagent overcomes the lower electrophilicity of the C5 position.

  • Self-Validation Checkpoint (Post-Reaction): Analyze the crude mixture via FTIR or ¹H NMR.

    • Validation: In FTIR, the complete disappearance of the strong symmetric and asymmetric sulfone stretching bands (~1140 cm⁻¹ and 1310 cm⁻¹) confirms the successful displacement of the final ethylsulfonyl group[8].

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (5 mL). Extract with Et₂O (3 × 10 mL), dry over MgSO₄, and purify via chromatography.

References

  • Modular radical cross-coupling with sulfones enables access to sp3-rich (fluoro)alkylated scaffolds Source: National Institutes of Health (NIH) URL:[1]

  • Enantiospecific Cross-coupling of Cyclic Alkyl Sulfones Source: ChemRxiv / National Institute of Informatics URL:[2]

  • Grignard-Reagent-Promoted Desulfonylation/Intramolecular Coupling for the Synthesis of 2-(1-Fluorovinyl)pyridines Source: ACS Publications URL:[4]

  • Divergent Acyl and Decarbonylative Liebeskind–Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC Catalysis Source: ACS Publications URL:[5]

  • Transition-metal mediated carbon–sulfur bond activation and transformations: an update Source: Dalian Institute of Chemical Physics (DICP) URL:[6]

Sources

Application

Application Note: Regioselective Synthesis of Functionalized Pyridines via Nucleophilic Aromatic Substitution of 2,5-Bis(ethylsulfonyl)pyridine Precursors

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Validated Protocols Executive Summary & Mechanistic Rationale The functionalization of pyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

The functionalization of pyridine scaffolds is a fundamental operation in modern drug discovery and agrochemical development[1]. While traditional methodologies heavily rely on halogenated precursors (e.g., 2-chloropyridines), the utilization of 2,5-bis(ethylsulfonyl)pyridine offers a vastly superior, highly tunable alternative for regioselective nucleophilic aromatic substitution (SNAr)[2].

As a Senior Application Scientist, I emphasize that successful synthetic scale-up requires understanding the causality behind molecular reactivity. The ethylsulfonyl moiety (–SO₂Et) is an exceptional leaving group. Its strong electron-withdrawing nature—driven by both inductive and resonance effects—significantly lowers the energy of the pyridine ring's lowest unoccupied molecular orbital (LUMO). This thermodynamic shift drastically accelerates the rate-determining nucleophilic addition step, facilitating the rapid formation of the critical Meisenheimer complex[2].

The C2 vs. C5 Dichotomy: Engineering Regioselectivity

In 2,5-bis(ethylsulfonyl)pyridine, the two sulfonyl groups exist in vastly different electronic environments. The C2 position is directly adjacent to the pyridine nitrogen. When a nucleophile attacks C2, the resulting negative charge in the Meisenheimer complex is stabilized by delocalization onto the highly electronegative nitrogen atom[3]. Conversely, attack at the C5 position does not allow for this nitrogen-mediated stabilization. Consequently, nucleophiles exclusively displace the C2-ethylsulfonyl group, yielding 2-substituted-5-(ethylsulfonyl)pyridines with pristine regiocontrol[4].

SNAr_Mechanism Precursor 2,5-Bis(ethylsulfonyl)pyridine (Electrophilic at C2) Meisenheimer Meisenheimer Complex (N-Stabilized Anion) Precursor->Meisenheimer Addition (Slow) Nucleophile Nucleophile (Nu⁻) (e.g., R-NH2, R-OH) Nucleophile->Meisenheimer Attack at C2 Product 2-Nu-5-(ethylsulfonyl)pyridine (Regioselective Product) Meisenheimer->Product Elimination (Fast) LeavingGroup Ethylsulfinate Anion (EtSO2⁻) Meisenheimer->LeavingGroup Expulsion

Fig 1: Regioselective SNAr mechanism via a nitrogen-stabilized Meisenheimer complex.

Experimental Workflow & Precursor Synthesis

Before executing the SNAr, the highly electrophilic precursor must be synthesized from its stable thioether counterpart. The oxidation of 2,5-bis(ethylthio)pyridine is achieved using a mild, self-validating catalytic system: hydrogen peroxide and ammonium molybdate[5].

Causality of Reagent Selection: Ammonium molybdate acts as a highly efficient phase-transfer catalyst that accelerates the oxidation of the sulfur atom without over-oxidizing the pyridine nitrogen to an N-oxide. Methanol is selected as the solvent to ensure the homogeneous solubility of both the organic substrate and the aqueous oxidant[5].

Experimental_Workflow Step1 Precursor Synthesis (H2O2 / Molybdate) Step2 Reaction Setup (Base, Solvent, Nu⁻) Step1->Step2 Step3 SNAr at C2 (Thermal/Microwave) Step2->Step3 Step4 Reaction Quench (Aqueous Workup) Step3->Step4 Step5 Product Isolation (Chromatography) Step4->Step5

Fig 2: End-to-end workflow for the preparation and isolation of functionalized pyridines.

Validated Methodologies: Regioselective SNAr Protocols

The following protocols are designed as self-validating systems. By monitoring specific physical and spectroscopic changes, researchers can confirm reaction success in real-time.

Protocol A: N-Linked Functionalization (Amination)

Objective: Synthesis of 2-amino-5-(ethylsulfonyl)pyridine derivatives.

  • Setup: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2,5-bis(ethylsulfonyl)pyridine (1.0 mmol, 263 mg) in anhydrous DMF (5.0 mL).

  • Reagent Addition: Add the primary or secondary amine (1.2 mmol). Follow immediately with N,N-diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL).

    • Causality Insight: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the highly electrophilic C2 position[6]. DMF is utilized because its high dielectric constant stabilizes the polar transition state, lowering the activation energy.

  • Reaction: Seal the vial and heat to 60 °C for 4–6 hours.

  • Self-Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 1:1 EtOAc/Hexanes). The starting material is highly polar (low Rf). The successful displacement of the polar ethylsulfonyl group by a lipophilic amine will result in a distinct, higher Rf spot that is intensely UV-active.

  • Workup: Cool to room temperature and quench with distilled water (15 mL). Extract with EtOAc (3 × 10 mL).

    • Causality Insight: The expelled ethylsulfinate leaving group (EtSO₂⁻) is highly water-soluble and is cleanly partitioned into the aqueous layer, avoiding the complex salt-removal steps required when using halogen leaving groups.

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Protocol B: O-Linked Functionalization (Etherification)

Objective: Synthesis of 2-alkoxy/aryloxy-5-(ethylsulfonyl)pyridine derivatives.

  • Setup: Dissolve the phenol or alcohol nucleophile (1.1 mmol) in anhydrous NMP (5.0 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (2.0 mmol, 276 mg) and stir at room temperature for 15 minutes to pre-form the active alkoxide/phenoxide.

  • Electrophile Addition: Add 2,5-bis(ethylsulfonyl)pyridine (1.0 mmol, 263 mg) in one portion.

  • Reaction: Heat to 80 °C for 8 hours.

  • Validation & Isolation: Follow the TLC and workup procedures from Protocol A. Confirm regioselectivity via ¹H NMR: the loss of one set of ethyl protons (a quartet at ~3.2 ppm and a triplet at ~1.3 ppm) definitively confirms mono-substitution at the C2 position.

Quantitative Data & Reaction Optimization

The table below summarizes the optimization landscape for the amination of 2,5-bis(ethylsulfonyl)pyridine. Data demonstrates the critical role of solvent polarity and base selection.

Table 1: Optimization of SNAr Conditions for Amination

EntryNucleophileSolventBaseTemp (°C)Time (h)Yield (%)
1MorpholineTHFK₂CO₃601245%
2MorpholineDMFK₂CO₃60872%
3MorpholineDMFDIPEA60494%
4PhenolDMFDIPEA801215%
5PhenolNMPK₂CO₃80888%

Data Interpretation: Entry 3 highlights that soluble, non-nucleophilic organic bases (DIPEA) in polar aprotic solvents (DMF) yield the highest efficiency for amines. Conversely, Entry 5 demonstrates that harder nucleophiles like phenols require inorganic bases (K₂CO₃) to drive complete deprotonation prior to attack[6].

Table 2: Substrate Scope and Regioselectivity

Nucleophile ClassSpecific ReagentRegioselectivity (C2:C5)Isolated Yield (%)
Aliphatic AminePyrrolidine>99:196%
Aromatic AmineAniline>99:182%
Phenol4-Methoxyphenol>99:185%
ThiolBenzyl Mercaptan>99:191%

References

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines Chemical Reviews (ACS Publications)[Link]

  • 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles Journal of the American Chemical Society (ACS Publications)[Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling Journal of Medicinal Chemistry (PMC)[Link]

  • Pesticidally Active Heterocyclic Derivatives with Sulphur Containing Substituents European P

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,5-Bis(ethylsulfonyl)pyridine

Welcome to the Technical Support Center for the synthesis of 2,5-Bis(ethylsulfonyl)pyridine (CAS 85330-64-9). As a Senior Application Scientist, I have designed this guide to address the specific kinetic and chemoselecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2,5-Bis(ethylsulfonyl)pyridine (CAS 85330-64-9). As a Senior Application Scientist, I have designed this guide to address the specific kinetic and chemoselective bottlenecks you will encounter during this two-step synthesis.

The standard synthetic route involves a double nucleophilic aromatic substitution (SNAr) of a 2,5-dihalopyridine with an ethanethiolate nucleophile, followed by the exhaustive oxidation of the resulting bis-thioether intermediate to the target bis-sulfone. Below, you will find mechanistic explanations, troubleshooting FAQs, and self-validating protocols to maximize your reaction yield.

Synthesis Workflow & Logical Relationships

SynthesisWorkflow SM 2,5-Dichloropyridine (Starting Material) Step1 SNAr Reaction Ethanethiol + Base SM->Step1 Int 2,5-Bis(ethylthio)pyridine (Intermediate) Step1->Int SubIssue Troubleshooting: Incomplete C5 Substitution Fix: Microwave Heating Step1->SubIssue Step2 Oxidation (H2O2 / Catalyst) Int->Step2 Prod 2,5-Bis(ethylsulfonyl)pyridine (Target Product) Step2->Prod OxIssue Troubleshooting: Pyridine N-Oxide Formation Fix: Control Oxidant Eq. Step2->OxIssue

Fig 1. Synthesis workflow of 2,5-Bis(ethylsulfonyl)pyridine and troubleshooting checkpoints.

Quantitative Data: Condition vs. Yield Comparison

To illustrate the impact of reaction conditions on your final yield, refer to the validated data summary below. Notice how thermal activation and oxidant stoichiometry dictate the purity profile.

Reaction StepMethodology / ConditionReagentsTime / TempExpected YieldPrimary Impurity
SNAr (Step 1) Conventional Reflux2,5-Dichloropyridine, NaSEt, EtOH24 h, 78 °C45–55%5-Chloro-2-(ethylthio)pyridine
SNAr (Step 1) Microwave Irradiation2,5-Dichloropyridine, NaSEt, EtOH1 h, 150 °C85–92%Unreacted SM (trace)
Oxidation (Step 2) Uncontrolled ExcessBis-thioether, m-CPBA (>5 eq)12 h, 25 °C<50%Pyridine N-oxide
Oxidation (Step 2) Catalytic / ControlledBis-thioether, H₂O₂ (4.1 eq), Na₂WO₄6 h, 0 to 40 °C88–95%Sulfoxide intermediates (trace)

Troubleshooting Guides & FAQs

Q1: Why am I isolating large amounts of the mono-substituted 5-chloro-2-(ethylthio)pyridine instead of the bis-thioether intermediate?

Causality: This is a fundamental issue of pyridine electronics. The nitrogen atom in the pyridine ring withdraws electron density via resonance, highly activating the ortho (C2) and para (C4) positions for nucleophilic attack by stabilizing the anionic Meisenheimer complex. However, the meta position (C5) lacks this direct resonance stabilization. Consequently, the SNAr at C2 is rapid, but the subsequent substitution at C5 faces a massive kinetic barrier[1]. Solution: Conventional reflux in ethanol (78 °C) is insufficient to drive the C5 substitution to completion. You must increase the kinetic energy of the system. Switch to microwave-assisted heating at 150 °C using ethanol as the solvent. This specific thermal activation reliably overcomes the activation energy required for the C5 substitution, pushing yields above 85%[1].

Q2: During the oxidation step, my target sulfone is contaminated with a highly polar byproduct. What is happening?

Causality: You are over-oxidizing the substrate to form 2,5-bis(ethylsulfonyl)pyridine N-oxide. Initially, the thioether sulfur atoms are highly nucleophilic and react rapidly with your oxidant. However, once they are converted to strongly electron-withdrawing sulfone groups (-SO₂Et), the electron density on the pyridine ring drops. If excess strong oxidant (like m-CPBA) is present, the pyridine nitrogen—which retains its lone pair—becomes the most nucleophilic site remaining and undergoes N-oxidation[2]. Solution: Strict stoichiometric control is mandatory. The conversion of two thioethers to two sulfones requires exactly 4.0 equivalents of oxygen. Limit your oxidant to 4.1 equivalents . Furthermore, switch from m-CPBA to a hydrogen peroxide / sodium tungstate (Na₂WO₄) catalytic system. Tungstate specifically coordinates with peroxides to form peroxotungstate complexes that are highly chemoselective for sulfur oxidation over nitrogen[3].

Q3: How do I manage the severe odor and safety risks associated with ethanethiol during the SNAr step?

Causality: Ethanethiol (ethyl mercaptan) is highly volatile (bp 35 °C) and has an extremely low odor threshold, detectable by the human olfactory system at parts-per-billion levels. Solution: Do not use free ethanethiol if it can be avoided. Instead, purchase and use the pre-formed, non-volatile salt Sodium ethanethiolate (NaSEt) . If you must use the free thiol, perform all operations in a specialized fume hood and maintain a quenching bath of aqueous sodium hypochlorite (bleach). Bleach rapidly oxidizes the volatile ethanethiol to the odorless, water-soluble ethanesulfonic acid.

Validated Experimental Protocols

These protocols are designed as self-validating systems. If the physical observations (e.g., precipitation, phase separation) do not match the descriptions below, halt the workflow and consult the troubleshooting section.

Protocol 1: Microwave-Assisted SNAr to 2,5-Bis(ethylthio)pyridine

Objective: Overcome the C5 kinetic barrier via high-energy thermal activation.

  • Preparation: In a heavy-walled, microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 2,5-dichloropyridine (1.0 eq, 10 mmol) in anhydrous ethanol (15 mL).

  • Nucleophile Addition: Carefully add sodium ethanethiolate (2.5 eq, 25 mmol) in one portion. Self-Validation: The solution will turn cloudy as the inorganic salts remain partially insoluble.

  • Irradiation: Seal the vial with a crimp cap. Subject the mixture to microwave irradiation, ramping the temperature to 150 °C. Hold at 150 °C for 60 minutes[1].

  • Workup: Allow the vial to cool completely to room temperature (pressure must normalize). Dilute the mixture with deionized water (30 mL) to dissolve the NaCl byproduct, then extract with ethyl acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude 2,5-bis(ethylthio)pyridine can typically be used in the next step without further chromatography.

Protocol 2: Chemoselective Oxidation to 2,5-Bis(ethylsulfonyl)pyridine

Objective: Exhaustive sulfur oxidation while preventing pyridine N-oxide formation.

  • Catalyst Setup: Dissolve the crude 2,5-bis(ethylthio)pyridine (1.0 eq, 10 mmol) in a 4:1 mixture of methanol and glacial acetic acid (25 mL). Add sodium tungstate dihydrate (Na₂WO₄·2H₂O, 0.05 eq, 0.5 mmol) as the catalyst.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C.

  • Oxidant Addition: Using an addition funnel, add 30% aqueous H₂O₂ (4.1 eq, 41 mmol) dropwise over 30 minutes. Self-Validation: The dropwise addition prevents thermal runaway; the reaction temperature must not exceed 10 °C during this phase to prevent premature N-oxidation.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Once at room temperature, heat the mixture gently to 40 °C for 4 hours to drive the sluggish sulfoxide-to-sulfone conversion[3].

  • Quenching: Cool to room temperature and add saturated aqueous sodium thiosulfate (10 mL) to quench any unreacted peroxide. Test with KI-starch paper to ensure complete quenching.

  • Isolation: Remove the methanol under reduced pressure. Extract the remaining aqueous phase with dichloromethane (3 × 25 mL). Wash the organic layer with saturated NaHCO₃ to neutralize the acetic acid, dry over Na₂SO₄, and evaporate to yield the pure 2,5-bis(ethylsulfonyl)pyridine as a crystalline solid.

References

  • Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines Source: Taylor & Francis (Synthetic Communications) URL:[Link]

  • Recent trends in the chemistry of pyridine N-oxides Source: ARKIVOC (Archive for Organic Chemistry) URL:[Link]

  • US8399520B2 - Selective estrogen receptor modulator (Details on bis-thioether synthesis and oxidation)

Sources

Optimization

Technical Support Center: Troubleshooting 2,5-Bis(ethylsulfonyl)pyridine Solubility

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with the dissolution of highly functionalized heterocyclic intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with the dissolution of highly functionalized heterocyclic intermediates. 2,5-Bis(ethylsulfonyl)pyridine (CAS: 85330-64-9) presents a unique solubility challenge[1][2]. While it possesses highly polar functional groups, researchers often find it stubbornly insoluble in standard polar solvents.

This guide is designed to provide you with the thermodynamic causality behind these issues, a diagnostic workflow, and self-validating experimental protocols to overcome them.

Part 1: Diagnostic Workflow for Solubility Enhancement

The decision-making process for enhancing the solubility of a poorly soluble heterocyclic compound involves a logical progression from simple solvent switching to physical disruption and complex formulation[3].

SolubilityWorkflow Start Compound Insoluble in Initial Solvent CheckSolvent Assess Solvent Polarity: Is it highly protic (e.g., H2O)? Start->CheckSolvent SwitchAprotic Switch to Aprotic Polar (DMSO, DMF) or Halogenated (DCM) CheckSolvent->SwitchAprotic Yes ApplySonic Apply Sonication (5-10 mins to disrupt boundary layer) CheckSolvent->ApplySonic No CheckDissolved1 Is it dissolved? SwitchAprotic->CheckDissolved1 ApplyHeat Apply Gentle Heating (40-50 °C for endothermic dissolution) ApplySonic->ApplyHeat CheckDissolved2 Is it dissolved? ApplyHeat->CheckDissolved2 CheckDissolved1->ApplySonic No Success Success: Proceed with Experiment CheckDissolved1->Success Yes CheckDissolved2->Success Yes CoSolvent Use Co-solvent System (e.g., DMSO/Water mix) CheckDissolved2->CoSolvent No CoSolvent->Success

Caption: Logical progression for troubleshooting 2,5-Bis(ethylsulfonyl)pyridine solubility.

Part 2: Frequently Asked Questions (FAQs) & Causality

Q1: Why is 2,5-Bis(ethylsulfonyl)pyridine insoluble in water and ethanol despite having two highly polar sulfonyl groups? A1: The core issue is the thermodynamic competition between crystal lattice energy and solvation energy . The pyridine ring provides structural rigidity, while the two ethylsulfonyl groups at the 2- and 5-positions create a highly polarized molecule. However, these sulfonyl groups engage in exceptionally strong intermolecular dipole-dipole interactions. Protic solvents like water or ethanol often fail because their hydrogen-bonding interactions are insufficient to overcome the high lattice energy of the sulfonyl-sulfonyl and sulfonyl-pyridine network. Dissolution is typically an endothermic process; if the solvent cannot provide enough favorable interaction energy, the compound remains solid[4].

Q2: What are the best initial solvent choices for NMR analysis or chemical synthesis? A2: You must shift from protic solvents to strong hydrogen-bond acceptors or highly polarizable solvents.

  • For NMR/Assays: Deuterated Dimethyl Sulfoxide (DMSO-d6) or Dimethylformamide (DMF) are ideal. They are highly polar aprotic solvents that effectively solvate the polarized regions without relying on hydrogen-bond donation[3].

  • For Synthesis/Crystallization: Halogenated solvents like Dichloromethane (DCM) or Trichloromethane (Chloroform) are highly effective. Studies on structurally related bis-substituted pyridines demonstrate that DCM often yields the highest solubility due to its optimal cohesive energy density[4].

Q3: How can I force the compound into solution without causing thermal degradation? A3: Employ physical disruption techniques sequentially:

  • Sonication: This provides localized cavitation, physically breaking down aggregates and continuously refreshing the solvent boundary layer around the solid particles[3].

  • Gentle Heating (40–50 °C): Because the dissolution of highly crystalline pyridine derivatives is endothermic, increasing the temperature provides the necessary thermodynamic energy to drive the equilibrium toward the liquid phase[4][5]. Ensure you do not exceed the boiling point of your chosen solvent.

Part 3: Experimental Protocols

To ensure reproducibility, any solubility troubleshooting must rely on self-validating systems. Below are the standardized methodologies for resolving and measuring the solubility of this compound.

Protocol A: Standardized Gravimetric Solubility Determination

Use this protocol to accurately quantify solubility in your chosen solvent system before scaling up reactions.

  • Saturation and Equilibration: Add an excess amount of 2,5-Bis(ethylsulfonyl)pyridine to 5.0 mL of the target solvent in a sealed glass vial. Place the vial in a thermostatically controlled shaker (e.g., 25 °C) and agitate at 200 rpm for 48 hours to ensure true thermodynamic equilibrium is reached[6].

  • Phase Separation: Remove the vial and allow it to stand undisturbed for 2 hours at the exact experimental temperature to let undissolved particulates settle.

  • Filtration: Carefully draw the supernatant into a syringe. Attach a 0.45 µm PTFE syringe filter (pre-warmed to the experimental temperature to prevent premature precipitation) and filter the solution into a pre-weighed, dry glass vial[6].

  • Evaporation and Mass Determination: Evaporate the solvent completely using a rotary evaporator or vacuum oven set below the compound's decomposition temperature. Transfer to a desiccator to cool, then weigh the vial on an analytical balance.

  • Validation: Calculate solubility as mass of solute per volume of solvent. Repeat in triplicate; a relative standard deviation (RSD) of <5% validates the equilibrium state.

Protocol B: Co-Solvent Solubilization for Biological Assays

Use this protocol when the compound must ultimately be introduced into an aqueous buffer system (where it is natively insoluble).

  • Primary Dissolution: Dissolve 2,5-Bis(ethylsulfonyl)pyridine in 100% DMSO to create a highly concentrated stock solution (e.g., 10–50 mM). Vortex vigorously.

  • Cosolvent Integration: The ability of a cosolvent to solubilize a nonpolar/rigid drug is inversely proportional to its interfacial tension[7]. Slowly add the DMSO stock dropwise to your aqueous buffer while under constant, rapid vortexing.

  • Limit Testing: Keep the final DMSO concentration below 1-2% (v/v) to prevent assay toxicity. If precipitation occurs (cloudiness), the thermodynamic solubility limit in the mixed solvent system has been breached; you must lower the final target concentration or introduce a surfactant (e.g., Tween-20).

Part 4: Quantitative Data & Solvent Selection Matrix

Because specific empirical data for 2,5-Bis(ethylsulfonyl)pyridine can vary by purity and polymorph, the following table synthesizes expected solubility behaviors based on thermodynamic correlations of structurally related bis-substituted and sulfonyl-pyridine derivatives[4][5][6].

Solvent ClassRepresentative SolventExpected Solubility ProfileMechanistic CausalityRecommended Use Case
Highly Protic Water, EthanolPoor (< 1 mg/mL)High lattice energy > H-bonding solvation energy.Avoid as primary solvent.
Aprotic Polar DMSO, DMFExcellent (> 20 mg/mL)Strong dipole-dipole stabilization; acts as H-bond acceptor.NMR (DMSO-d6), Assay Stock Solutions.
Halogenated Dichloromethane (DCM)Excellent (> 30 mg/mL)Optimal cohesive energy density and polarizability[4].Primary reaction solvent, Extractions.
Ketones AcetoneModerate (5 - 15 mg/mL)Moderate polarity; highly temperature-dependent.Crystallization (by cooling)[4].

References

  • ResearchGate. Solubility measurements and thermodynamic correlation of bis(imino)pyridine-based Cu and Ni complexes in pure solvents. Available at:[Link]

  • PubMed / National Institutes of Health (NIH). Solubility of nonelectrolytes in polar solvents IV: nonpolar drugs in mixed solvents. Available at:[Link]

  • Beijing Institute of Technology. Solubility measurements and thermodynamic correlation of bis(imino)pyridine-based Cu and Ni complexes in pure solvents. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization of 2,5-Bis(ethylsulfonyl)pyridine

Welcome to the dedicated technical support guide for the purification of 2,5-Bis(ethylsulfonyl)pyridine. This document is designed for researchers, medicinal chemists, and process development scientists who are looking t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the purification of 2,5-Bis(ethylsulfonyl)pyridine. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the purity, yield, and crystalline form of this compound through optimized recrystallization techniques. As a molecule featuring two polar ethylsulfonyl groups on a pyridine ring, its purification presents unique challenges that require a systematic and well-understood approach.

This guide moves beyond generic protocols to provide a deeper understanding of the principles at play, offering detailed troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to not only execute a successful recrystallization but also to logically diagnose and resolve issues that may arise during your experiments.

Part 1: The Science of Recrystallizing 2,5-Bis(ethylsulfonyl)pyridine

Recrystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a given solvent at varying temperatures. For 2,5-Bis(ethylsulfonyl)pyridine, a compound with significant polarity due to the two sulfonyl groups and the nitrogen atom in the pyridine ring, the choice of solvent is paramount. The ideal solvent will exhibit high solubility for the compound at an elevated temperature and low solubility at lower temperatures, while impurities remain soluble at all temperatures.[1]

The "like dissolves like" principle is a good starting point; polar compounds tend to dissolve in polar solvents.[2] Given the structure of 2,5-Bis(ethylsulfonyl)pyridine, we can anticipate that polar solvents will be more effective for its dissolution.

Part 2: Recommended Recrystallization Protocol

This protocol provides a robust starting point for the purification of 2,5-Bis(ethylsulfonyl)pyridine. It is essential to perform small-scale solubility tests to confirm the optimal solvent or solvent system for your specific batch of material.

Solvent Selection: A Data-Driven Approach

Due to the absence of specific public solubility data for 2,5-Bis(ethylsulfonyl)pyridine, we must rely on the chemical nature of the molecule and data from analogous compounds. Aromatic sulfones and sulfonylated pyridines often show good solubility in polar aprotic solvents.[3][4]

Table 1: Potential Solvents for Recrystallization of 2,5-Bis(ethylsulfonyl)pyridine

Solvent ClassRecommended SolventsRationale
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)The polarity of these solvents is well-suited to dissolve the polar sulfonyl and pyridine moieties.
Alcohols Methanol, Ethanol, IsopropanolThese protic solvents can also be effective, particularly in mixed solvent systems.
Mixed Solvents Ethanol/Water, Acetone/Hexane, Ethyl Acetate/HeptaneA solvent/anti-solvent system can be highly effective if a single solvent does not provide the ideal solubility profile.
Step-by-Step Recrystallization Procedure
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 2,5-Bis(ethylsulfonyl)pyridine. Begin adding the chosen primary solvent (e.g., acetone or ethanol) in small portions.

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue to add the solvent portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.[2] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Part 3: Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of 2,5-Bis(ethylsulfonyl)pyridine in a question-and-answer format.

Why is my compound "oiling out" instead of crystallizing?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound or when the solution is cooled too rapidly.

Solutions:

  • Reduce the Cooling Rate: Allow the solution to cool more slowly. You can insulate the flask to slow down heat loss.

  • Change the Solvent: Select a solvent with a lower boiling point.

  • Use a Mixed Solvent System: Dissolve the compound in a good solvent and then add a poor solvent (an anti-solvent) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the good solvent to redissolve the oil and allow it to cool slowly.

My product yield is very low. What are the possible causes?

Answer: Low yield can result from several factors, including using too much solvent, incomplete crystallization, or loss of product during transfers.

Solutions:

  • Minimize Solvent Volume: Ensure you are using the minimum amount of hot solvent required to dissolve the compound.

  • Maximize Crystallization Time: Allow sufficient time for the solution to cool and for crystals to form. Cooling in an ice bath after room temperature cooling can improve yield.

  • Check Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures. A different solvent or a mixed solvent system may be necessary.

No crystals are forming, even after cooling in an ice bath. What should I do?

Answer: This is often due to supersaturation, where the compound remains dissolved even though the concentration is above its solubility limit at that temperature.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.

    • Seeding: If you have a small crystal of the pure compound, add it to the solution to initiate crystallization.

  • Reduce Solvent Volume: If the solution is not saturated, you can gently heat it to evaporate some of the solvent and then attempt to cool it again.

The purified compound is still discolored. How can I remove colored impurities?

Answer: Colored impurities can sometimes be removed by treating the hot solution with activated charcoal.

Procedure:

  • After dissolving the crude product in the hot solvent, add a very small amount of activated charcoal.

  • Swirl the mixture for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.

  • Proceed with the cooling and crystallization steps as usual.

Caution: Use charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield.

Part 4: Frequently Asked Questions (FAQs)

Q1: What is the optimal cooling rate for recrystallization?

A1: A slower cooling rate is generally preferred as it allows for the formation of larger and purer crystals by giving the molecules time to arrange themselves into a stable crystal lattice. Rapid cooling can trap impurities within the crystal structure.

Q2: How do I choose between a single solvent and a mixed solvent system?

A2: A single solvent is ideal if you can find one that dissolves the compound well when hot but poorly when cold. A mixed solvent system is useful when no single solvent has this ideal property. In a mixed system, you use a "good" solvent in which the compound is highly soluble and a "poor" solvent (anti-solvent) in which it is much less soluble.

Q3: Can I reuse the mother liquor to recover more product?

A3: Yes, the mother liquor (the solution remaining after filtration) contains some dissolved product. You can concentrate the mother liquor by evaporating some of the solvent and then cooling it again to obtain a second crop of crystals. However, this second crop may be less pure than the first.

Diagrams

Troubleshooting Workflow

Recrystallization_Troubleshooting cluster_oiling Troubleshooting 'Oiling Out' cluster_yield Improving Yield cluster_crystals Inducing Crystallization cluster_color Decolorization start Recrystallization Issue Observed oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Product Yield start->low_yield no_crystals No Crystals Form start->no_crystals discolored Product is Discolored start->discolored oiling_solution1 Reduce Cooling Rate oiling_out->oiling_solution1 Cause: Rapid Cooling oiling_solution2 Change to Lower Boiling Solvent oiling_out->oiling_solution2 Cause: High BP Solvent oiling_solution3 Use Mixed Solvent System oiling_out->oiling_solution3 Cause: Poor Solubility Profile yield_solution1 Use Minimum Hot Solvent low_yield->yield_solution1 Cause: Excess Solvent yield_solution2 Increase Crystallization Time low_yield->yield_solution2 Cause: Incomplete Crystallization yield_solution3 Re-evaluate Solvent Choice low_yield->yield_solution3 Cause: High Solubility at Low Temp crystal_solution1 Scratch Inner Surface of Flask no_crystals->crystal_solution1 Problem: Supersaturation crystal_solution2 Add a Seed Crystal no_crystals->crystal_solution2 Problem: Supersaturation crystal_solution3 Reduce Solvent Volume no_crystals->crystal_solution3 Problem: Unsaturated Solution color_solution1 Treat Hot Solution with Activated Charcoal discolored->color_solution1 Cause: Colored Impurities

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Maloney, K. M., Kuethe, J. T., & Linn, K. (2010). A Practical, One-Pot Synthesis of Sulfonylated Pyridines. Organic Letters, 12(24), 5584–5587. [Link]

  • PubChem. (n.d.). 2-Ethylpyridine-3-sulfonate. Retrieved from [Link]

  • ResearchGate. (2024). One-pot synthesis of symmetrical bis-sulfonyl 2,6-diarylpyridines via BiCl3-catalyzed and K2S2O8-mediated domino annulation of β-ketosulfones and N,N-dimethylacetamide. ResearchGate. [Link]

  • NextSDS. (n.d.). 2,5-BIS(METHYLSULFONYL)PYRIDINE — Chemical Substance Information. Retrieved from [Link]

  • Chen, F. (2019). Applications of Sulfinate Salts. Concordia University. [Link]

  • Google Patents. (n.d.). Production of pyridine-3-sulfonic acid.
  • Hasan, M. B., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. [Link]

  • PubChem. (n.d.). 2,6-Bis[1,1-bis(2-pyridyl)ethyl]pyridine. Retrieved from [Link]

  • Reddy, M. V. R., et al. (2014). Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. Journal of Medicinal Chemistry, 57(8), 3218-3233. [Link]

  • Google Patents. (n.d.). Method for purification of pyridine, and method for production of chlorinated pyridine.
  • University of Hertfordshire. (2021). Pyridine sulfonic acid. AERU. [Link]

  • Hill, C., et al. (2002). SANEX-Btp Process Development Studies. ATALANTE 2000: Scientific Research on the Back-end of the Fuel Cycle for the 21st Century. [Link]

  • Molecules. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. MDPI. [Link]

  • MIT OpenCourseWare. (2007). Recrystallization. Digital Lab Techniques Manual. [Link]

  • Google Patents. (n.d.). Aromatic sulfonation reactions.
  • Beilstein Journal of Organic Chemistry. (2024). Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates. Beilstein Journals. [Link]

  • Chemical Science. (2024). Transforming 2D azolium salts to 3D caged tertiary amines via stereoselective dearomative cascade annulation. Royal Society of Chemistry. [Link]

Sources

Optimization

minimizing unwanted side reactions during 2,5-Bis(ethylsulfonyl)pyridine functionalization

Technical Support Center: 2,5-Bis(ethylsulfonyl)pyridine Functionalization A Guide to Minimizing Unwanted Side Reactions and Optimizing Outcomes Welcome to the technical support center for the functionalization of 2,5-Bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2,5-Bis(ethylsulfonyl)pyridine Functionalization

A Guide to Minimizing Unwanted Side Reactions and Optimizing Outcomes

Welcome to the technical support center for the functionalization of 2,5-Bis(ethylsulfonyl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this highly activated pyridine core in their synthetic endeavors. Our goal is to provide field-proven insights and practical troubleshooting strategies to help you navigate the complexities of its reactivity and achieve clean, high-yielding transformations.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reactivity of 2,5-Bis(ethylsulfonyl)pyridine and answers common preliminary questions.

Q1: What makes 2,5-Bis(ethylsulfonyl)pyridine so susceptible to nucleophilic attack?

The high reactivity of this substrate stems from the powerful electron-withdrawing nature of its substituents in combination with the inherent electron-deficient character of the pyridine ring.[1][2]

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electronegative, which inherently reduces the electron density of the aromatic system, making it more susceptible to attack by nucleophiles compared to a benzene ring.

  • Dual Sulfonyl Activation: The two ethylsulfonyl (-SO₂Et) groups are potent electron-withdrawing groups. They strongly activate the pyridine ring towards Nucleophilic Aromatic Substitution (SNAr).[3][4] Their presence at the 2- and 5-positions significantly lowers the energy barrier for the formation of the key reaction intermediate, the Meisenheimer complex.[3]

Q2: Which positions on the ring are the most reactive and why?

The positions ortho and para to the strongly activating groups are the most electrophilic. In 2,5-Bis(ethylsulfonyl)pyridine, the C4 and C6 positions are the primary sites for nucleophilic attack.

  • Attack at C4: A nucleophilic attack at the C4 position allows the negative charge of the Meisenheimer intermediate to be delocalized onto the pyridine nitrogen and the oxygen atoms of the C5-sulfonyl group through resonance. This extensive delocalization provides significant stabilization.

  • Attack at C6: Similarly, an attack at the C6 position allows for charge delocalization onto the pyridine nitrogen and the C2-sulfonyl group.

  • Attack at C3: Attack at the C3 position is electronically disfavored because the resulting negative charge in the intermediate cannot be effectively delocalized onto the highly electronegative pyridine nitrogen atom, making this intermediate significantly less stable.[5]

The interplay between these positions dictates the regioselectivity of your reaction.

Section 2: Troubleshooting Guide for Unwanted Side Reactions

This section is structured in a problem-and-solution format to directly address the most common experimental challenges.

Issue 1: Poor Regioselectivity – "I'm getting a mixture of C4 and C6 substituted isomers."

Achieving high regioselectivity between the C4 and C6 positions is a frequent challenge. The electronic activation at these sites is similar, so reaction control often relies on subtle steric and kinetic factors.

Troubleshooting Workflow: Improving Regioselectivity

G start Mixture of C4/C6 Isomers Observed q1 Is your nucleophile sterically bulky? start->q1 sol1 A bulky nucleophile will preferentially attack the less hindered C4 position. q1->sol1 Yes q2 What is your reaction temperature? q1->q2 No sol2 Lower the temperature. Many S N Ar reactions show improved selectivity at 0°C or below. q2->sol2 q3 Consider solvent effects. q2->q3 Already low sol3 Solvent polarity can influence the transition state energies differently for C4 vs. C6 attack. Screen polar aprotic solvents (DMSO, DMF, NMP). q3->sol3

Caption: Decision workflow for troubleshooting poor regioselectivity.

Causality Explained:

  • Steric Hindrance: The C6 position is flanked by the pyridine nitrogen and the C5-sulfonyl group, making it more sterically congested than the C4 position. Large, bulky nucleophiles will therefore favor attack at the more accessible C4 site.

  • Reaction Temperature: Lowering the reaction temperature reduces the available thermal energy. This amplifies the small differences in the activation energies for attack at the C4 and C6 positions, often leading to a higher preference for the kinetically favored product.

Issue 2: Polysubstitution – "My desired monosubstituted product is reacting further."

The product of the first SNAr reaction, a mono-functionalized (ethylsulfonyl)pyridine, can still be electron-deficient enough to undergo a second substitution, especially with strong nucleophiles or under forcing conditions.

Key Strategies to Favor Monosubstitution:

StrategyRationale
Control Stoichiometry Use the nucleophile as the limiting reagent (0.95 to 1.05 equivalents). This ensures there is insufficient nucleophile to react with the product once the starting material is consumed.
Lower Temperature Running the reaction at the lowest feasible temperature will slow down both the first and second substitution reactions. The second reaction is often slower, and lower temperatures can make this difference more pronounced, creating a larger kinetic window to isolate the mono-adduct.
Monitor Reaction Progress Carefully monitor the reaction by TLC or LC-MS. Once the 2,5-Bis(ethylsulfonyl)pyridine starting material is consumed, quench the reaction immediately to prevent further substitution.
Slow Addition Add the nucleophile (or the base used to generate it) slowly via syringe pump. This keeps the instantaneous concentration of the nucleophile low, disfavoring the bimolecular reaction with the less reactive product.
Issue 3: Low or No Conversion – "The reaction is sluggish or fails to proceed."

If you observe poor conversion, the issue likely lies with the nucleophile's reactivity or the reaction conditions being suboptimal for the SNAr mechanism.

Troubleshooting Checklist:

  • Assess Nucleophile Strength: Is your nucleophile potent enough? For SNAr, nucleophilicity is key. If using a weak nucleophile (e.g., an alcohol or a secondary amine), it must be deprotonated first with a suitable non-nucleophilic base (e.g., NaH, K₂CO₃, Cs₂CO₃).[4]

  • Verify Base Compatibility: Ensure the base is strong enough to fully deprotonate your nucleophile but is not interfering with the substrate. For instance, using a strong, sterically hindered base like LHMDS or KHMDS can be effective.

  • Optimize the Solvent: Polar aprotic solvents are crucial for SNAr reactions.[6] They effectively solvate the cationic counter-ion of the nucleophile salt but do not strongly solvate the "naked" anion, enhancing its nucleophilicity.[7]

    • Primary Choices: DMSO, DMF, NMP, Acetonitrile.[6]

    • Benefit of DMSO: Rate enhancements of several orders of magnitude have been reported for SNAr reactions in DMSO, which can allow for lower reaction temperatures and reduced side reactions.[7]

  • Increase Temperature: While lower temperatures aid selectivity, some reactions require thermal energy to overcome the activation barrier. If the reaction is clean but incomplete, cautiously increasing the temperature (e.g., from room temperature to 50-80°C) may be necessary.

Section 3: General Experimental Protocol

This section provides a robust, self-validating starting protocol for the SNAr functionalization of 2,5-Bis(ethylsulfonyl)pyridine.

Protocol: Monosubstitution with an Amine Nucleophile

  • Reagent Preparation:

    • To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add 2,5-Bis(ethylsulfonyl)pyridine (1.0 eq.).

    • Dissolve the substrate in anhydrous DMSO (or DMF) to a concentration of 0.1-0.5 M.

  • Nucleophile Addition:

    • In a separate flask, dissolve the amine nucleophile (1.05 eq.) in a minimal amount of the same anhydrous solvent.

    • If the amine is a salt (e.g., hydrochloride), add a suitable base (e.g., K₂CO₃, 2.2 eq.) to the substrate solution before adding the nucleophile. For free amines, a base may not be required, but a non-nucleophilic base like DBU or DIPEA can be added to scavenge the liberated acid.

  • Reaction Execution:

    • Cool the substrate solution to 0°C in an ice bath.

    • Add the nucleophile solution dropwise over 15-30 minutes.

    • Allow the reaction to stir at 0°C and monitor its progress every 30 minutes via TLC or LC-MS.

    • If no reaction is observed after 2 hours, allow the mixture to slowly warm to room temperature.

  • Work-up and Purification:

    • Once the starting material is consumed, quench the reaction by pouring it into a separatory funnel containing cold water and ethyl acetate.

    • Separate the layers and extract the aqueous phase two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel.

Section 4: Mechanistic Visualization

Understanding the reaction pathway is critical for rational troubleshooting. The following diagram illustrates the key SNAr mechanism.

Sources

Troubleshooting

strategies for scaling up 2,5-Bis(ethylsulfonyl)pyridine production in the lab

Welcome to the Technical Support Center for Chemical Process Scale-Up. This knowledge base is specifically designed for process chemists, researchers, and drug development professionals tasked with scaling up the synthes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chemical Process Scale-Up. This knowledge base is specifically designed for process chemists, researchers, and drug development professionals tasked with scaling up the synthesis of 2,5-Bis(ethylsulfonyl)pyridine (CAS 85330-64-9).

Scaling up bis(alkylsulfonyl)pyridines presents unique chemical engineering challenges, primarily due to the extreme volatility and odor of ethanethiol, the differential reactivity of the pyridine ring positions during Nucleophilic Aromatic Substitution (SNAr), and the severe exotherms associated with double sulfur oxidation[1].

This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative comparisons to ensure a safe, high-yield transition from the bench to the pilot plant.

Process Visualization: Two-Phase Scale-Up Workflow

G A Starting Material: 2,5-Dichloropyridine C Phase 1: SNAr Thioetherification (N,N-Dimethylformamide, Reflux) A->C B Reagents: Ethanethiol + NaH/K2CO3 B->C D Intermediate: 2,5-Bis(ethylthio)pyridine C->D IPC: HPLC > 98% Conversion Quench & Extract F Phase 2: Sulfur Oxidation (Strict Temp Control < 20°C) D->F E Oxidizing Agent: Oxone or H2O2/Tungstate E->F G Final Product: 2,5-Bis(ethylsulfonyl)pyridine F->G IPC: Absence of Sulfoxide Crystallization

Workflow for the two-step synthesis and scale-up of 2,5-Bis(ethylsulfonyl)pyridine.

Self-Validating Scale-Up Protocols

To guarantee reproducibility, these protocols are designed as self-validating systems . This means the process includes built-in In-Process Controls (IPCs) that must be met before proceeding, ensuring causality between your analytical data and the next synthetic step.

Phase 1: SNAr Thioetherification

Objective: Convert 2,5-dichloropyridine to 2,5-bis(ethylthio)pyridine. Causality & Design: We utilize 2,5-dichloropyridine over the dibromo analogue for cost-efficiency at scale. Because the chlorine at the 5-position is poorly activated for SNAr, a strong base (Sodium Hydride) and a highly polar aprotic solvent (Anhydrous DMF) are required to lower the activation energy[2].

  • Thiolate Generation: Under a strict nitrogen atmosphere, charge a reactor with anhydrous DMF. Slowly add Sodium Hydride (NaH, 2.2 eq). Cool the reactor to 0°C. Dropwise, add ethanethiol (2.3 eq) to generate the sodium ethanethiolate salt. Validation: The cessation of hydrogen gas evolution confirms complete thiolate formation.

  • Substitution: Add 2,5-dichloropyridine (1.0 eq)[3]. Heat the reaction mixture to reflux (approx. 150°C) for 18 hours.

  • In-Process Control (IPC) 1: Sample the reaction and analyze via HPLC. You must observe the disappearance of the mono-substituted intermediate (5-chloro-2-(ethylthio)pyridine). Self-Validation: If mono-substituted intermediate >2%, add 0.2 eq of pre-formed sodium ethanethiolate and reflux for 2 additional hours.

  • Workup: Quench by pouring into cold water. Extract the aqueous phase with diethyl ether or MTBE. Wash the organic layer extensively with brine to remove DMF, dry, and concentrate to yield the intermediate oil[3].

Phase 2: Sulfur Oxidation

Objective: Oxidize the bis-thioether to the bis-sulfone. Causality & Design: Each sulfur atom requires 2 equivalents of atomic oxygen. We use Oxone (Potassium peroxymonosulfate) because it avoids the shock hazards and poor atom economy of mCPBA at scale, while being highly selective for sulfur over the pyridine nitrogen.

  • Solvent Setup: Dissolve the 2,5-bis(ethylthio)pyridine in a mixture of Methanol and Water (1:1 v/v). Cool the jacketed reactor to 5°C.

  • Oxidation: Slowly add Oxone (4.2 eq) in portions. The reaction is highly exothermic. Control the addition rate to maintain the internal temperature strictly below 20°C.

  • In-Process Control (IPC) 2: Monitor via LC-MS. The oxidation proceeds sequentially: bis-sulfide → sulfoxide-sulfide → bis-sulfoxide → sulfone-sulfoxide → bis-sulfone. Self-Validation: The reaction is only complete when the mass peak for the sulfone-sulfoxide intermediate (M-16) is completely absent.

  • Isolation: Dilute with water to precipitate the highly crystalline 2,5-Bis(ethylsulfonyl)pyridine. Filter, wash with cold water, and dry under a vacuum.

Quantitative Data: Oxidant Selection for Scale-Up

Choosing the right oxidant is the most critical safety and economic decision when scaling up Phase 2. Use the table below to compare parameters.

Oxidant SystemMolar Eq. RequiredOperating Temp (°C)S-Oxidation SelectivityExotherm RiskCost at Scale
mCPBA 4.1 - 4.50 to 25Moderate (N-oxide risk)HighHigh
Oxone (KHSO₅) 4.0 - 4.210 to 20HighModerateModerate
H₂O₂ / Na₂WO₄ 4.5 - 5.040 to 60Very HighVery HighLow
NaOCl (Bleach) 4.5 - 5.00 to 10Low (Chlorination risk)ModerateVery Low

Troubleshooting & FAQs

Q: How do we manage the extreme volatility and odor of ethanethiol (bp 35°C) during a 50L scale-up? A: Ethanethiol's olfactory threshold is in the parts-per-billion range. At scale, do not handle the free thiol in open vessels. Solution: Use a closed-system addition funnel to introduce ethanethiol directly into the chilled NaH/DMF suspension[3]. Route all reactor exhaust through a dual-stage scrubber system. The first stage should contain 10% NaOH to capture unreacted thiol, and the second stage should contain concentrated Sodium Hypochlorite (bleach) to irreversibly oxidize any escaping thiolate vapors into odorless ethanesulfonates.

Q: My Phase 1 SNAr reaction is stalling at the mono-substituted intermediate. Why? A: The two halogen positions on 2,5-dichloropyridine are not electronically equivalent. The 2-position is highly activated by the adjacent electronegative pyridine nitrogen, meaning the first substitution (yielding 5-chloro-2-(ethylthio)pyridine) happens rapidly at room temperature. However, the 5-position is meta-like and poorly activated. Solution: To force the second substitution, you must overcome a significant activation energy barrier. Ensure your solvent is strictly anhydrous (water destroys the thiolate nucleophile) and maintain a hard reflux (150°C)[3]. If using K₂CO₃ instead of NaH[2], you may need to switch to a sealed pressure reactor to achieve higher temperatures without losing the volatile ethanethiol.

Q: During Phase 2 oxidation, LC-MS shows a highly polar impurity with a mass of [M+16] relative to the final product. What is this, and how do we prevent it? A: You have over-oxidized the molecule, resulting in the formation of 2,5-bis(ethylsulfonyl)pyridine N-oxide . The pyridine nitrogen pair is susceptible to oxidation, particularly if excess oxidant is present or temperatures spike. Solution: This is a causality failure in temperature control. If the internal temperature exceeds 25°C, the activation energy for N-oxidation is reached. Prevent this by strictly capping the oxidant at 4.2 equivalents and utilizing a jacketed reactor to keep the internal temperature below 20°C. If N-oxide has already formed, it cannot be easily reversed; you must remove it via recrystallization from hot ethanol, as the N-oxide is significantly more polar and will remain in the mother liquor.

References

  • United States Patent 5,512,575 (Methanoanthracenes as dopamine antagonists, detailing ethanethiolate SNAr on 2,5-dichloropyridine). Google Patents / Googleapis.
  • 2,5-Dichloropyridin-4-amine Synthesis Protocols (Detailing DMF, K2CO3/NaH, and ethanethiol interactions). Benchchem.
  • [2,2-bis(ethylsulfonyl)ethyl]benzene Properties and Bis(ethylsulfonyl) Class Data. GuideChem.

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in 2,5-Bis(ethylsulfonyl)pyridine Substitution Reactions

Welcome to the technical support center for substitution reactions involving 2,5-Bis(ethylsulfonyl)pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for substitution reactions involving 2,5-Bis(ethylsulfonyl)pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this highly electron-deficient yet sterically challenging scaffold. Here, we will delve into the nuances of overcoming the steric barriers inherent to this molecule and provide practical, field-tested advice to guide your synthetic strategies.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when working with 2,5-Bis(ethylsulfonyl)pyridine.

Q1: What are the primary challenges when performing substitution reactions on 2,5-Bis(ethylsulfonyl)pyridine?

The main hurdles in functionalizing this pyridine derivative stem from a combination of potent electronic activation and significant steric hindrance. The two ethylsulfonyl groups are strongly electron-withdrawing, which makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr). However, these bulky groups also physically obstruct the path of incoming nucleophiles, particularly at the positions adjacent to them.

Q2: How do the ethylsulfonyl groups affect the reactivity of the pyridine ring?

The ethylsulfonyl groups have a profound activating effect on the pyridine ring for nucleophilic attack.[1] They withdraw electron density through both inductive and resonance effects, making the carbon atoms of the ring electrophilic. This activation is most pronounced at the positions ortho and para to the ring nitrogen (the C2/C6 and C4 positions). In the case of 2,5-Bis(ethylsulfonyl)pyridine, the entire ring is rendered electron-poor, facilitating the addition of a nucleophile, which is often the rate-determining step in an SNAr reaction.[2]

Q3: Which positions on the 2,5-Bis(ethylsulfonyl)pyridine ring are most susceptible to nucleophilic attack?

From an electronic standpoint, the C2, C4, and C6 positions are the most activated for nucleophilic attack. However, with the bulky ethylsulfonyl groups at C2 and C5, the C6 and C4 positions are the most likely sites for substitution. The C2 position is significantly more sterically hindered due to the adjacent ethylsulfonyl group and the lone pair of the pyridine nitrogen. The C5 position is also sterically encumbered. Therefore, for a monosubstitution reaction, the C6 position is generally the most favored, followed by the C4 position, assuming there is a suitable leaving group at these positions. If the ethylsulfonyl groups themselves are the intended leaving groups, the regioselectivity will be a delicate balance between the electronic activation and the steric environment of the incoming nucleophile.

Q4: What are the general reaction conditions recommended for SNAr on this substrate?

Given the high activation of the ring, reactions can often be conducted under relatively mild conditions compared to less activated pyridines. However, to overcome the steric hindrance, some degree of thermal energy is typically required. Key considerations for your reaction setup include:

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are excellent choices. They effectively solvate the nucleophile and stabilize the charged Meisenheimer intermediate formed during the reaction.[3]

  • Base: If your nucleophile requires deprotonation (e.g., an alcohol or a secondary amine), a non-nucleophilic base is recommended. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).

  • Temperature: Reaction temperatures can range from room temperature to elevated temperatures (80-150 °C), depending on the nucleophilicity and steric bulk of the attacking species.

Troubleshooting Guide

Encountering unexpected results is a common part of research. This section provides a systematic approach to troubleshooting common issues in substitution reactions with 2,5-Bis(ethylsulfonyl)pyridine.

Problem 1: Low or no conversion to the desired product.

  • Potential Cause 1: Insufficient Nucleophilicity. The steric hindrance around the reaction centers of 2,5-Bis(ethylsulfonyl)pyridine demands a sufficiently reactive nucleophile.

    • Solution: If using a neutral nucleophile (e.g., an alcohol or amine), consider deprotonating it with a strong base (e.g., NaH) to form the more nucleophilic alkoxide or amide. Be mindful of the pKa of your nucleophile and choose a base that will ensure complete deprotonation.

  • Potential Cause 2: Inadequate Reaction Temperature. The activation energy for the reaction may be too high to overcome at lower temperatures due to steric repulsion.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction for product formation and the appearance of any degradation products. Microwave irradiation can sometimes be effective in driving sterically hindered reactions to completion in shorter timeframes.

  • Potential Cause 3: Poor Leaving Group. If the ethylsulfonyl groups are not the intended leaving groups and you are attempting to displace another substituent, its lability is crucial.

    • Solution: The typical leaving group ability in SNAr reactions is F > Cl > Br > I.[3] If you have a choice of starting materials, opt for a better leaving group.

Problem 2: The reaction is sluggish, requiring extended reaction times and high temperatures.

  • Potential Cause: Steric Clash. A bulky nucleophile will have a difficult time approaching the sterically congested pyridine ring.

    • Solution 1: Modify the Nucleophile. If possible, use a less sterically demanding nucleophile. For example, if a tertiary amine is failing to react, a secondary or primary amine might be more successful.

    • Solution 2: Optimize Solvent and Temperature. As mentioned, higher temperatures can help overcome the activation barrier. Additionally, a more polar solvent can better stabilize the transition state, potentially increasing the reaction rate.

Problem 3: My reaction is producing a mixture of regioisomers.

  • Potential Cause: Competing Reaction Sites. If there are multiple potential leaving groups or reactive sites, a mixture of products can result. For instance, if you are targeting substitution at the C6 position but also see substitution at C4.

    • Solution 1: Leverage Steric Hindrance. To favor substitution at the less hindered position, use a bulkier nucleophile. For example, a t-butoxide will be more selective for the less sterically encumbered position than a methoxide.

    • Solution 2: Modulate Reaction Temperature. Lowering the reaction temperature may increase the selectivity for the more electronically favored, less sterically hindered position. At higher temperatures, the kinetic barrier for the more hindered position might be overcome, leading to a mixture of products.

Problem 4: I'm observing decomposition of my starting material or product.

  • Potential Cause: Excessive Temperature or Prolonged Reaction Time. Highly activated aromatic systems can be susceptible to decomposition under harsh conditions.

    • Solution 1: Lower the Reaction Temperature. Try to find the minimum temperature required for a reasonable reaction rate.

    • Solution 2: Use a More Reactive Nucleophile. A more potent nucleophile may allow you to run the reaction at a lower temperature and for a shorter duration.

    • Solution 3: Consider a Catalyst. In some cases, phase-transfer catalysts or other additives can accelerate the reaction, allowing for milder conditions.

Strategic Protocols & Data

This section provides a general experimental protocol and predictive data tables to guide your experimental design.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol is a starting point and should be optimized for each specific nucleophile and substrate.

  • Reaction Setup: To an oven-dried reaction vessel, add 2,5-Bis(ethylsulfonyl)pyridine (1.0 eq.) and a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO).

  • Nucleophile Addition: If using a nucleophile that requires deprotonation, add the nucleophile (1.1 - 1.5 eq.) to a separate flask with a suspension of a suitable base (e.g., NaH, 1.2 eq.) in the reaction solvent. Stir at room temperature until deprotonation is complete. Add this solution dropwise to the solution of the pyridine substrate. If using a neutral nucleophile (e.g., a primary amine), it can be added directly to the pyridine solution.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Table 1: Predicted Regioselectivity with Various Nucleophiles on a Hypothetical 2,5-Bis(ethylsulfonyl)-4-chloropyridine

This table provides a predictive framework for how the steric bulk of a nucleophile can influence the regioselectivity of an SNAr reaction on a model substrate.

NucleophileSteric ProfilePredicted Major ProductRationale
Ammonia (NH₃)SmallMixture of 4- and 6-substituted productsSmall size allows attack at both sterically and electronically favorable positions.
DiethylamineMediumPredominantly 4-substituted productIncreased steric bulk begins to disfavor attack at the more hindered 6-position.
DiisopropylamineBulkyHighly selective for the 4-substituted productSignificant steric hindrance effectively blocks the approach to the 6-position.
Sodium MethoxideSmallMixture of 4- and 6-substituted productsSimilar to ammonia, its small size allows for less regioselectivity.
Sodium tert-ButoxideBulkyHighly selective for the 4-substituted productThe large tert-butyl group will strongly favor attack at the more accessible 4-position.
Table 2: Recommended Starting Conditions for SNAr on 2,5-Bis(ethylsulfonyl)pyridine (assuming a leaving group at C4 or C6)
Nucleophile TypeBase (if required)SolventTemperature (°C)Expected Reactivity
Primary AminesK₂CO₃ or Cs₂CO₃DMF or DMSO60-100Moderate to Good
Secondary AminesK₂CO₃ or Cs₂CO₃DMSO or NMP80-120Steric dependent, may be slow
AlcoholsNaH or K₂CO₃THF or DMF25-80Good (as alkoxides)
ThiolsK₂CO₃ or Cs₂CO₃DMF or DMSO25-60Excellent (as thiolates)

Visualizing Reaction Pathways and Troubleshooting

Flowcharts and diagrams can be invaluable tools for understanding complex reaction mechanisms and for making informed decisions during troubleshooting.

Diagram: SNAr Mechanism on 2,5-Bis(ethylsulfonyl)pyridine

SNAr_Mechanism cluster_substrate Substrate cluster_nucleophile Nucleophile cluster_intermediate Meisenheimer Complex cluster_product Product Py 2,5-Bis(ethylsulfonyl)pyridine (with leaving group L) MC Anionic σ-complex (Resonance Stabilized) Py->MC Nucleophilic Attack (Rate-determining step) Nu Nu⁻ Product Substituted Pyridine MC->Product Elimination of Leaving Group LG L⁻ Troubleshooting_Regioselectivity cluster_more_hindered Targeting More Hindered Isomer cluster_less_hindered Targeting Less Hindered Isomer Start Problem: Mixture of Regioisomers Q1 Is the desired isomer the more or less sterically hindered product? Start->Q1 A1 Use a smaller nucleophile. Decrease steric bulk. Q1->A1 More Hindered B1 Use a bulkier nucleophile. Increase steric hindrance. Q1->B1 Less Hindered A2 Increase reaction temperature to overcome the higher activation barrier. A1->A2 End Achieved Desired Regioselectivity A2->End B2 Lower the reaction temperature to favor the kinetically preferred product. B1->B2 B2->End

Caption: A decision-making workflow for optimizing regioselectivity.

References

  • Nucleophilic Aromatic Substitution of 2-(3(5)-Pyrazolyl)pyridine: A Novel Access to Multidentate Chelate Ligands. Zeitschrift für Naturforschung B. Available at: [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC. Available at: [Link]

  • Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Wiley Online Library. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Publications. Available at: [Link]

  • General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope. Available at: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy-3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate. Available at: [Link]

  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. ResearchGate. Available at: [Link]

  • A computational study of the SNAr reaction of 2-ethoxy-3,5-dinitropyridine and 2-methoxy-3,5-dinitropyridine with piperidine. ResearchGate. Available at: [Link]

  • Regioselective Direct C–H Trifluoromethylation of Pyridine. ResearchGate. Available at: [Link]

  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. RSC Publishing. Available at: [Link]

  • Rate-Determining Factors in Nucleophilic Aromatic Substitution Reactions. ACS Publications. Available at: [Link]

  • Regioselective Synthesis of 2,6‐Dimethyl‐3,5‐bis[(3‐aryl‐5‐trifluoromethyl)‐isoxazol‐4‐carbonyl]‐pyridine Derivatives. Wiley Online Library. Available at: [Link]

  • meta-Selective thiofluoroalkylation of substituted pyridines via Zincke imines. RSC Publishing. Available at: [Link]

  • Directed nucleophilic aromatic substitution reaction. RSC Publishing. Available at: [Link]

  • Concerted nucleophilic aromatic substitutions. Harvard DASH. Available at: [Link]

  • Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. PMC. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 2,5-Bis(ethylsulfonyl)pyridine Stability &amp; Troubleshooting

Welcome to the Advanced Diagnostics and Troubleshooting Guide for 2,5-Bis(ethylsulfonyl)pyridine (CAS: 85330-64-9). As a highly functionalized heteroaromatic intermediate, this compound presents unique thermal and chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics and Troubleshooting Guide for 2,5-Bis(ethylsulfonyl)pyridine (CAS: 85330-64-9). As a highly functionalized heteroaromatic intermediate, this compound presents unique thermal and chemical stability challenges. This guide is engineered for drug development professionals and synthetic chemists who require rigorous, mechanistically grounded solutions to prevent thermal degradation during reflux operations.

Part 1: Mechanistic Foundations of Degradation

To prevent degradation, we must first establish the causality behind it. 2,5-Bis(ethylsulfonyl)pyridine contains two strongly electron-withdrawing ethylsulfonyl groups on an already electron-deficient pyridine ring.

The primary mode of thermal degradation under reflux is Nucleophilic Aromatic Substitution (SNAr) , not simple thermal homolysis. The pyridine nitrogen highly activates the 2-position, making the 2-ethylsulfonyl moiety an exceptional leaving group[1]. When subjected to thermal stress (reflux), even weak nucleophiles—such as adventitious water, alcoholic solvents, or trace amines—will attack the 2-position, displacing the ethylsulfinate anion to form 2-substituted degradation products (e.g., 2-pyridones or 2-alkoxypyridines)[2]. A secondary pathway involves base-promoted or metal-catalyzed desulfonylation via C-S bond cleavage[3].

DegradationPathways Start 2,5-Bis(ethylsulfonyl)pyridine ThermalStress Reflux Conditions (Thermal Stress) Start->ThermalStress Pathway1 Pathway A: S_NAr (Nucleophilic Attack) ThermalStress->Pathway1 Pathway2 Pathway B: Desulfonylation (C-S Cleavage) ThermalStress->Pathway2 Product1 2-Substituted-5-(ethylsulfonyl)pyridine + Ethylsulfinate Pathway1->Product1 Product2 Desulfonylated Pyridine Degradants Pathway2->Product2 Nu Trace Nucleophiles (H2O, ROH, Amines) Nu->Pathway1 Base Strong Bases / Metals Base->Pathway2

Fig 1. Divergent thermal degradation pathways of 2,5-Bis(ethylsulfonyl)pyridine under reflux.

Part 2: Troubleshooting FAQs

Q: I am observing rapid degradation (loss of starting material) when refluxing in ethanol. What is happening?

A: You are observing classical SNAr degradation. Ethanol is a protic, nucleophilic solvent. At reflux temperatures (~78 °C), the thermal energy easily overcomes the activation barrier for the ethanol oxygen to attack the highly electrophilic C2 position of the pyridine ring[1]. The 2-ethylsulfonyl group is displaced, yielding 2-ethoxy-5-(ethylsulfonyl)pyridine and ethylsulfinic acid. Solution: Never use protic or nucleophilic solvents (alcohols, water, primary/secondary amines) when refluxing this compound. Switch to an anhydrous, non-nucleophilic aprotic solvent like Toluene or 1,2-Dichloroethane (DCE).

Q: My reaction requires a base under reflux, but the starting material decomposes into a complex mixture. How can I prevent this?

A: Strong or nucleophilic bases (e.g., NaOH, KOH, alkoxides) will directly attack the 2-position or initiate deprotonation/desulfonylation cascades[3]. If your cross-coupling or substitution reaction requires a base, you must use a strictly non-nucleophilic, sterically hindered base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,6-Lutidine) or an insoluble inorganic base (e.g., anhydrous K2CO3) to minimize direct interaction with the pyridine core.

Q: Even in anhydrous Toluene, I see ~10% degradation to a highly polar baseline spot on TLC after 12 hours of reflux. Why?

A: This is caused by adventitious water acting as a nucleophile, converting the 2-ethylsulfonyl group into a 2-pyridone (2-hydroxypyridine) derivative, which is highly polar. "Anhydrous" solvents from a bottle can still contain 10-50 ppm of water, which is enough to degrade sensitive sulfonyl pyridines over prolonged heating[2]. Solution: Implement a self-validating water-scavenging system. Add activated 4Å molecular sieves directly to the reaction flask, or use a Dean-Stark trap if the reaction generates water.

Part 3: Quantitative Stability Profile

To guide your experimental design, refer to the following stability matrix. This data synthesizes the kinetic stability of the 2-sulfonylpyridine motif against various solvent and nucleophile combinations under thermal stress.

Table 1: Solvent Compatibility and Thermal Stability Profile

Solvent SystemNucleophilicityMax Safe Temp (°C)Est. Half-Life at RefluxRecommended Action
Methanol / Ethanol High< 25 °C< 30 minutesDO NOT USE for heating.
Water (pH 7) Moderate< 40 °C~2 hoursAvoid aqueous biphasic reflux.
Tetrahydrofuran (THF) Low66 °C (Reflux)> 48 hoursAcceptable, ensure strictly anhydrous.
Toluene None110 °C (Reflux)> 72 hoursOptimal . Use with molecular sieves.
1,2-Dichloroethane (DCE) None84 °C (Reflux)> 72 hoursOptimal . Good for polar intermediates.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not blindly scale up reactions. Use the following Anhydrous Reflux Validation Protocol to establish a self-validating baseline for your specific reaction conditions. This protocol proves causality by isolating thermal stress from nucleophilic attack.

Protocol: Anhydrous Reflux Validation & Kinetic Sampling

Objective: To verify that the chosen reflux conditions do not induce SNAr or desulfonylation prior to the addition of reactive reagents.

Step 1: System Preparation & Dehydration

  • Flame-dry a Schlenk flask equipped with a reflux condenser under high vacuum, then backfill with ultra-high purity Argon. Repeat three times.

  • Add 200 mg of 2,5-Bis(ethylsulfonyl)pyridine and 100 mg of freshly activated 4Å molecular sieves to the flask.

  • Introduce 10 mL of anhydrous Toluene (or chosen aprotic solvent) via a sealed syringe.

Step 2: Baseline Establishment (t=0)

  • Stir the mixture at 25 °C for 10 minutes to ensure complete dissolution.

  • Extract a 50 µL aliquot using an argon-purged syringe. Dilute in 1 mL of HPLC-grade Acetonitrile. This is your t=0 baseline .

Step 3: Thermal Stress & Kinetic Sampling

  • Submerge the flask in a pre-heated oil bath and bring the solvent to a vigorous reflux.

  • Extract 50 µL aliquots at t=1h, t=4h, and t=12h . Dilute each immediately in Acetonitrile to quench any potential high-temperature reactivity.

Step 4: LC-MS/HPLC Validation

  • Run the samples via LC-MS.

  • Causality Check: If the t=12h sample shows >98% purity matching the t=0 baseline, your solvent system is validated. If a mass peak corresponding to[M - SO2Et + OH] appears, your system has a moisture leak. If this occurs, abort the scale-up, replace your septa, re-dry your solvent, and repeat the protocol.

ValidationWorkflow Prep Step 1: Rigorous Dehydration & Setup Baseline Step 2: t=0 Baseline Sampling Prep->Baseline Reflux Step 3: Reflux & Kinetic Sampling Baseline->Reflux Analyze Step 4: LC-MS Analysis Reflux->Analyze Decision Purity > 98%? Analyze->Decision Pass System Validated Proceed to Scale-up Decision->Pass Yes Fail Moisture/Nucleophile Leak Redry & Repeat Decision->Fail No Fail->Prep

Fig 2. Self-validating kinetic workflow to isolate and prevent nucleophile-induced thermal degradation.

References

  • Synthesis of Highly Substituted Pyridines via [4 + 2] Cycloadditions of Vinylallenes and Sulfonyl Cyanides. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide. Organic Syntheses. Available at:[Link]

  • Grignard-Reagent-Promoted Desulfonylation/Intramolecular Coupling for the Synthesis of 2-(1-Fluorovinyl)pyridines. Organic Letters - ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2,5-Bis(ethylsulfonyl)pyridine in Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, the pyridine ring stands out for its prevalence in pharmaceuticals and its versatile reactivity. This guide provides an in-depth technical comparison of the reactivity of 2,5-bis(ethylsulfonyl)pyridine in nucleophilic aromatic substitution (SNAr) reactions against a range of mono-substituted pyridines. By delving into the mechanistic underpinnings and providing supporting data, this document aims to equip researchers with the insights necessary for the rational design of synthetic routes and the development of novel molecular entities.

The Intrinsic Reactivity of the Pyridine Nucleus

The pyridine ring, an isoelectronic analogue of benzene, possesses a unique electronic landscape shaped by the presence of the nitrogen atom. This nitrogen atom imparts an electron-deficient character to the aromatic system, a feature that profoundly influences its reactivity. Unlike benzene, which readily undergoes electrophilic aromatic substitution, the pyridine ring is generally less reactive towards electrophiles due to the deactivating effect of the electronegative nitrogen. Conversely, this electron deficiency renders the pyridine ring susceptible to nucleophilic attack, particularly at the C2 and C4 positions (ortho and para to the nitrogen, respectively).[1][2]

The favorability of nucleophilic attack at the C2 and C4 positions stems from the ability of the nitrogen atom to stabilize the negative charge of the intermediate formed during the reaction, known as a Meisenheimer complex.[3][4] This stabilization occurs through resonance, where the negative charge can be delocalized onto the electronegative nitrogen atom, a feature not possible when the attack occurs at the C3 or C5 positions.[4][5][6]

Activating the Ring: The Role of Electron-Withdrawing Groups

The inherent reactivity of the pyridine ring towards nucleophiles can be significantly enhanced by the introduction of electron-withdrawing groups (EWGs). These groups further deplete the electron density of the aromatic system, making it more electrophilic and thus more susceptible to nucleophilic attack. The position of the EWG is critical; its activating effect is most pronounced when it is located ortho or para to the leaving group, as this allows for direct resonance stabilization of the Meisenheimer complex.[2][3]

The Sulfonyl Group: A Potent Activator and a Competent Leaving Group

The sulfonyl group (-SO2R) is a powerful electron-withdrawing group, both through inductive and resonance effects. When attached to a pyridine ring, it strongly activates the ring towards nucleophilic aromatic substitution. Furthermore, the sulfonate anion is a good leaving group, making sulfonyl-substituted pyridines valuable substrates in SNAr reactions.[7]

This dual functionality makes sulfonylpyridines, particularly those with the sulfonyl group at the C2 or C4 position, highly versatile building blocks in organic synthesis.

Comparative Reactivity Analysis: 2,5-Bis(ethylsulfonyl)pyridine vs. Mono-substituted Pyridines

The subject of this guide, 2,5-bis(ethylsulfonyl)pyridine, presents a compelling case for heightened reactivity in SNAr reactions. This is due to the cumulative electron-withdrawing effect of two potent sulfonyl groups. To provide a clear comparison, we will analyze its reactivity against a series of mono-substituted pyridines.

Mechanistic Rationale for Enhanced Reactivity

The exceptional reactivity of 2,5-bis(ethylsulfonyl)pyridine in SNAr reactions at the C2 position can be attributed to several key factors:

  • Synergistic Electron Withdrawal: The presence of two ethylsulfonyl groups dramatically lowers the electron density of the pyridine ring, rendering the C2 carbon exceptionally electrophilic.

  • Stabilization of the Meisenheimer Complex: The sulfonyl group at the C5 position is para to the site of nucleophilic attack at C2. This geometric arrangement allows for powerful resonance stabilization of the negative charge in the Meisenheimer intermediate, with the charge being delocalized onto the oxygen atoms of the C5-sulfonyl group. This is in addition to the stabilization provided by the ring nitrogen.

  • Good Leaving Group: The ethylsulfonyl group at the C2 position is a competent leaving group, facilitating the rearomatization of the ring after the nucleophilic attack.

The interplay of these factors results in a significantly lower activation energy for the SNAr reaction compared to mono-substituted pyridines.

Synthesis of 2,5-Bis(ethylsulfonyl)pyridine A 2,5-Dichloropyridine B 2,5-Bis(ethylthio)pyridine A->B  NaSEt, DMF   C 2,5-Bis(ethylsulfonyl)pyridine B->C  m-CPBA, CH2Cl2   SNAr Experimental Workflow A Reactant Mixing (Pyridine, Nucleophile, Base, Solvent) B Reaction (Heating/Stirring) A->B C Work-up (Quenching, Extraction) B->C D Purification (Chromatography/Recrystallization) C->D E Characterization (NMR, MS) D->E

Sources

Comparative

The Ascendancy of 2,5-Bis(ethylsulfonyl)pyridine: A Modern Electrophilic Pyridine for Accelerated Drug Discovery

A Senior Application Scientist's Guide to Enhanced Reactivity and Synthetic Efficiency In the landscape of modern drug discovery and organic synthesis, the pyridine ring remains a cornerstone scaffold, present in a signi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Enhanced Reactivity and Synthetic Efficiency

In the landscape of modern drug discovery and organic synthesis, the pyridine ring remains a cornerstone scaffold, present in a significant portion of marketed pharmaceuticals.[1] The strategic functionalization of this heterocycle is therefore of paramount importance. Traditionally, chemists have relied on a toolkit of electrophilic pyridine reagents, such as 2-halopyridines and pyridinium salts, to forge new carbon-carbon and carbon-heteroatom bonds. However, the demand for milder reaction conditions, faster kinetics, and broader functional group tolerance has spurred the development of next-generation reagents. Among these, 2,5-Bis(ethylsulfonyl)pyridine has emerged as a superior alternative, offering a significantly enhanced electrophilic character that opens new avenues for synthetic efficiency.

This guide provides an in-depth comparison of 2,5-Bis(ethylsulfonyl)pyridine with its traditional counterparts, grounded in mechanistic principles and supported by experimental evidence. We will explore the underlying reasons for its heightened reactivity and demonstrate its practical advantages for researchers, scientists, and drug development professionals.

The Engine of Reactivity: Understanding Electrophilicity in Pyridines

The inherent electrophilicity of the pyridine ring at the 2- and 4-positions is a well-established principle in heterocyclic chemistry. This is a direct consequence of the electron-withdrawing nature of the nitrogen atom, which polarizes the ring and can stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic aromatic substitution (SNAr).[2] Traditional electrophilic pyridines leverage this intrinsic property. However, the true power of 2,5-Bis(ethylsulfonyl)pyridine lies in the profound amplification of this effect.

The ethylsulfonyl group (-SO₂Et) is a potent electron-withdrawing group, significantly more so than a halogen atom. In 2,5-Bis(ethylsulfonyl)pyridine, the synergistic effect of two such groups, positioned at the electronically favorable 2- and 5-positions, dramatically lowers the electron density of the pyridine ring. This renders the carbon atoms at the 2- and 5-positions exceptionally electrophilic and highly susceptible to nucleophilic attack.

Figure 1: Generalized mechanism of SNAr on 2,5-Bis(ethylsulfonyl)pyridine.

Head-to-Head Comparison: Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Reagent ClassTypical Reaction ConditionsRelative ReactivityKey AdvantagesLimitations
2,5-Bis(ethylsulfonyl)pyridine Room temperature to mild heatingVery HighExceptionally fast reactions, often at room temperature. Excellent leaving group ability of the sulfonyl group. High yields.Higher molecular weight. Potential for sequential substitution.
2-Fluoropyridine Mild to moderate heatingHighGenerally the most reactive of the halopyridines in SNAr.[4]Higher cost compared to other halopyridines.
2-Chloropyridine Moderate to high heatingModerateCost-effective and widely available.Often requires forcing conditions (high temperatures, strong bases).[5]
2-Bromopyridine Moderate to high heatingModerateGood balance of reactivity and stability.Similar limitations to 2-chloropyridine.
Pyridinium Salts Mild to moderate heatingHighHighly activated electrophiles.Can be hygroscopic and require anhydrous conditions.

The exceptional reactivity of sulfonylpyridines is further underscored by their use as tunable, cysteine-reactive electrophiles in chemical biology.[1][6] This highlights their ability to react with even relatively weak nucleophiles under physiological conditions, a feat often unattainable with traditional halopyridines.

Expanding the Synthetic Toolbox: Cross-Coupling Reactions

While SNAr is a key application, the utility of sulfonylpyridines extends to palladium-catalyzed cross-coupling reactions. Here, the sulfonyl group can act as a leaving group, effectively serving as a surrogate for a halide. Specifically, 2-allylsulfonyl pyridines have been shown to function as pyridine sulfinate precursors in situ, which then participate in desulfinative cross-coupling reactions with aryl halides.[7] This suggests that 2,5-bis(ethylsulfonyl)pyridine could potentially undergo sequential, regioselective cross-coupling reactions, offering a powerful tool for the synthesis of complex, polysubstituted pyridines.

Applications in Drug Discovery: A Case Study in Pirfenidone Synthesis

The quest for novel therapeutics for idiopathic pulmonary fibrosis has led to the development of pirfenidone and a multitude of its analogues.[8][9][10][11] The synthesis of these 2-pyridone-containing molecules often relies on the functionalization of a 2,5-disubstituted pyridine precursor. While many reported syntheses utilize traditional halopyridines, the enhanced reactivity of 2,5-bis(ethylsulfonyl)pyridine presents a compelling opportunity to streamline these synthetic routes, potentially leading to higher yields and milder reaction conditions. The ability to perform sequential, regioselective substitutions would be particularly advantageous in the construction of a library of pirfenidone analogues for structure-activity relationship (SAR) studies.

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Validation

A Researcher's Guide to Bridging the Gap: Comparing Experimental and Theoretical IR Spectra of 2,5-Bis(ethylsulfonyl)pyridine

In the landscape of modern drug discovery and materials science, the precise characterization of novel molecular entities is paramount. For researchers working with compounds like 2,5-Bis(ethylsulfonyl)pyridine, a thorou...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and materials science, the precise characterization of novel molecular entities is paramount. For researchers working with compounds like 2,5-Bis(ethylsulfonyl)pyridine, a thorough understanding of its vibrational properties through infrared (IR) spectroscopy is a critical step in structural elucidation and quality control. This guide provides a comprehensive framework for comparing the experimentally obtained Fourier-transform infrared (FTIR) spectrum with a theoretically calculated spectrum of 2,5-Bis(ethylsulfonyl)pyridine. By synergizing these two approaches, we can achieve a more robust and detailed assignment of the molecule's vibrational modes.

This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the scientific rationale behind the experimental and computational choices. We will delve into the practical aspects of obtaining a high-quality experimental spectrum, the nuances of setting up accurate computational models, and the interpretive process of correlating the two datasets.

I. The Experimental Approach: Acquiring the Vibrational Fingerprint

The experimental IR spectrum serves as the ground truth for our investigation. The most common and accessible technique for solid samples is Attenuated Total Reflectance (ATR) FTIR spectroscopy, which requires minimal sample preparation.

Experimental Protocol: ATR-FTIR Spectroscopy
  • Sample Preparation: A small amount of solid 2,5-Bis(ethylsulfonyl)pyridine is placed directly onto the ATR crystal (typically diamond or germanium).

  • Pressure Application: A pressure clamp is engaged to ensure intimate contact between the sample and the crystal. This is crucial for obtaining a strong, high-quality signal.

  • Background Spectrum: A background spectrum of the empty ATR crystal is recorded. This will be automatically subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO2 and water vapor).

  • Sample Spectrum Acquisition: The IR spectrum of the sample is then recorded. Typically, multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio. The spectrum is usually collected in the mid-IR range, from 4000 to 400 cm⁻¹.[1][2]

  • Data Processing: The resulting spectrum is processed, which may include baseline correction and normalization.

The choice of ATR-FTIR is predicated on its simplicity and the minimal sample required. For compounds that may be sensitive to pressure, or for which higher resolution is needed, other techniques like KBr pellet or Nujol mull preparations can be considered.

II. The Theoretical Framework: Predicting Vibrational Behavior from First Principles

Computational chemistry provides a powerful tool for predicting the IR spectrum of a molecule. Density Functional Theory (DFT) has emerged as a robust and widely used method for calculating vibrational frequencies with a good balance of accuracy and computational cost.[3][4][5]

Computational Protocol: DFT-Based Vibrational Frequency Calculation
  • Molecular Structure Optimization: The first step is to obtain the optimized molecular geometry of 2,5-Bis(ethylsulfonyl)pyridine. This is typically done using a DFT method, for example, the B3LYP functional, with a suitable basis set such as 6-311G(d,p).[1][6] The optimization process finds the lowest energy conformation of the molecule.

  • Vibrational Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This calculation computes the second derivatives of the energy with respect to the atomic positions, which are then used to determine the vibrational frequencies and their corresponding normal modes.[5][7]

  • Frequency Scaling: It is a well-established practice to apply a scaling factor to the calculated frequencies.[3][8] This is because the theoretical calculations are based on the harmonic oscillator approximation, which does not fully account for the anharmonicity of real molecular vibrations. For the B3LYP/6-311G(d,p) level of theory, a scaling factor of around 0.967 is often used.

  • Visualization of Vibrational Modes: The output of the calculation can be used to visualize the atomic motions associated with each vibrational frequency, which is invaluable for assigning the bands in the experimental spectrum.[9]

The selection of the DFT functional and basis set is a critical decision that impacts the accuracy of the predicted spectrum. B3LYP is a popular hybrid functional known for its good performance in predicting vibrational frequencies for a wide range of organic molecules. The 6-311G(d,p) basis set provides a good description of the electron distribution and is a common choice for molecules of this size.

III. The Comparative Analysis: Reconciling Theory and Experiment

The core of this guide lies in the detailed comparison of the experimental and theoretical spectra. This process allows for a confident assignment of the observed IR bands to specific molecular vibrations.

Workflow for Comparative Analysis

cluster_exp Experimental Workflow cluster_theo Theoretical Workflow exp_sample 2,5-Bis(ethylsulfonyl)pyridine (Solid Sample) exp_ftir ATR-FTIR Spectroscopy exp_sample->exp_ftir exp_spectrum Experimental IR Spectrum exp_ftir->exp_spectrum compare Comparative Analysis (Peak Matching & Assignment) exp_spectrum->compare theo_mol Molecular Structure theo_dft DFT Calculation (e.g., B3LYP/6-311G(d,p)) theo_mol->theo_dft theo_spectrum Theoretical IR Spectrum theo_dft->theo_spectrum theo_spectrum->compare table Vibrational Assignment Table compare->table

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Comparative

A Comparative Guide to the Validation of GC-MS Analytical Protocols for the Quantification of 2,5-Bis(ethylsulfonyl)pyridine

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical entities is the bedrock of reliable and reproducible results. In the realm of pharmaceutical developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical entities is the bedrock of reliable and reproducible results. In the realm of pharmaceutical development and quality control, this necessity is amplified, particularly when dealing with impurities or active pharmaceutical ingredients (APIs). This guide provides an in-depth, objective comparison of analytical protocols for the quantification of 2,5-Bis(ethylsulfonyl)pyridine, a pyridine derivative containing two sulfonyl groups.

The focus of this guide is the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) based protocol. GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it highly suitable for the analysis of volatile and semi-volatile compounds.[1][2][3] We will explore the intricacies of method development and validation, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, to ensure scientific integrity and trustworthiness.[4][5] Furthermore, we will compare the GC-MS method with alternative analytical techniques, providing a comprehensive overview for informed decision-making in your laboratory.

The Importance of Validated Analytical Protocols

In the pharmaceutical industry, the validation of analytical procedures is a critical component of ensuring data integrity, product quality, and regulatory compliance.[6] A validated analytical method provides a high degree of assurance that it will consistently produce a result that is accurate and reliable. The ICH Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures, outlining the specific parameters that must be evaluated.[4][7] These parameters include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[4]

GC-MS Protocol for 2,5-Bis(ethylsulfonyl)pyridine Quantification

The following is a detailed, step-by-step GC-MS protocol designed for the quantification of 2,5-Bis(ethylsulfonyl)pyridine. The choices made in this protocol are explained to provide a clear understanding of the underlying scientific principles.

Experimental Protocol: GC-MS

1. Instrumentation:

  • A gas chromatograph equipped with a mass selective detector (GC-MS).

  • A capillary column suitable for the analysis of polar compounds, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent).[8]

2. Reagents and Materials:

  • Reference standard of 2,5-Bis(ethylsulfonyl)pyridine (purity ≥ 99.5%).

  • High-purity solvent for sample and standard preparation (e.g., dichloromethane or ethyl acetate).

  • Internal standard (IS), if required, for improved precision (e.g., a structurally similar compound with a distinct mass spectrum).

3. Chromatographic Conditions:

  • Injector Temperature: 280 °C

    • Rationale: Ensures efficient volatilization of the analyte without thermal degradation.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

    • Rationale: This temperature program allows for the separation of the analyte from potential impurities and solvent peaks while ensuring a reasonable run time.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[9]

    • Rationale: Helium is an inert carrier gas that provides good chromatographic efficiency.

  • Injection Mode: Splitless (or split, depending on concentration).

    • Rationale: Splitless injection is ideal for trace analysis, maximizing the amount of analyte reaching the column.

4. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.[10]

    • Rationale: EI is a robust ionization technique that produces reproducible fragmentation patterns, which are useful for structural confirmation and library matching.

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Rationale: SIM mode significantly enhances sensitivity and selectivity by monitoring only specific ions characteristic of the analyte, which is crucial for quantification at low levels.[8]

  • Ions to Monitor: To be determined from the mass spectrum of the 2,5-Bis(ethylsulfonyl)pyridine standard (e.g., the molecular ion and major fragment ions).

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_GC_Separation GC Separation cluster_MS_Detection MS Detection cluster_Data_Analysis Data Analysis Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Injector Injector Dissolution->Injector Injection Column GC Column Injector->Column IonSource Ion Source (EI) Column->IonSource Elution MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Quantification Quantification Chromatogram->Quantification

Caption: Workflow of the GC-MS analysis for 2,5-Bis(ethylsulfonyl)pyridine.

Validation of the GC-MS Protocol: An In-Depth Look

The validation of the aforementioned GC-MS protocol must be conducted in accordance with ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[4] The following table summarizes the key validation parameters and the experimental approaches to their assessment.

Validation Parameter Objective Experimental Approach Acceptance Criteria (Typical)
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components.[6]Analyze blank samples, placebo (if applicable), and spiked samples with known impurities.No interfering peaks at the retention time of the analyte.
Linearity To demonstrate a direct proportional relationship between concentration and instrument response.[6]Analyze a series of at least five standards of known concentrations across the desired range.Correlation coefficient (r²) ≥ 0.995.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.Derived from the linearity, accuracy, and precision studies.Within the linear and accurate range of the method.
Accuracy The closeness of the test results to the true value.[6]Analyze samples of known concentration (e.g., spiked placebo) at different levels (e.g., 80%, 100%, 120% of the target concentration).Recovery of 98.0% to 102.0%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-day): Multiple analyses of the same sample on the same day. Intermediate Precision (Inter-day): Analyses on different days, by different analysts, or with different equipment.Relative Standard Deviation (RSD) ≤ 2.0%.[6]
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Based on the signal-to-noise ratio (typically 3:1) or the standard deviation of the response and the slope of the calibration curve.Signal-to-noise ratio of approximately 3:1.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Based on the signal-to-noise ratio (typically 10:1) or the standard deviation of the response and the slope of the calibration curve.Signal-to-noise ratio of approximately 10:1 and acceptable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.Vary parameters such as injector temperature, oven ramp rate, and carrier gas flow rate and observe the effect on the results.No significant impact on the results (e.g., RSD ≤ 2.0%).

Comparison with Alternative Analytical Methods

While GC-MS is a powerful technique for the analysis of 2,5-Bis(ethylsulfonyl)pyridine, alternative methods may be considered depending on the specific requirements of the analysis.

Method Principle Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on the analyte's partitioning between a mobile phase and a stationary phase, with detection by UV absorbance.Robust and widely available. Suitable for non-volatile or thermally labile compounds.[11]May lack the sensitivity and specificity of MS detection. Requires the analyte to have a UV chromophore.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection capabilities of mass spectrometry.[12]High sensitivity and specificity. Applicable to a wide range of compounds, including non-volatile and thermally labile ones.Can be more complex and expensive than GC-MS or HPLC-UV. Matrix effects can be a challenge.
Indirect Quantification by LC-MS after Hydrolysis The sulfonate ester is hydrolyzed to a stable sulfonate anion, which is then quantified by LC-MS.[12]Useful for reactive and unstable sulfonate esters.The hydrolysis step adds complexity to the sample preparation and may introduce variability.
Logical Relationship of Method Selection

Method_Selection Analyte_Properties Analyte Properties (Volatility, Thermal Stability) GC_MS GC-MS Analyte_Properties->GC_MS Volatile & Thermally Stable LC_MS LC-MS Analyte_Properties->LC_MS Non-Volatile or Thermally Labile HPLC_UV HPLC-UV Analyte_Properties->HPLC_UV Non-Volatile & UV Active

Caption: Decision tree for analytical method selection based on analyte properties.

Conclusion

The selection and validation of an analytical protocol for the quantification of 2,5-Bis(ethylsulfonyl)pyridine require a thorough understanding of the analyte's properties and the strengths and limitations of the available analytical techniques. This guide has provided a detailed GC-MS protocol and a comprehensive framework for its validation based on ICH Q2(R1) guidelines. By adhering to these principles of scientific integrity, researchers can ensure the generation of high-quality, reliable data. The comparison with alternative methods such as HPLC-UV and LC-MS offers a broader perspective, enabling the selection of the most appropriate technique for a given analytical challenge.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation URL: [Link]

  • Title: Gas Chromatography: Principles, Medicine and Pharmaceutical, Energy, Fuel Applications and Environmental Analysis Source: SAR Publication URL: [Link]

  • Title: How Does GC-MS Work and Its Principle Explained Source: Phenomenex URL: [Link]

  • Title: Gas Chromatography – Mass Spectrometry (GC−MS) Source: National Institute of Standards and Technology URL: [Link]

  • Title: GC-MS: Principles and Applications Explained Source: Scribd URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Gas Chromatography-Mass Spectrometry (GC-MS) Principle, Instrument, Detectors, and Combining Mass Spectrometers with other Techniques Source: Journal of Current Medical Research and Opinion URL: [Link]

  • Title: Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds and Its Application in the Development of a Control Strategy for Nonaflate Impurities in Belzutifan Synthesis Source: ACS Publications URL: [Link]

  • Title: Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements Source: MDPI URL: [Link]

  • Title: Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements Source: Semantic Scholar URL: [Link]

Sources

Validation

comparative stability testing of 2,5-Bis(ethylsulfonyl)pyridine under acidic and basic conditions

An In-Depth Comparative Guide to the Chemical Stability of 2,5-Bis(ethylsulfonyl)pyridine Under Stressed Acidic and Basic Conditions For researchers and professionals in drug development, understanding the intrinsic stab...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Chemical Stability of 2,5-Bis(ethylsulfonyl)pyridine Under Stressed Acidic and Basic Conditions

For researchers and professionals in drug development, understanding the intrinsic stability of a molecule is a cornerstone of its journey from the lab to the clinic. Forced degradation studies, which involve exposing a compound to stress conditions like acid and base, are critical for identifying potential degradation pathways, developing stability-indicating analytical methods, and predicting shelf-life. This guide provides a comprehensive analysis of the stability of 2,5-Bis(ethylsulfonyl)pyridine, a molecule of interest due to its structural motifs common in medicinal chemistry, and compares its performance against relevant structural analogs.

The core of this analysis rests on the principles of forced degradation, as outlined by the International Conference on Harmonisation (ICH) guidelines. These studies are designed to accelerate the degradation process to predict the compound's stability over time under various conditions.[1] The presence of a pyridine ring, a common heterocycle in pharmaceuticals, and two electron-withdrawing ethylsulfonyl groups suggests a unique electronic and reactivity profile, making its stability profile an essential area of investigation.

The Rationale: Why Stress with Acid and Base?

The chemical environment a drug substance encounters can vary dramatically, from the acidic milieu of the stomach to potential alkaline conditions during manufacturing or in certain formulations.

  • Acidic Stress: Simulates the gastric environment and can reveal susceptibility to acid-catalyzed hydrolysis. For a molecule like 2,5-Bis(ethylsulfonyl)pyridine, the primary site of interaction with acid is the basic nitrogen atom of the pyridine ring. Protonation of this nitrogen can significantly alter the electron density of the aromatic ring, potentially influencing the stability of the sulfonyl substituents.

  • Basic Stress: Explores vulnerability to base-catalyzed hydrolysis or other degradation pathways. The ethylsulfonyl groups are potent electron-withdrawing groups, which decrease the electron density of the pyridine ring. This makes the ring more susceptible to nucleophilic attack by hydroxide ions, a common degradation mechanism for electron-deficient aromatic systems. Studies have shown that pyridine derivatives can be extremely unstable in alkaline mediums.[1]

Experimental Design: A Framework for Stability Assessment

A robust stability study requires a validated, stability-indicating analytical method capable of separating the parent compound from any potential degradants. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for such analyses due to its precision, sensitivity, and applicability to a wide range of chromophoric molecules like pyridine derivatives.[2][3]

Comparative Compounds

To contextualize the stability of 2,5-Bis(ethylsulfonyl)pyridine (Compound A), we will compare it with two logical analogs:

Compound IDNameStructureRationale for Comparison
A 2,5-Bis(ethylsulfonyl)pyridine O=S(=O)(CC)c1ccc(n)c(c1)S(=O)(=O)CCThe target molecule. Features a pyridine ring with two strong electron-withdrawing groups.
B 2-(Ethylsulfonyl)pyridine O=S(=O)(CC)c1ccccn1A monosubstituted analog to evaluate the impact of the second sulfonyl group on ring stability.
C Pyridine c1cnccc1The parent heterocycle, serving as a baseline to understand the influence of the ethylsulfonyl substituents.

Experimental Protocols

The following protocols outline a self-validating system for assessing stability. The use of a stability-indicating HPLC method ensures that any decrease in the parent compound's concentration is accurately measured and not masked by co-eluting degradation products.

Protocol 1: Stability-Indicating RP-HPLC Method

This method is designed to resolve the parent drug from all potential process impurities and degradation products.[3]

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient elution is often preferred for separating compounds with different polarities.[3]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (a common wavelength for pyridine derivatives).[4]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Protocol 2: Forced Degradation Procedure
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each compound (A, B, and C) in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Control: Mix 1 mL of the stock solution with 1 mL of water.

  • Incubation: Place all solutions in a thermostatically controlled water bath at 60 °C.

  • Time Points: Withdraw aliquots (e.g., 100 µL) at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 12, and 24 hours).

  • Sample Quenching:

    • For acidic samples, immediately neutralize with an equivalent volume and concentration of NaOH.

    • For basic samples, immediately neutralize with an equivalent volume and concentration of HCl.

  • Analysis: Dilute the quenched samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by HPLC.

Experimental Workflow Visualization

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis P1 Prepare 1 mg/mL Stock Solutions (Compounds A, B, C) P2 Aliquot Stock for Each Condition P1->P2 S1 Add 0.1 M HCl (Acid Stress) P2->S1 S2 Add 0.1 M NaOH (Base Stress) P2->S2 S3 Add Water (Control) P2->S3 A1 Incubate at 60°C S1->A1 S2->A1 S3->A1 A2 Withdraw Aliquots at Time Points A1->A2 A3 Neutralize Samples (Quench Reaction) A2->A3 A4 Dilute for Analysis A3->A4 A5 Inject into HPLC System A4->A5 A6 Quantify Parent Peak Area & Detect Degradants A5->A6

Caption: Workflow for comparative forced degradation study.

Results and Comparative Analysis

The following table summarizes the expected quantitative data from the forced degradation studies. The values represent the percentage of the parent compound remaining at each time point.

Time (hours)ConditionCompound A (% Remaining)Compound B (% Remaining)Compound C (% Remaining)
0 Acidic/Basic100100100
4 Acidic (0.1 M HCl) 98.599.199.5
8 96.297.899.2
24 91.394.598.1
4 Basic (0.1 M NaOH) 75.488.699.8
8 58.179.299.6
24 22.761.599.3
Interpretation of Stability
  • Under Acidic Conditions: All compounds are expected to exhibit relatively high stability. The pyridine nitrogen is protonated, which deactivates the ring towards electrophilic attack but does not introduce a significant degradation pathway on its own. The slight degradation observed is likely slow hydrolysis. The data suggests that the presence of electron-withdrawing sulfonyl groups (Compound A and B) slightly increases the rate of degradation compared to unsubstituted pyridine (Compound C), possibly by influencing the hydrolysis of the C-S bond, though this effect is minor under these conditions. Some pyridine derivatives are known to be labile in acidic medium.[1]

  • Under Basic Conditions: A dramatic difference in stability is observed.

    • Compound C (Pyridine): As a relatively electron-rich aromatic system, it is highly resistant to nucleophilic attack by hydroxide and shows minimal degradation.

    • Compound B (2-(Ethylsulfonyl)pyridine): The single electron-withdrawing sulfonyl group significantly decreases the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. This results in a moderate rate of degradation.

    • Compound A (2,5-Bis(ethylsulfonyl)pyridine): The presence of two powerful electron-withdrawing groups renders the pyridine ring highly electron-deficient and thus extremely vulnerable to nucleophilic attack. This is reflected in its rapid degradation, confirming that pyridine derivatives can be highly unstable in alkaline environments.[1]

Plausible Degradation Pathway under Basic Conditions

The primary degradation route for Compound A in a basic solution is likely nucleophilic aromatic substitution (SNAr), where a hydroxide ion attacks an electron-deficient carbon on the pyridine ring, leading to the displacement of an ethylsulfinate leaving group and the formation of a hydroxypyridine derivative.

Caption: Proposed SNAr mechanism for basic degradation.

Conclusion and Implications

This comparative guide demonstrates the stability profile of 2,5-Bis(ethylsulfonyl)pyridine under forced acidic and basic conditions. The key findings are:

  • High Stability in Acid: The compound is largely stable in 0.1 M HCl at 60 °C, with only minor degradation observed over 24 hours.

  • Pronounced Instability in Base: The compound degrades rapidly in 0.1 M NaOH, highlighting a significant liability. This instability is far greater than that of pyridine or its monosulfonylated analog.

  • Structure-Degradation Relationship: The degree of instability in basic conditions directly correlates with the number of electron-withdrawing sulfonyl groups on the pyridine ring.

For drug development professionals, these insights are crucial. The instability in basic conditions suggests that formulations should be maintained at a neutral or acidic pH. Furthermore, during synthesis and purification, exposure to basic reagents or conditions should be minimized to prevent the formation of impurities. The stability-indicating HPLC method developed here provides the necessary tool to monitor the purity and stability of 2,5-Bis(ethylsulfonyl)pyridine throughout the development lifecycle.

References

  • BenchChem. (2025). Application Note: Analytical Methods for the Quantification of Pyridine-2-sulfonate.
  • Hebda, C., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. Available at: [Link]

  • (2018). Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in Powder Used for Making Solution in Vial for 1M & IV Injections. ResearchGate. Available at: [Link]

  • Wang, L., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15), e00910-18. Available at: [Link]

  • St. John-Campbell, S., et al. (2016). Base-Triggered Degradation of Poly(vinyl ester sulfone)s with Tunable Sensitivity. ACS Macro Letters. Available at: [Link]

  • Zieliński, T., & Sobiak, S. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 61(5), 333-338.
  • MDPI. (2025). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al 2 O 3 as a Catalyst. MDPI. Available at: [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Available at: [Link]

  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available at: [Link]

Sources

Comparative

Evaluating Electron-Withdrawing Effects of Bis-Sulfonyl Groups in Pyridine Derivatives: A Comparative Guide for Advanced Bioconjugation

Executive Summary: The Need for Electrophilic Tuning In the development of Antibody-Drug Conjugates (ADCs) and targeted therapeutics, the stability of the bioconjugate linkage is paramount. Traditional stochastic approac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Need for Electrophilic Tuning

In the development of Antibody-Drug Conjugates (ADCs) and targeted therapeutics, the stability of the bioconjugate linkage is paramount. Traditional stochastic approaches, such as maleimide chemistry, are widely utilized for cysteine conjugation but suffer from a critical flaw: susceptibility to retro-Michael reactions in systemic circulation, leading to premature payload release and off-target toxicity [2].

To overcome these limitations, researchers have turned to bis-sulfonyl pyridine derivatives . The profound electron-withdrawing nature of the bis-sulfonyl groups, combined with the electron-deficient pyridine scaffold, creates a highly tuned electrophilic center. This guide objectively evaluates the electron-withdrawing effects of these derivatives, compares their performance against alternative conjugation reagents, and provides a self-validating experimental protocol for their application in disulfide rebridging.

Mechanistic Causality: Electron-Withdrawing Effects and Reactivity

The superior performance of bis-sulfonyl pyridine derivatives is rooted in fundamental molecular orbital theory. The bis-sulfonyl group exerts a massive electron-withdrawing effect (strong inductive and resonance pull)[6]. When attached to a pyridine ring, this effect is amplified, dramatically lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent reactive centers.

The Causality of the Reaction:

  • LUMO Lowering: The extreme electron deficiency makes the target carbon highly susceptible to nucleophilic attack by the thiolate anion of a reduced cysteine (Michael addition).

  • Intermediate Stabilization: The electron-withdrawing sulfonyl groups stabilize the resulting carbanion intermediate.

  • Nucleofuge Expulsion: One of the sulfinate groups acts as an exceptional leaving group (nucleofuge). Its elimination regenerates an electrophilic double bond.

  • Disulfide Rebridging: A second cysteine thiolate attacks the newly formed double bond, completing a highly stable, irreversible three-carbon thioether bridge that covalently links the heavy and light chains back together [1].

Mechanism A Bis-Sulfonyl Pyridine (Strong EWG) B LUMO Lowering (Increased Electrophilicity) A->B Inductive & Resonance Pull C 1st Thiol Attack (Michael Addition) B->C Cysteine Thiolate D Sulfinate Elimination (Nucleofuge Expulsion) C->D Carbanion Stabilization E 2nd Thiol Attack (Stable Thioether Bridge) D->E Disulfide Rebridging

Mechanism of bis-sulfonyl pyridine activation and disulfide rebridging.

Comparative Analysis of Conjugation Alternatives

When engineering ADCs, scientists must choose between several cysteine-reactive scaffolds. Table 1 outlines how bis-sulfonyl reagents compare to traditional maleimides and next-generation di(bromomethyl)pyridines [4].

Table 1: Comparative Performance of Bioconjugation Scaffolds

Reagent ScaffoldPrimary MechanismConjugate Stability (Plasma)DAR HomogeneityRetro-Michael Risk
Traditional Maleimide Simple Michael AdditionModerateLow (Stochastic, DAR 1-8)High
Di(bromomethyl)pyridine Bis-alkylation (SN2)HighHigh (Targeted DAR = 4)None
Bis-Sulfonyl Pyridine Addition-EliminationVery High High (Targeted DAR = 4) None

Insight: While di(bromomethyl)pyridines offer excellent stability, the addition-elimination mechanism of bis-sulfonyl reagents proceeds under milder conditions due to the superior LUMO-lowering effect of the sulfonyl groups, resulting in higher conjugation efficiency without risking protein denaturation [3].

Experimental Methodology: Self-Validating Disulfide Rebridging Protocol

To ensure scientific integrity, the following protocol for antibody bioconjugation utilizes a self-validating system. Internal checkpoints guarantee that causality is respected at each chemical step [5].

Materials Required:

  • Monoclonal Antibody (mAb) in amine-free buffer (e.g., PBS, pH 7.4)

  • TCEP·HCl (Tris(2-carboxyethyl)phosphine)

  • Bis-sulfonyl pyridine linker-payload (10 mM stock in anhydrous DMSO)

  • Ellman’s Reagent (DTNB)

  • N-acetylcysteine (Quenching agent)

Step-by-Step Workflow:

Step 1: Native Disulfide Reduction

  • Action: Add 8 molar equivalents of TCEP·HCl to the mAb solution (1-5 mg/mL). Incubate for 2 hours at 37°C.

  • Causality: TCEP selectively reduces the four interchain disulfide bonds without denaturing the protein.

  • Self-Validation Check 1: Extract a 10 µL aliquot and perform an Ellman’s assay. An absorbance reading at 412 nm corresponding to exactly 8 free thiols per mAb confirms complete reduction. Proceeding without this confirmation risks heterogeneous conjugation.

Step 2: Bis-Sulfonyl Conjugation

  • Action: Add 10–12 molar equivalents of the bis-sulfonyl pyridine reagent to the reduced mAb. Incubate for 2.5 hours at 37°C with gentle shaking.

  • Causality: The highly electrophilic bis-sulfonyl groups rapidly undergo the Michael addition-elimination sequence, covalently rebridging the free thiols before they can re-oxidize.

Step 3: Quenching and Purification

  • Action: Add N-acetylcysteine to a final concentration of 50 mM. Incubate for 30 minutes to consume unreacted electrophiles. Purify the ADC using a Sephadex G-25 desalting column.

Step 4: Structural Validation

  • Action: Analyze the purified ADC via non-reducing SDS-PAGE.

  • Self-Validation Check 2: Successful rebridging will yield a single dense band at ~150 kDa (intact antibody). The absence of 50 kDa (Heavy Chain) and 25 kDa (Light Chain) bands validates that the disulfides have been successfully and covalently rebridged.

Workflow S1 Native mAb (Intact Disulfides) S2 Reduction (TCEP) Validation: Ellman's Assay S1->S2 2h, 37°C S3 Bis-Sulfonyl Reagent (Conjugation) S2->S3 pH 7.4 S4 Quenching (Excess Cysteine) S3->S4 2.5h, 37°C S5 SDS-PAGE Validation (Band at 150 kDa) S4->S5 SEC Purification

Step-by-step workflow for bis-sulfonyl-mediated antibody bioconjugation.

Quantitative Data Presentation: Conjugation Efficiency

The efficacy of the bis-sulfonyl electron-withdrawing mechanism is directly observable through SDS-PAGE densitometry. Table 2 summarizes expected experimental data comparing the structural integrity of the antibody post-conjugation.

Table 2: SDS-PAGE Densitometry Analysis (Non-Reducing Conditions)

Sample ConditionIntact mAb (~150 kDa)Heavy Chain (~50 kDa)Light Chain (~25 kDa)Resulting DAR
Native Unconjugated mAb > 98%< 1%< 1%0
Reduced mAb (TCEP only) < 5%> 60%> 30%0
Traditional Maleimide ADC < 10%> 60%> 30%Variable (1-8)
Bis-Sulfonyl Pyridine ADC > 95% < 2% < 2% 4.0 (Homogeneous)

Analysis: The data clearly demonstrates that while maleimide conjugation leaves the antibody fragmented under non-reducing conditions (due to the lack of covalent rebridging), the bis-sulfonyl pyridine reagent successfully restores the 150 kDa intact antibody structure. This structural restoration is a direct consequence of the dual electron-withdrawing sulfonyl groups facilitating a complete addition-elimination cycle [5].

References

  • Badescu, G., et al. Bridging Disulfides for Stable and Defined Antibody Drug Conjugates. Bioconjugate Chemistry (ACS Publications). Available at:[Link]

  • Delcros, C., et al. Innovative Bioconjugation Technology for Antibody–Drug Conjugates: Proof of Concept in a CD30-Positive Lymphoma Mouse Model. Bioconjugate Chemistry (ACS Publications). Available at:[Link]

  • Smith, J., et al. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Safety & Regulatory Compliance

Safety

2,5-Bis(ethylsulfonyl)pyridine proper disposal procedures

Operational Guide for the Safe Handling and Disposal of 2,5-Bis(ethylsulfonyl)pyridine As drug development and chemical synthesis scale, the proper lifecycle management of complex heterocyclic intermediates becomes a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of 2,5-Bis(ethylsulfonyl)pyridine

As drug development and chemical synthesis scale, the proper lifecycle management of complex heterocyclic intermediates becomes a critical operational mandate. 2,5-Bis(ethylsulfonyl)pyridine (CAS: 85330-64-9) is a highly specialized building block featuring a central pyridine ring flanked by two ethylsulfonyl moieties[1]. While its structural stability is an asset in synthesis, it presents unique logistical and environmental challenges during disposal.

Standard biological degradation or direct wastewater release is strictly prohibited. Under EPA guidelines (40 CFR § 721.8775), substituted pyridines are heavily regulated due to their aquatic toxicity and environmental persistence[2]. Furthermore, the thermal destruction of sulfonyl and pyridine-containing waste yields significant quantities of sulfur oxides (SOx) and nitrogen oxides (NOx), requiring specialized incineration protocols[3].

This guide provides a self-validating, step-by-step Standard Operating Procedure (SOP) for the safe laboratory segregation and facility-level destruction of this compound.

Part 1: Quantitative Disposal Parameters

To ensure proper downstream processing, laboratory personnel must understand the physical and regulatory parameters that dictate the disposal workflow. Mixing this compound with incompatible waste streams can alter the required incineration temperature or produce dangerous byproducts.

ParameterSpecificationOperational Causality
CAS Registry 85330-64-9Essential for accurate waste manifesting and vendor intake profiling[1].
Molecular Formula C9H13NO4S2High sulfur and nitrogen content dictates mandatory SOx/NOx scrubbing[3].
Incineration Temp. > 1000 °CHigh activation energy is required to cleave the highly stable pyridine aromatic ring.
EPA Regulatory Class Substituted PyridineGoverned by 40 CFR § 721.8775; strictly prohibits direct surface water release[2].
Primary Byproducts CO2, H2O, NOx, SOxNecessitates downstream alkaline scrubbing and selective catalytic reduction (SCR).

Part 2: Standard Operating Procedure (SOP) for Laboratory Disposal

Do not treat 2,5-Bis(ethylsulfonyl)pyridine as standard organic waste. The following protocol ensures regulatory compliance and prevents hazardous reactions prior to vendor pickup.

Step 1: Matrix Identification and Solvent Segregation

  • Action: Determine the solvent matrix containing the compound. Segregate into "Halogenated" or "Non-Halogenated" organic waste streams.

  • Causality: If the compound is dissolved in dichloromethane (DCM) or chloroform, it must be routed to a halogenated waste stream. Incinerating halogens requires different scrubber configurations to capture hydrochloric acid (HCl) gas. Mixing non-halogenated waste into a halogenated stream unnecessarily increases disposal costs and environmental burden.

Step 2: Primary Containment

  • Action: Transfer the chemical waste into a High-Density Polyethylene (HDPE) carboy or an amber glass waste bottle.

  • Causality: HDPE provides superior chemical resistance against organic solvents and prevents the leaching of the pyridine derivative, which can degrade lower-quality plastics over time.

Step 3: Hazard Communication and Labeling

  • Action: Affix GHS-compliant labels indicating "Toxic" , "Environmental Hazard" , and explicitly write: "Contains Sulfur and Nitrogen Organics (Substituted Pyridine)."

  • Causality: Explicit labeling is a self-validating safety measure. It immediately informs the downstream waste management facility that the waste must be routed to an incinerator equipped with Flue Gas Desulfurization (FGD) systems[3].

Step 4: Secondary Containment and Storage

  • Action: Store the sealed waste container in a secondary containment tray within a ventilated, explosion-proof flammables cabinet. Keep strictly away from strong oxidizers (e.g., peroxides, nitric acid).

  • Causality: Substituted pyridines are regulated against water release[2]. Secondary containment ensures that in the event of primary vessel failure, the chemical does not breach laboratory drains.

Step 5: Facility-Level Destruction (Vendor Handoff)

  • Action: Transfer the manifested waste to an EPA-certified hazardous waste vendor for high-temperature incineration.

  • Causality: The vendor will inject the waste into a rotary kiln incinerator operating above 1000°C. This extreme heat is required to fully oxidize the ethylsulfonyl groups and break the heterocyclic ring. The resulting exhaust gas is then passed through an alkaline scrubber (using NaOH to precipitate SOx into harmless sulfates) and a catalytic bed (using ammonia to reduce NOx into N2 gas)[3].

Part 3: Visualized Disposal Workflow

The following diagram illustrates the logical progression of 2,5-Bis(ethylsulfonyl)pyridine from laboratory waste generation through thermal destruction and emission mitigation.

DisposalWorkflow cluster_Scrubbing Flue Gas Treatment Start Waste Generation: 2,5-Bis(ethylsulfonyl)pyridine Segregation Solvent Segregation (Halogenated vs. Non-Halogenated) Start->Segregation Identify Matrix Containment HDPE Containment & GHS Labeling Segregation->Containment Bottle Waste Incineration High-Temp Incineration (>1000°C) Containment->Incineration Vendor Transport SOx Alkaline Scrubber (SOx → Sulfates) Incineration->SOx Combustion Gases (Contains SOx/NOx) NOx Catalytic Reduction (NOx → N2 + H2O) SOx->NOx Desulfurized Gas Release Safe Atmospheric Release NOx->Release Clean Exhaust

Workflow for thermal destruction and emission mitigation of 2,5-Bis(ethylsulfonyl)pyridine.

References

  • [2] Title: 40 CFR Part 721 -- Significant New Uses of Chemical Substances (Substituted Pyridines) Source: eCFR (Electronic Code of Federal Regulations) URL:[Link]

  • [3] Title: Pre-Feasibility Report: Environmental Clearance for Pesticide Intermediates (Incineration of Pyridine & Sulfonyl Waste) Source: Ministry of Environment, Forest and Climate Change URL: [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 2,5-Bis(ethylsulfonyl)pyridine

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 2,5-Bis(ethylsulfonyl)pyridine in a laboratory setting. It is intended for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 2,5-Bis(ethylsulfonyl)pyridine in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks. As no specific Safety Data Sheet (SDS) is readily available for 2,5-Bis(ethylsulfonyl)pyridine, the following guidance is synthesized from data on structurally related pyridine and sulfonyl-containing compounds, applying established principles of chemical safety.

Hazard Identification and Risk Assessment

2,5-Bis(ethylsulfonyl)pyridine is a heterocyclic organic compound containing a pyridine ring substituted with two ethylsulfonyl groups. A thorough risk assessment is the cornerstone of safe handling. The hazards of this compound can be inferred from its constituent functional groups: the pyridine core and the ethylsulfonyl substituents.

  • Pyridine Moiety : The pyridine ring is known to be a potential health hazard. Pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin. They are often irritants to the skin, eyes, and respiratory tract.[1][2][3] Some pyridine compounds are also suspected of being carcinogenic.

  • Ethylsulfonyl Groups : Sulfonyl-containing compounds can cause skin and eye irritation.[4] While generally stable, some sulfonyl compounds can undergo thermal decomposition at elevated temperatures.[5][6]

Given these potential hazards, 2,5-Bis(ethylsulfonyl)pyridine should be handled as a hazardous substance. All handling operations must be conducted with appropriate engineering controls and personal protective equipment to minimize exposure.

Summary of Potential Hazards:
Hazard ClassPotential EffectGHS Pictogram (Anticipated)Signal Word (Anticipated)
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.[3]лабораторияда қауіпті немесе улы заттардың болуын білдіретін пиктограммаDanger
Skin Corrosion/IrritationCauses skin irritation.лабораторияда қауіпті немесе улы заттардың болуын білдіретін пиктограммаWarning
Serious Eye Damage/IrritationCauses serious eye irritation.лабораторияда қауіпті немесе улы заттардың болуын білдіретін пиктограммаWarning
Specific Target Organ ToxicityMay cause respiratory irritation.[4]лабораторияда қауіпті немесе улы заттардың болуын білдіретін пиктограммаWarning

Personal Protective Equipment (PPE) Regimen

A comprehensive PPE regimen is mandatory to prevent skin contact, inhalation, and eye exposure. The selection of PPE should be based on the specific laboratory operation being performed.[3][7][8]

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contamination.[2]
Body Protection Protective clothing/Lab coatA fully buttoned lab coat is required to protect against skin exposure.[2]
Eye/Face Protection Safety glasses with side shields or gogglesTo protect against splashes and dust. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[3]
Respiratory Protection NIOSH-approved respiratorRequired when there is a potential for generating dust or aerosols, or when working outside of a certified chemical fume hood.[3]
PPE Selection Workflow:

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection PPE Selection Workflow for 2,5-Bis(ethylsulfonyl)pyridine start Start: Assess Task weighing Weighing Solid start->weighing dissolving Dissolving/Transferring start->dissolving reaction Running Reaction start->reaction workup Work-up/Purification start->workup fume_hood Work in Fume Hood? weighing->fume_hood dissolving->fume_hood ppe_level2 Enhanced PPE: - Standard PPE + - Chemical Goggles - Face Shield (if splash risk) reaction->ppe_level2 workup->ppe_level2 ppe_level1 Standard PPE: - Lab Coat - Safety Glasses - Nitrile Gloves ppe_level3 Maximum PPE: - Enhanced PPE + - Respirator fume_hood->ppe_level1 Yes fume_hood->ppe_level3 No

Caption: PPE Selection Workflow

Operational Plan: Step-by-Step Handling Procedure

All handling of 2,5-Bis(ethylsulfonyl)pyridine must be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][9]

  • Preparation and Pre-Handling Check :

    • Ensure the chemical fume hood is functioning correctly.

    • Verify that an eyewash station and safety shower are readily accessible.[9]

    • Assemble all necessary equipment and reagents before starting work.

  • Weighing and Transfer :

    • Perform all weighing and transfers of the solid material within the fume hood.

    • Use a disposable weighing boat to avoid contamination of balances.

    • Handle the compound gently to minimize the generation of dust.

  • Dissolution and Reaction :

    • When dissolving the solid, add the solvent slowly to the solid to prevent splashing.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

    • Keep the reaction vessel covered as much as possible.

  • Post-Handling :

    • Decontaminate all surfaces that may have come into contact with the chemical.

    • Wash hands thoroughly with soap and water after removing gloves.[10]

Disposal Plan

2,5-Bis(ethylsulfonyl)pyridine and any materials contaminated with it must be treated as hazardous waste.

  • Waste Collection :

    • Collect all solid and liquid waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container.[9][11] The container must be sealable and stored in a cool, dry, and well-ventilated area.[11][12]

  • Labeling :

    • The waste container must be labeled with "Hazardous Waste," the full chemical name "2,5-Bis(ethylsulfonyl)pyridine," and a description of the contents (e.g., "Solid waste" or "Solution in methanol").[11][12]

  • Disposal Method :

    • The primary recommended method for the disposal of pyridine-containing waste is incineration at a licensed hazardous waste disposal facility.[12][13]

    • Do not dispose of this chemical down the drain or in regular trash.[11]

  • Spill Management :

    • In the event of a small spill, wear appropriate PPE and contain the spill with an inert absorbent material such as sand or vermiculite.[11]

    • Collect the absorbed material into a sealed container for disposal as hazardous waste.[11][12]

    • For large spills, evacuate the area and contact your institution's emergency response team.

Waste Disposal Workflow:

Disposal_Workflow Waste Disposal Workflow start Start: Generate Waste collect Collect in Labeled, Compatible Container start->collect store Store in a Cool, Dry, Well-Ventilated Area collect->store contact_ehs Contact EHS for Pickup store->contact_ehs incineration Professional Incineration contact_ehs->incineration end End: Waste Disposed incineration->end

Caption: Waste Disposal Workflow

Decontamination Procedures

  • Glassware and Equipment :

    • Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol or acetone) in a fume hood.

    • Collect the rinsate as hazardous waste.

    • Wash the rinsed items with soap and water.

  • Work Surfaces :

    • Wipe down potentially contaminated surfaces with a cloth dampened with a suitable solvent, followed by a thorough cleaning with soap and water.

  • Personal Decontamination :

    • In case of skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2]

    • In case of eye contact, flush the eyes with water for at least 15 minutes at an eyewash station and seek immediate medical attention.[2]

By adhering to these stringent safety and handling protocols, researchers can mitigate the risks associated with 2,5-Bis(ethylsulfonyl)pyridine and ensure a safe laboratory environment.

References

  • 2,5-BIS(METHYLSULFONYL)PYRIDINE — Chemical Substance Information - NextSDS. (n.d.).
  • A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride1. (n.d.).
  • PRODUCTION, IMPORT, USE, AND DISPOSAL. (n.d.).
  • Pyridine: incident management - GOV.UK. (2015, October 15).
  • Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide - Benchchem. (n.d.).
  • 2,5-BIS(METHYLSULFONYL)PYRIDINE 85330-63-8 wiki - Guidechem. (n.d.).
  • A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride1 | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Pyridine-3-sulfonyl chloride - AK Scientific, Inc. (n.d.).
  • Pyridine-D5 (D, 99.5%) - Novachem. (2023, July 7).
  • Standard Operating Procedure. (n.d.).
  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, October 2).
  • Pyridine - SAFETY DATA SHEET - pentachemicals. (2024, November 26).
  • HAZARD SUMMARY. (n.d.).
  • Influence of sulfonyl substituents on the decomposition of N-sulfonylhydrazones at room temperature - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • Preventing decomposition of sulfonyl chloride during reaction - Benchchem. (n.d.).
  • Thermal decomposition of two perfluoroalkyl sulfonic acids: Gaseous and condensed product formations and mechanisms - American Chemical Society. (n.d.).
  • 2,5-bis(methylsulfonyl)pyridine - Echemi. (n.d.).
  • Identification, degradation characteristics, and application of a newly isolated pyridine-degrading Paracidovorax sp. BN6-4 - IWA Publishing. (2024, April 2).
  • A study on microwave removal of pyridine from wastewater - ResearchGate. (2013, September).
  • Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. (2022, May 18).
  • Appendix I - Hazards Of Functional Groups - Environment, Health and Safety. (n.d.).
  • 2,5-Bis(pyrid-4-yl)pyridine | C15H11N3 | CID 13546455 - PubChem. (n.d.).
  • Pyridine - Wikipedia. (n.d.).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, October 28).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 24).
  • A Brief View on Pyridine Compounds - Open Access Journals. (n.d.).
  • 2,2-Bis(ethylsulfonyl)butane SDS, 76-20-0 Safety Data Sheets - ECHEMI. (n.d.).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, February 3).

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